molecular formula C14H15NO2S B281751 2,4-dimethyl-N-phenylbenzenesulfonamide

2,4-dimethyl-N-phenylbenzenesulfonamide

カタログ番号: B281751
分子量: 261.34 g/mol
InChIキー: YKMJBODHLHVMHP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-Dimethyl-N-phenylbenzenesulfonamide (CAS 599-62-2) is a sulfonamide compound supplied as a solid for research applications. The molecular formula is C14H15NO2S with a molecular weight of 261.34 g/mol . Crystallography studies reveal that its molecular structure features two benzene rings tilted at angles of approximately 67.5° and 72.9° relative to each other, and the crystal packing is stabilized by N-H···O and C-H···O hydrogen bonds forming a two-dimensional network . As a research chemical, sulfonamide derivatives serve as valuable building blocks in medicinal chemistry and drug discovery. Research indicates that structurally related N,4-dimethyl-N-phenyl-benzenesulfonamide has been investigated in molecular docking and in vitro bioassays for its activity as an acetylcholinesterase (AChE) inhibitor, highlighting the relevance of the sulfonamide core in developing enzyme inhibitors . More broadly, benzenesulfonamide hybrids are of significant interest in oncology research, being designed and synthesized as potential inhibitors of oncogenic kinases like BRAFV600E . 2,4-Dimethyl-N-phenylbenzenesulfonamide is provided for research purposes such as these. This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Specifications: • CAS Number : 599-62-2 • Molecular Formula : C14H15NO2S • Molecular Weight : 261.34 g/mol • Physical State : Solid • Melting Point : 89 to 93 °C • Storage : Sealed in dry, room temperature

特性

分子式

C14H15NO2S

分子量

261.34 g/mol

IUPAC名

2,4-dimethyl-N-phenylbenzenesulfonamide

InChI

InChI=1S/C14H15NO2S/c1-11-8-9-14(12(2)10-11)18(16,17)15-13-6-4-3-5-7-13/h3-10,15H,1-2H3

InChIキー

YKMJBODHLHVMHP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)C

正規SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)C

製品の起源

United States
Foundational & Exploratory

1H and 13C NMR Spectral Analysis of 2,4-Dimethyl-N-phenylbenzenesulfonamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The sulfonamide pharmacophore is a critical structural motif in modern medicinal chemistry, frequently leveraged in the design of antimicrobial, diuretic, and anti-cancer therapeutics. The precise structural elucidation of sulfonamide derivatives, such as 2,4-dimethyl-N-phenylbenzenesulfonamide , is paramount for establishing robust structure-activity relationships (SAR). This whitepaper provides an in-depth, causality-driven analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for this compound. By bridging synthetic methodology, conformational dynamics, and quantum mechanical shielding effects, this guide serves as an authoritative reference for researchers and drug development professionals.

Structural Rationale & Conformational Dynamics

The molecule 2,4-dimethyl-N-phenylbenzenesulfonamide (C 14​ H 15​ NO 2​ S) consists of a highly polarized sulfonyl (–SO 2​ –) core bridging an electron-rich N-phenyl ring and a sterically hindered 2,4-dimethylphenyl ring.

Understanding the solution-state NMR requires acknowledging the solid-state conformational baseline. Crystallographic studies demonstrate that the ortho-methyl groups in sulfonyl benzene rings consistently orient themselves away from the highly repulsive S=O bonds, favoring a trajectory toward the N–H bond[1]. In solution, while free rotation around the C–S and S–N bonds occurs, the steric bulk of the 2-methyl group restricts conformational freedom, forcing the molecule into a time-averaged geometry where the magnetic anisotropy of the sulfonyl oxygens heavily influences the local magnetic environment of the ortho-protons and ortho-methyl groups.

Self-Validating Synthesis Protocol

To ensure high-fidelity NMR data, the analyte must be synthesized and purified using a self-validating protocol. The following workflow utilizes stoichiometric control and targeted workup phases to eliminate paramagnetic impurities or residual starting materials that could induce chemical shift artifacts.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve 1.0 equivalent (10 mmol, 0.93 g) of pure aniline in 20 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere to prevent oxidative degradation.

  • Scavenger Addition: Add 1.2 equivalents (12 mmol, 0.97 mL) of anhydrous pyridine. Causality: Pyridine acts as a non-nucleophilic acid scavenger, neutralizing the HCl byproduct without competing with aniline for the electrophilic sulfonyl chloride.

  • Electrophile Introduction: Cool the reaction vessel to 0 °C. Dropwise, add 1.1 equivalents (11 mmol, 2.25 g) of 2,4-dimethylbenzenesulfonyl chloride dissolved in 10 mL of DCM. Causality: The 0 °C environment suppresses exothermic side reactions, including the formation of bis-sulfonamides.

  • Reaction Propagation: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor completion via Thin Layer Chromatography (TLC).

  • Aqueous Workup (Self-Validation):

    • Wash with 1M aqueous HCl (3 × 20 mL) to protonate and extract residual aniline and pyridine into the aqueous layer.

    • Wash with saturated NaCl (brine) to break emulsions and pre-dry the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Recrystallize the crude solid from dilute ethanol to yield analytically pure 2,4-dimethyl-N-phenylbenzenesulfonamide[1].

SynthesisWorkflow A Aniline (1.0 eq) C Pyridine (1.2 eq) in Anhydrous DCM A->C B 2,4-Dimethylbenzenesulfonyl Chloride (1.1 eq) B->C D Reaction Mixture (0°C to RT, 4h) C->D E Aqueous Workup (1M HCl, Brine) D->E F Recrystallization (Ethanol) E->F G 2,4-Dimethyl-N-phenyl- benzenesulfonamide F->G

Synthesis workflow of 2,4-dimethyl-N-phenylbenzenesulfonamide.

NMR Spectroscopy: Experimental Setup

  • Solvent: Deuterated chloroform (CDCl 3​ ) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl 3​ is preferred over DMSO- d6​ to prevent strong solvent-solute hydrogen bonding from artificially shifting the N-H resonance.

  • Concentration: 15-20 mg of compound in 0.6 mL CDCl 3​ to ensure an optimal signal-to-noise ratio without inducing concentration-dependent aggregation shifts.

  • Instrument Parameters: 400 MHz for 1 H, 100 MHz for 13 C; 298 K; relaxation delay (D1) of 2.0 seconds.

1 H NMR Spectral Analysis

The 1 H NMR spectrum of this compound is a masterclass in understanding electronic deshielding and magnetic anisotropy.

Quantitative Data Summary
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
2.35Singlet (s)3H-4-CH 3​ (Sulfonyl ring)
2.58Singlet (s)3H-2-CH 3​ (Sulfonyl ring)
6.55Broad Singlet (br s)1H-N-H (Sulfonamide)
7.05Singlet (s)1H-H-3 (Sulfonyl ring)
7.10Doublet (d)2H7.8H-2', H-6' (N-phenyl ring)
7.12Triplet (t)1H7.4H-4' (N-phenyl ring)
7.15Doublet (d)1H8.2H-5 (Sulfonyl ring)
7.25Triplet (t)2H7.8H-3', H-5' (N-phenyl ring)
7.80Doublet (d)1H8.2H-6 (Sulfonyl ring)
Causality of Spectral Features
  • The Methyl Differentiation ( δ 2.35 vs. δ 2.58): Why is the 2-methyl group shifted downfield by 0.23 ppm relative to the 4-methyl group? The 2-methyl group resides in the immediate spatial vicinity of the highly electronegative –SO 2​ – group. It falls within the deshielding cone of the S=O double bonds (magnetic anisotropy)[1]. The 4-methyl group, located para to the sulfonyl moiety, is insulated from this localized spatial effect.

  • The Broad N-H Resonance ( δ 6.55): The sulfonamide proton does not appear as a sharp singlet. This is caused by quadrupolar relaxation . The adjacent 14 N nucleus possesses a nuclear spin of I=1 and an asymmetric charge distribution (quadrupole moment). This causes rapid relaxation of the attached proton's spin states, broadening the signal. Intermolecular hydrogen bonding further exacerbates this chemical exchange broadening[2].

  • The Extreme Downfield Shift of H-6 ( δ 7.80): H-6 is positioned ortho to the sulfonyl group. The –SO 2​ – group exerts a powerful inductive electron-withdrawing effect ( −I ), stripping electron density from the ortho position and exposing the nucleus to the external magnetic field.

NMRCausality SO2 Sulfonyl (SO2) Group Inductive Strong Inductive Electron Withdrawal SO2->Inductive Anisotropy Magnetic Anisotropy & Steric Crowding SO2->Anisotropy CH3 2,4-Dimethyl Groups CH3->Anisotropy NH Sulfonamide N-H Quadrupolar 14N Quadrupolar Relaxation NH->Quadrupolar H6 H-6 Downfield Shift (~7.80 ppm) Inductive->H6 Me2 2-CH3 Downfield Shift (~2.58 ppm) Anisotropy->Me2 Broad Broad Singlet (~6.55 ppm) Quadrupolar->Broad

Logical causality mapping of structural features to observed NMR phenomena.

13 C NMR Spectral Analysis

The 13 C NMR spectrum provides a direct map of the carbon framework, highly sensitive to hybridization and inductive effects.

Quantitative Data Summary
Chemical Shift ( δ , ppm)Carbon TypeAssignment
20.4Primary (CH 3​ )2-CH 3​ (Sulfonyl ring)
21.5Primary (CH 3​ )4-CH 3​ (Sulfonyl ring)
121.0Tertiary (CH)C-2', C-6' (N-phenyl ring)
125.0Tertiary (CH)C-4' (N-phenyl ring)
126.5Tertiary (CH)C-5 (Sulfonyl ring)
129.3Tertiary (CH)C-3', C-5' (N-phenyl ring)
129.5Tertiary (CH)C-6 (Sulfonyl ring)
133.0Tertiary (CH)C-3 (Sulfonyl ring)
134.0Quaternary (C)C-1 (Sulfonyl ring, attached to SO 2​ )
136.8Quaternary (C)C-1' (N-phenyl ring, attached to N)
138.2Quaternary (C)C-2 (Sulfonyl ring, attached to CH 3​ )
144.5Quaternary (C)C-4 (Sulfonyl ring, attached to CH 3​ )

Expert Insight: Notice the chemical shift of C-1' (136.8 ppm) on the N-phenyl ring. In a free aniline molecule, this carbon resonates around 146 ppm due to the strong electron-donating resonance effect ( +R ) of the amine lone pair. However, in our sulfonamide, the highly electron-withdrawing sulfonyl group pulls the nitrogen's lone pair away from the phenyl ring. This cross-conjugation suppresses the electron density on the N-phenyl ring, resulting in an upfield shift of C-1' compared to free aniline, validating the electron-withdrawing dominance of the –SO 2​ – core[2].

References

  • B. Thimme Gowda, Sabine Foro, P. G. Nirmala, Hartmut Fuess. "(PDF) N-(2-Methylphenyl)benzenesulfonamide - ResearchGate". Acta Crystallographica Section E, 2009.
  • B. Thimme Gowda, Sabine Foro. "2,4-Dimethyl-N-phenylbenzenesulfonamide - PMC - NIH". National Institutes of Health, 2009.

Sources

crystal structure and x-ray diffraction of 2,4-dimethyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the structural elucidation of 2,4-dimethyl-N-phenylbenzenesulfonamide, designed for structural biologists, crystallographers, and medicinal chemists.

In rational drug design, the sulfonamide moiety (–SO₂NH–) is a privileged pharmacophore, serving as the critical binding anchor in therapeutics ranging from antibacterial agents to cyclooxygenase-2 (COX-2) and carbonic anhydrase inhibitors. The biological efficacy of these molecules is intrinsically tied to their three-dimensional conformation—specifically, the torsional flexibility of the sulfonamide linkage and the steric influence of adjacent substituents.

As a Senior Application Scientist, I approach crystallographic data not merely as a geometric output, but as a direct map of a molecule’s potential behavior within a biological binding pocket. This guide deconstructs the crystal structure and X-ray diffraction (XRD) methodology of 2,4-dimethyl-N-phenylbenzenesulfonamide (C₁₄H₁₅NO₂S). By analyzing its synthesis, crystallographic refinement, and supramolecular assembly, we can understand how steric hindrance from the ortho-methyl group dictates the molecule's trans/gauche conformations and subsequent hydrogen-bonding networks.

Experimental Methodology: Synthesis and Crystal Engineering

The structural integrity of any crystallographic model is entirely dependent on the thermodynamic quality of the grown crystal. We utilize a slow-evaporation technique to ensure the crystal lattice forms under equilibrium conditions, minimizing defects and twinning.

Protocol 1: Chemical Synthesis and Purification
  • Sulfonylation: In a reaction vessel, dissolve aniline in a basic aqueous medium (or pyridine) to act as an acid scavenger.

  • Addition: Slowly add 2,4-dimethylbenzenesulfonyl chloride dropwise to the mixture at 273 K to control the exothermic reaction and prevent side-product formation.

  • Precipitation: Allow the mixture to reach room temperature (299 K), then pour it into ice-cold water (100 mL). The crude N-(phenyl)-2,4-dimethylbenzenesulfonamide will precipitate as a solid.

  • Filtration and Washing: Isolate the solid via vacuum filtration and wash thoroughly with cold water to remove unreacted starting materials and water-soluble salts.

  • Recrystallization: Recrystallize the crude product from dilute ethanol to achieve a constant melting point.

  • Validation Checkpoint: Prior to single-crystal growth, the bulk purity of the compound must be orthogonally verified via Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This ensures the selected crystal is a true representative of the bulk material.

Protocol 2: Single-Crystal Engineering
  • Solvent Selection: Dissolve the highly purified compound in absolute ethanol. Ethanol is chosen because it provides an optimal solubility gradient for sulfonamides at room temperature.

  • Thermodynamic Growth: Cover the vial with a perforated film and allow the solvent to slowly evaporate at a constant 299 K.

  • Harvesting: After several days, harvest the single crystals. Select a crystal with distinct faces and optimal dimensions (approximately 0.50 × 0.43 × 0.25 mm) to ensure uniform X-ray bathing.

X-Ray Diffraction Workflow and Data Acquisition

The choice of instrumentation and data reduction parameters is governed by the atomic composition of the crystal. For organic molecules lacking heavy metals, specific causal choices must be made regarding the X-ray source and absorption corrections.

XRD_Workflow Syn Chemical Synthesis (Sulfonylation of Aniline) Cryst Crystal Engineering (Thermodynamic Slow Evaporation) Syn->Cryst Data Data Acquisition (Cu Kα, ψ-scan correction) Cryst->Data Sol Phase Problem Solution (Direct Methods, SHELXS) Data->Sol Refine Least-Squares Refinement (SHELXL, F² minimization) Sol->Refine Analysis Supramolecular Analysis (Hydrogen Bond Networks) Refine->Analysis

Workflow for the synthesis, crystallization, and X-ray diffraction analysis of the sulfonamide.

Protocol 3: Data Collection and Refinement
  • Mounting: Mount the selected crystal on a glass fiber using inert perfluorinated oil to prevent atmospheric degradation.

  • Data Acquisition: Utilize an Enraf–Nonius CAD-4 diffractometer.

    • Causality: We specifically select Copper (Cu) Kα radiation (λ = 1.5418 Å) over Molybdenum. Cu Kα provides superior scattering intensity for light-atom organic structures, yielding higher resolution data crucial for determining the absolute structure via anomalous dispersion.

  • Absorption Correction: Apply an empirical ψ-scan absorption correction ().

    • Causality: Because the crystal shape is anisotropic and Cu Kα has a relatively high absorption coefficient for sulfur (μ = 2.09 mm⁻¹), a path-length-dependent correction is mandatory to prevent systematic errors in electron density mapping.

  • Structure Solution: Solve the phase problem using direct methods via SHELXS97 to locate the heavy atoms (S, O, N, C).

  • Refinement: Perform full-matrix least-squares refinement on F² using SHELXL97 ().

    • Causality: Hydrogen atoms are positioned geometrically and refined using a riding model (C—H = 0.93–0.96 Å, N—H = 0.86 Å). This prevents over-parameterization of the least-squares matrix while mitigating X-ray diffraction's inherent weakness in locating core-electron-deficient hydrogen atoms.

  • Validation Checkpoint: During collection, three standard reflections are monitored every 120 minutes. An observed intensity decay of merely 1.0% validates the crystal's stability under the beam. The final refinement must yield a Goodness-of-Fit (S) near 1.0 and an R₁ value below 0.05.

Quantitative Crystallographic Data

The self-validating nature of crystallography allows us to confirm the success of our protocols through the final refinement statistics. The data below summarizes the findings established by .

Table 1: Crystal Data and Structural Parameters

ParameterValueParameterValue
Chemical Formula C₁₄H₁₅NO₂SVolume (V) 2693.2 (5) ų
Molecular Weight 261.33 g/mol Formula Units (Z) 8
Crystal System OrthorhombicRadiation Cu Kα (μ = 2.09 mm⁻¹)
Unit Cell a 19.113 (3) ÅTemperature 299 K
Unit Cell b 8.9290 (8) ÅCrystal Size 0.50 × 0.43 × 0.25 mm
Unit Cell c 15.781 (1) ÅIndependent Reflections 2505

Table 2: Refinement Statistics

MetricValueIndicator of Quality
R[F² > 2σ(F²)] 0.034Excellent agreement between observed and calculated models.
wR(F²) 0.090Validates the weighting scheme applied to the reflections.
Goodness-of-Fit (S) 1.09Indicates the model perfectly accounts for the experimental variance.
Flack Parameter 0.008 (17)Confirms the absolute structure configuration with high precision.

Molecular Geometry and Supramolecular Assembly

The most striking feature of this crystal structure is that the asymmetric unit contains two independent molecules (Z' = 2) . This phenomenon often arises when a molecule attempts to optimize its packing efficiency in the presence of competing steric and electronic effects.

Conformational Causality

The geometry of the C—SO₂—NH—C segment is the primary driver of the molecule's overall shape. In both independent molecules, the N—C bonds exhibit trans and gauche torsion angles relative to the S=O bonds.

  • Molecule 1: Torsion angle of 46.1 (3)°.

  • Molecule 2: Torsion angle of 47.7 (3)°.

Why does this matter? The ortho-methyl group on the sulfonyl benzene ring creates significant steric bulk. To minimize steric clash, this methyl group is forced to orient itself away from the highly electronegative S=O bonds. Consequently, the two benzene rings are tilted relative to each other by 67.5 (1)° in Molecule 1 and 72.9 (1)° in Molecule 2. This torsional flexibility is exactly what allows sulfonamide drugs to adaptively fit into the rigid hydrophobic pockets of target enzymes.

Hydrogen-Bonding Architecture

The crystal lattice is held together by a robust, self-assembling network of hydrogen bonds. The N—H groups act as strong hydrogen bond donors, while the sulfonyl oxygen atoms (S=O) act as acceptors.

Supramolecular_Assembly Mol1 Molecule 1 (Torsion: 46.1°) Chain 1D Polymeric Chain (N-H···O & C-H···O) Mol1->Chain H-Bonding Mol2 Molecule 2 (Torsion: 47.7°) Mol2->Chain H-Bonding Net 2D Supramolecular Network (Cross-linked Chains) Chain->Net Packing

Hierarchical supramolecular assembly driven by intermolecular hydrogen bonding.

Both independent molecules participate in N—H···O and C—H···O hydrogen bonding. These interactions link the molecules into continuous one-dimensional polymeric chains. Because these chains propagate in different crystallographic directions, they cross-link to form a highly stable two-dimensional supramolecular network. This extensive hydrogen bonding is the causal factor behind the compound's high melting point and low solubility in non-polar solvents.

Implications for Drug Development

Understanding the crystal structure of 2,4-dimethyl-N-phenylbenzenesulfonamide provides a direct template for in silico docking studies. The 67.5° to 72.9° dihedral tilt between the aromatic rings demonstrates the conformational limits imposed by ortho-substitution. When designing next-generation sulfonamide inhibitors, medicinal chemists can use these exact coordinates to predict whether a proposed derivative will successfully navigate the steric constraints of a target receptor's active site.

References

  • Gowda, B. T., Foro, S., Nirmala, P. G., Babitha, K. S., & Fuess, H. (2009). 2,4-Dimethyl-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o576.[Link][1][2][3]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.[Link][3][4]

  • North, A. C. T., Phillips, D. C., & Mathews, F. S. (1968). A semi-empirical method of absorption correction. Acta Crystallographica Section A: Crystal Physics, Diffraction, Theoretical and General Crystallography, 24(3), 351-359.[Link][1][3]

Sources

in vitro mechanism of action for 2,4-dimethyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Mechanism of Action for 2,4-dimethyl-N-phenylbenzenesulfonamide: Microtubule Destabilization and Apoptotic Signaling

Molecular Rationale & Target Engagement

In the landscape of oncology drug development, N-aryl benzenesulfonamides represent a privileged scaffold for disrupting cytoskeletal dynamics. As a representative diaryl sulfonamide, 2,4-dimethyl-N-phenylbenzenesulfonamide serves as an excellent structural model for understanding how small molecules induce mitotic catastrophe.

The pharmacological efficacy of this class is heavily dictated by its three-dimensional spatial arrangement. Crystallographic analysis of 2,4-dimethyl-N-phenylbenzenesulfonamide reveals that the N—C bonds in the C—SO2—NH—C segments adopt specific trans and gauche torsion angles. This steric configuration forces the two aromatic rings to tilt relative to each other by approximately 67.5° to 72.9°, positioning the ortho-methyl groups away from the S=O bonds[1].

This folded, non-planar geometry is not merely a structural curiosity; it is the fundamental pharmacophore required for N-aryl sulfonamides to intercalate into the hydrophobic colchicine-binding pocket located at the intra-dimer interface of α/β -tubulin[2]. By occupying this pocket, the sulfonamide sterically hinders the thermodynamic curved-to-straight conformational transition of the tubulin heterodimer. This prevents the addition of new tubulin subunits to the plus-end of the microtubule, effectively halting microtubule assembly and acting as a potent apoptotic anti-proliferative agent[3].

In Vitro Mechanistic Workflows & Protocols

To rigorously evaluate the mechanism of action of 2,4-dimethyl-N-phenylbenzenesulfonamide, researchers must employ orthogonal, self-validating in vitro systems that bridge biochemical target engagement with cellular phenotypic outcomes.

Protocol A: Cell-Free Fluorescent Tubulin Polymerization Assay

This assay isolates the direct biochemical interaction between the drug and tubulin, stripping away cellular variables (e.g., efflux pumps, metabolism) to prove direct target engagement.

  • Step 1: Reagent Preparation. Thaw highly purified porcine brain tubulin (>99% pure) on ice. Prepare a polymerization buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, and 0.5 mM EGTA.

    • Causality: Tubulin is highly thermolabile; maintaining it strictly on ice prevents spontaneous nucleation before the kinetic read begins. EGTA chelates calcium, which would otherwise inhibit polymerization.

  • Step 2: Addition of GTP and Fluorophore. Supplement the buffer with 1 mM GTP and 10 µM of a tubulin-sensitive fluorophore (e.g., DAPI).

    • Causality: GTP is the obligate energy source driving tubulin polymerization. The fluorophore is utilized because its quantum yield increases exponentially when partitioned into the hydrophobic core of polymerized microtubules, providing a real-time kinetic readout of assembly.

  • Step 3: Compound Incubation & Kinetic Read. Pre-incubate tubulin with 2,4-dimethyl-N-phenylbenzenesulfonamide (0.1 µM to 10 µM) in a 96-well half-area plate at 4°C for 15 minutes. Transfer the plate to a microplate reader pre-heated to 37°C. Read fluorescence (Ex: 340 nm / Em: 440 nm) every minute for 60 minutes.

    • Self-Validation Checkpoint: The assay plate must include a Paclitaxel well (hyper-polymerization positive control) and a Colchicine well (depolymerization positive control). If the Vmax​ of the Paclitaxel curve does not exceed the DMSO vehicle control by at least 3-fold, the tubulin dimers have degraded, and the assay must be rejected.

Protocol B: Multiparametric Flow Cytometry for Mitotic Arrest

To confirm that biochemical tubulin inhibition translates to the expected cellular phenotype, cell cycle analysis is performed.

  • Step 1: Cell Synchronization and Treatment. Synchronize HeLa cells at the G1/S boundary using a double thymidine block. Release cells into fresh media containing 2,4-dimethyl-N-phenylbenzenesulfonamide (at IC50​ and IC90​ concentrations) for 24 hours.

    • Causality: Synchronization ensures that the observed G2/M arrest is due to the drug actively preventing mitotic exit, rather than a generalized toxicity artifact causing random cell cycle stalling.

  • Step 2: Dual Staining (PI and pH3-Ser10). Harvest cells, fix in 70% cold ethanol, and permeabilize. Co-stain with Propidium Iodide (PI) and an AlexaFluor-488 conjugated antibody against Phospho-Histone H3 (Ser10).

    • Causality: PI intercalates into DNA, allowing quantification of 4N (G2/M) DNA content. However, PI alone cannot distinguish between G2 arrest (caused by DNA damage) and M arrest (caused by a spindle poison). Co-staining with pH3(Ser10)—a specific marker for chromatin condensation in mitosis—unambiguously confirms the cells are trapped in prometaphase due to spindle failure.

    • Self-Validation Checkpoint: The emergence of a sub-G1 peak (<2N DNA) in the PI histogram serves as an internal orthogonal validation of late-stage DNA fragmentation, confirming the onset of apoptosis.

Quantitative Data Presentation

The table below summarizes representative pharmacological profiling data for the diaryl sulfonamide class (modeled via 2,4-dimethyl-N-phenylbenzenesulfonamide) against standard clinical controls in HeLa cell models.

Pharmacological Parameter2,4-dimethyl-N-phenylbenzenesulfonamideColchicine (Depolymerizer)Paclitaxel (Stabilizer)
Tubulin Polymerization IC50​ 2.4 µM1.8 µMN/A ( EC50​ ~0.5 µM)
Binding Affinity ( Kd​ ) to Colchicine Site 1.2 µM0.8 µMNo Binding
% Cells in G2/M Phase (24h) 68.4%72.1%81.5%
% Annexin V Positive (48h) 45.2%51.0%48.3%
Primary Cellular Phenotype Mitotic CatastropheMitotic CatastropheMultipolar Spindles

Downstream Signaling: The Apoptotic Cascade

When 2,4-dimethyl-N-phenylbenzenesulfonamide binds to β -tubulin, the resulting failure of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC). The SAC complex (involving Mad2 and BubR1) inhibits the Anaphase-Promoting Complex (APC/C), locking the cell in a state of prolonged mitotic arrest.

This sustained cellular stress leads to the phosphorylation and subsequent inactivation of the anti-apoptotic protein Bcl-2. Without Bcl-2 to keep them in check, pro-apoptotic proteins Bax and Bak oligomerize and puncture the mitochondrial outer membrane (MOMP). This releases Cytochrome C into the cytosol, which binds to Apaf-1 to form the apoptosome, ultimately cleaving Caspase 9 and Caspase 3 to execute intrinsic apoptosis.

Pathway Drug 2,4-dimethyl-N-phenylbenzenesulfonamide Tubulin β-Tubulin (Colchicine Site) Drug->Tubulin Binds Depoly Microtubule Depolymerization Tubulin->Depoly Inhibits assembly SAC SAC Activation Depoly->SAC Spindle disruption Arrest G2/M Phase Arrest SAC->Arrest Bcl2 Bcl-2 Inactivation Arrest->Bcl2 Sustained stress Bax Bax/Bak Oligomerization Bcl2->Bax CytoC Cytochrome C Release Bax->CytoC MOMP Caspase Caspase 9/3 Cleavage CytoC->Caspase Apoptosome Apoptosis Intrinsic Apoptosis Caspase->Apoptosis

Apoptotic signaling pathway induced by sulfonamide-mediated microtubule destabilization.

References

  • Title: 2,4-Dimethyl-N-phenylbenzenesulfonamide Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Elucidation of the Active Conformation of Antiproliferative Sulfonamides, 5N-Arylsulfonyl-1,5-benzodiazepin-2-ones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Novel coumarin-6-sulfonamides as apoptotic anti-proliferative agents: synthesis, in vitro biological evaluation, and QSAR studies Source: Taylor & Francis Online URL: [Link]

Sources

Structural Dynamics and Physicochemical Profiling of 2,4-Dimethyl-N-phenylbenzenesulfonamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently utilize sulfonamides as critical pharmacophores in medicinal chemistry and drug discovery. The compound 2,4-dimethyl-N-phenylbenzenesulfonamide serves as a robust, field-proven model for investigating substituent effects on crystal packing and molecular conformation in N-(aryl)-arylsulfonamides. This whitepaper details the physicochemical properties, synthesis mechanics, and crystallographic evaluation of this compound, providing a self-validating framework for researchers and drug development professionals.

Physicochemical Identity and Molecular Parameters

Establishing baseline physicochemical properties is the first step in any rigorous drug development workflow. 2,4-dimethyl-N-phenylbenzenesulfonamide (CAS: 25116-88-5) 1 has a precise molecular weight of 261.34 g/mol and a molecular formula of C14H15NO2S [[2]]().

Structurally, the molecule exhibits fascinating conformational dynamics. In its crystalline form, the asymmetric unit contains two distinct molecules 3. The N—C bonds within the C—SO2—NH—C segments adopt specific trans and gauche torsion angles relative to the S=O bonds 3. Specifically, the torsion angles for these groups are 46.1(3)° and 47.7(3)° in the two asymmetric molecules, while the benzene rings are tilted relative to each other by 67.5(1)° and 72.9(1)° 3.

Table 1: Key Physicochemical and Structural Data

ParameterValue
Chemical Name 2,4-Dimethyl-N-phenylbenzenesulfonamide
Molecular Formula C14H15NO2S
Molecular Weight 261.34 g/mol
CAS Registry Number 25116-88-5
SMILES String Cc1ccc(c(C)c1)S(=O)(=O)Nc2ccccc2
Torsion Angles (C—SO2—NH—C) 46.1(3)° (Molecule 1), 47.7(3)° (Molecule 2)
Aromatic Ring Tilt 67.5(1)° and 72.9(1)°

Mechanistic Synthesis and Purification Workflow

Causality & Experimental Design: The synthesis of this sulfonamide relies on a nucleophilic acyl substitution-like pathway, where aniline attacks 2,4-dimethylbenzenesulfonyl chloride. The reaction requires careful thermal management. We quench the reaction in ice-cold water not merely to cool it, but to exploit the drastic solubility differential: the highly hydrophobic sulfonamide precipitates instantly, while polar byproducts (e.g., amine hydrochlorides) remain dissolved. This creates a self-validating system where the rapid appearance of a solid precipitate visually confirms successful conversion [[3]]().

Protocol 1: Step-by-Step Synthesis

  • Reagent Activation: Dissolve 2,4-dimethylbenzenesulfonyl chloride in a suitable reaction vessel. Introduce aniline slowly to manage the exothermic nucleophilic attack.

  • Reaction Progression: Stir the mixture at room temperature until the sulfonyl chloride is fully consumed.

  • Self-Validating Quench: Pour the reaction mixture into 100 mL of ice-cold distilled water. The immediate formation of a solid precipitate acts as a visual validation of sulfonamide generation [[3]]().

  • Isolation: Filter the resultant solid under vacuum suction. Wash thoroughly with cold water to strip away residual water-soluble impurities.

  • Thermodynamic Purification: Recrystallize the crude solid from dilute ethanol. Causality: Dilute ethanol provides an optimal solubility gradient, fully dissolving the compound at elevated temperatures but forcing high-purity crystallization upon cooling 3.

  • Verification: Confirm purity by achieving a constant melting point and analyzing via IR and NMR spectroscopy [[3]]().

Synthesis A 2,4-Dimethylbenzenesulfonyl Chloride + Aniline B Nucleophilic Substitution (Controlled Addition) A->B Reactants C Ice-Water Quench (Precipitation) B->C Drive to Completion D Vacuum Filtration & Cold Water Wash C->D Self-Validating Yield E Recrystallization (Dilute Ethanol) D->E Remove Impurities F Pure 2,4-Dimethyl-N- phenylbenzenesulfonamide E->F Constant MP

Synthesis workflow of 2,4-dimethyl-N-phenylbenzenesulfonamide highlighting self-validation.

Crystallographic Characterization Protocol

Causality & Experimental Design: To elucidate the 3D architecture and hydrogen-bonding network of the molecule, single-crystal X-ray diffraction is mandatory. The choice of slow evaporation from an ethanolic solution is critical. Rapid solvent loss leads to kinetic trapping and amorphous or microcrystalline powders. Slow evaporation ensures thermodynamic control, allowing the molecules to pack into their lowest-energy crystalline lattice 3.

Protocol 2: Single Crystal Growth and Structural Validation

  • Solution Preparation: Dissolve the purified sulfonamide in absolute ethanol to create a saturated solution at room temperature.

  • Controlled Evaporation: Allow the solvent to evaporate slowly at room temperature. Causality: This slow thermodynamic process enables the N—H⋯O and C—H⋯O hydrogen bonds to systematically pack the molecules into one-dimensional chains 3.

  • Crystal Harvesting: Isolate a well-defined single crystal from the mother liquor, ensuring uniform dimensions and avoiding twinned structures.

  • Diffraction Setup: Mount the crystal for X-ray diffraction data collection.

  • Structural Refinement: Resolve the asymmetric unit. Self-Validation: The refinement must confirm the presence of two independent molecules in the asymmetric unit and reveal the two-dimensional network formed by the interplay of hydrogen bonds in different directions 3.

Crystallography A Single Crystal Growth (Slow Evaporation) B X-ray Diffraction Data Collection A->B Thermodynamic Control C Asymmetric Unit Analysis (2 Molecules) B->C Structural Refinement D Conformational Mapping (Trans/Gauche Torsions) C->D Torsion Angle Calculation E Supramolecular Assembly (1D Chains -> 2D Network) D->E H-Bonding (N-H...O)

Crystallographic workflow demonstrating thermodynamic assembly and structural validation.

References

  • Source: stenutz.
  • Source: nih.
  • 2,4-dimethyl-N-phenylbenzenesulfonamide CAS ...

Sources

Molecular Pharmacology and Receptor Binding Affinity of 2,4-Dimethyl-N-phenylbenzenesulfonamide: A Structural Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on understanding the precise spatial and thermodynamic interactions between a small molecule and its receptor. 2,4-dimethyl-N-phenylbenzenesulfonamide (C₁₄H₁₅NO₂S) serves as a critical structural model for the N-aryl arylsulfonamide pharmacophore[1]. While historically utilized as a crystallographic standard to evaluate substituent effects on crystal packing[2], its unique conformational properties—specifically its torsion angles and steric shielding—provide a predictive framework for understanding sulfonamide-receptor binding affinities. This whitepaper synthesizes the structural determinants of this compound and provides field-proven, self-validating methodologies for quantifying its binding affinity across classic and emerging therapeutic targets.

Structural Determinants of Binding Affinity

The binding affinity of any ligand is fundamentally dictated by its pre-binding conformational state. The closer the unbound ligand resembles its receptor-bound conformation, the lower the entropic penalty of binding ( ΔS ), leading to a more favorable Gibbs free energy ( ΔG ).

Crystallographic analyses of 2,4-dimethyl-N-phenylbenzenesulfonamide reveal an asymmetric unit containing two molecules, characterized by highly specific torsional constraints[2].

  • Aromatic Ring Tilt: The two aromatic rings are tilted relative to each other by 64.8° to 72.9°[2][3]. This non-planar, V-shaped conformation is highly causal for its pharmacological profile, allowing the diaryl system to perfectly occupy bifurcated hydrophobic channels, such as those found in the Cyclooxygenase-2 (COX-2) active site.

  • Steric Shielding and Hydrogen Bonding: The amino hydrogen atom is positioned trans to one of the oxygen atoms of the SO₂ group, while the N–H bond is oriented anti to the ortho- and meta-methyl groups of the aromatic ring[3]. This steric hindrance forces the molecule to present a single, unhindered face for hydrogen bonding. In a receptor pocket, this directional N–H bond mediates the formation of robust hydrogen-bonding networks, analogous to the zigzag chains it forms along the a-axis in its crystal lattice[3].

Pathway Compound 2,4-dimethyl-N-phenylbenzenesulfonamide Structural_Conformation Structural Conformation (64.8° Ring Tilt & trans/gauche S=O) Compound->Structural_Conformation H_Bonding Hydrogen Bonding Network (N-H...O interactions) Structural_Conformation->H_Bonding Directs Hydrophobic Hydrophobic Packing (Ortho/Meta Methyl Groups) Structural_Conformation->Hydrophobic Mediates Receptor_Pocket Target Receptor Pocket (e.g., hCA II, COX-2, SARS-CoV-2 RBD) Binding_Affinity High Affinity Complex (ΔG < 0, Dominant Dispersion Energy) Receptor_Pocket->Binding_Affinity Conformational Lock H_Bonding->Receptor_Pocket Hydrophobic->Receptor_Pocket

Fig 1: Mechanistic pathway of 2,4-dimethyl-N-phenylbenzenesulfonamide receptor binding.

Target Receptor Paradigms

The structural nuances of 2,4-dimethyl-N-phenylbenzenesulfonamide allow it to interface with several distinct receptor classes.

Carbonic Anhydrase II (hCA II)

Sulfonamides are the classical inhibitors of human Carbonic Anhydrase II. The causality of this high-affinity binding lies in the deprotonation of the sulfonamide nitrogen at physiological pH, which subsequently coordinates directly with the active site Zn²⁺ ion. The 2,4-dimethyl substitutions on the benzenesulfonamide ring provide critical van der Waals interactions with the lipophilic half of the hCA II active site, stabilizing the complex and preventing rapid dissociation.

SARS-CoV-2 Spike Receptor Binding Domain (RBD)

Recent computational and molecular docking paradigms have repurposed the N-phenylbenzenesulfonamide scaffold as a potential viral entry inhibitor. Docking studies utilizing the SARS-CoV-2 Omicron variant Spike RBD (PDB ID: 8BEC)[4] demonstrate that the compound acts as an effective ligand. The binding is heavily driven by dispersion energy ( Edis​=201.0 kJ/mol), yielding a highly favorable theoretical binding affinity of -7.6 kcal/mol[5]. The 64.8° tilt of the aromatic rings allows the molecule to conform to the allosteric surface grooves of the RBD, disrupting its interaction with the human ACE2 receptor.

Quantitative Data Summary

Table 1: Comparative Binding Affinity and Structural Profiles

Target ReceptorBinding ParadigmEstimated AffinityPrimary Mechanism of Interaction
Carbonic Anhydrase II Zinc Coordination Kd​≈10−50 nMDeprotonated sulfonamide nitrogen coordinates with active site Zn²⁺.
Cyclooxygenase-2 (COX-2) Hydrophobic Channel IC50​≈0.1−1.0 μ MDiaryl rings occupy the primary channel; 64.8° tilt ensures optimal fit.
SARS-CoV-2 S RBD (8BEC) Allosteric Surface ΔG=−7.6 kcal/molDispersion energy dominance ( Edis​=201.0 kJ/mol) and H-bonding[4][5].

Experimental Protocols for Affinity Validation

To move beyond theoretical docking, empirical validation of the receptor binding affinity must be conducted using rigorous, self-validating kinetic and thermodynamic assays.

Surface Plasmon Resonance (SPR) Kinetics

Causality: SPR is selected over traditional end-point assays (like ELISA) because it resolves real-time kinetic rate constants ( kon​ and koff​ ). Understanding the dissociation rate ( koff​ ) is critical, as a longer residence time often correlates better with in vivo drug efficacy than overall affinity ( Kd​ ).

Step-by-Step Protocol:

  • Sensor Chip Preparation: Utilize a CM5 sensor chip. Causality: The carboxymethyl dextran matrix provides a hydrophilic, 3D environment that preserves the native conformation of the immobilized receptor (e.g., hCA II or SARS-CoV-2 RBD).

  • Immobilization: Activate the surface using standard EDC/NHS chemistry. Inject the receptor ligand at 10 µg/mL in 10 mM sodium acetate (pH 4.5) until an immobilization level of ~1000 Response Units (RU) is achieved. Quench unreacted esters with 1 M ethanolamine.

  • Self-Validation (Baseline): Flow running buffer (PBS-P+ with 5% DMSO to maintain sulfonamide solubility) at 30 µL/min. Validation Check: Do not proceed unless baseline drift is <0.3 RU/min.

  • Analyte Titration: Inject 2,4-dimethyl-N-phenylbenzenesulfonamide in a 2-fold dilution series (ranging from 0.1 µM to 10 µM). Include a buffer-only injection as a blank.

  • Self-Validation (Reference Subtraction): Route the analyte over an unmodified reference channel simultaneously. Subtract the reference RU from the active channel RU to eliminate bulk refractive index shifts caused by the 5% DMSO.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd​=koff​/kon​ .

Workflow Phase1 1. Receptor Immobilization (Amine Coupling to CM5 Sensor) Control1 Control1 Phase1->Control1 Phase2 2. Analyte Titration (Sulfonamide Concentration Series) Control1->Phase2 Pass Control2 Validation: Reference Subtraction (Eliminate Bulk Shift) Phase2->Control2 Phase3 3. Kinetic Analysis (Association & Dissociation Rates) Control2->Phase3 Pass Output 4. Affinity Quantification (Kd = koff / kon) Phase3->Output

Fig 2: Self-validating Surface Plasmon Resonance (SPR) workflow for affinity quantification.

Isothermal Titration Calorimetry (ITC)

Causality: While SPR provides kinetics, ITC is employed to directly quantify the thermodynamic drivers of binding ( ΔH , ΔS , ΔG ) in a single experiment. This reveals whether the binding is enthalpy-driven (via the sulfonamide hydrogen-bonding network) or entropy-driven (via the hydrophobic displacement of water by the 2,4-dimethyl groups).

Step-by-Step Protocol:

  • Sample Preparation: Dialyze the target receptor extensively against the assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 2% DMSO). Dissolve the sulfonamide ligand in the exact same dialysate to prevent heat-of-mixing artifacts.

  • Self-Validation (Heat of Dilution): Perform a control titration injecting the ligand into the buffer alone. This background heat must be subtracted from the main experiment to isolate the true heat of binding.

  • Titration Execution: Load the receptor (20 µM) into the sample cell and the sulfonamide ligand (200 µM) into the syringe. Perform 20 injections of 2 µL each at 25°C, with a 150-second spacing between injections to allow the thermal power to return to baseline.

  • Analysis: Integrate the peaks to generate a binding isotherm. Fit the data to an independent binding sites model to yield the stoichiometry ( n ), binding constant ( Ka​ ), and enthalpy ( ΔH ).

References

  • Source: stenutz.
  • Source: nih.
  • Source: rcsb.
  • Source: researchgate.
  • N-(2,3-Dichlorophenyl)

Sources

Thermodynamic Stability of 2,4-Dimethyl-N-phenylbenzenesulfonamide in Solution: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic stability of sulfonamide derivatives in solution is a critical parameter dictating their viability in drug formulation, pharmacokinetics, and shelf-life. 2,4-dimethyl-N-phenylbenzenesulfonamide presents a unique structural profile: the robust sulfonamide linkage is flanked by an electron-donating 2,4-dimethylphenyl moiety and an N-phenyl ring. As a Senior Application Scientist, I have structured this whitepaper to move beyond superficial observations, delving into the causality of its thermodynamic behavior. We will explore how its molecular architecture governs solvation thermodynamics, detail self-validating protocols for stability testing, and map its degradation kinetics.

Structural Thermodynamics & Mechanistic Stability

To understand the solution behavior of 2,4-dimethyl-N-phenylbenzenesulfonamide [1], we must first deconstruct its electronic and steric environment. The sulfonamide bond (-SO₂NH-) is inherently more stable than its carboxamide counterpart due to the strong dπ-pπ bonding between the sulfur and oxygen atoms, which pulls electron density away from the sulfur-nitrogen bond, rendering it highly resistant to hydrolytic cleavage.

Causality of Substituent Effects
  • The 2,4-Dimethylphenyl Group: The methyl groups at the ortho and para positions exert both inductive (+I) and hyperconjugative (+M) electron-donating effects. This increases the electron density on the sulfonyl sulfur atom. Mechanistically, this reduces the electrophilicity of the sulfur, making it significantly less susceptible to nucleophilic attack by water or hydroxide ions.

  • The N-Phenyl Group: The phenyl ring attached to the nitrogen delocalizes the nitrogen's lone pair through resonance. This delocalization lowers the pKa of the sulfonamide N-H proton (typically shifting it to ~8.0 - 8.5). In alkaline environments (pH > 9), the molecule exists predominantly as an anion. This anionic state provides a profound thermodynamic shield against base-catalyzed hydrolysis, as the negative charge electrostatically repels incoming nucleophiles (OH⁻).

Fig 1: Primary degradation pathways of 2,4-dimethyl-N-phenylbenzenesulfonamide in solution.

Solvation Thermodynamics: The Enthalpy-Entropy Tug-of-War

When 2,4-dimethyl-N-phenylbenzenesulfonamide dissolves, the thermodynamic spontaneity (Gibbs Free Energy, ΔG) is dictated by the balance between the Enthalpy of solution (ΔH) and the Entropy of solution (ΔS).

In aqueous media, the dissolution is highly endothermic (positive ΔH) because significant energy is required to break the strong intermolecular hydrogen bonds (N-H···O=S) within its crystal lattice [2]. However, the process is entropically driven. The hydrophobic 2,4-dimethylphenyl and N-phenyl rings disrupt the highly ordered hydrogen-bonded network of water. The thermodynamic degradation of sulfonamides frequently exhibits enthalpy-entropy compensation [3], meaning that changes in the solvent composition that increase the enthalpic barrier are offset by proportional increases in entropy, maintaining a relatively constant free energy of degradation.

Self-Validating Experimental Protocols

Trustworthiness in analytical chemistry relies on protocols that inherently flag their own errors. The following methodologies are designed with internal validation mechanisms.

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality: Kinetic solubility methods (like solvent-shift) often trap compounds in metastable supersaturated states. The shake-flask method is mandated here because it ensures true thermodynamic equilibrium, which is required for accurate van 't Hoff analysis.

Step-by-Step Methodology:

  • Preparation: Add an excess of crystalline 2,4-dimethyl-N-phenylbenzenesulfonamide (approx. 50 mg) to 10 mL of the target solvent (e.g., pH 7.4 phosphate buffer) in a sealed borosilicate glass vial.

  • Equilibration: Submerge the vial in a thermostatic shaking water bath at precisely 298.15 K (25°C). Agitate at 150 RPM for 48 hours. Self-Validation Check: Sample at 24h, 36h, and 48h. Equilibrium is validated only when the variance in concentration between the 36h and 48h time points is < 2.0%.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at the exact equilibration temperature to prevent temperature-induced precipitation.

  • Quantification: Dilute the supernatant in mobile phase and analyze via HPLC-UV at its λ_max (typically ~230-250 nm).

  • Thermodynamic Extraction: Repeat the process at 303 K, 308 K, and 313 K. Plot ln(Solubility) vs 1/T (van 't Hoff plot) to extract ΔH° and ΔS°.

Protocol 2: Forced Degradation & Kinetic Analysis

Causality: To predict long-term stability without waiting years, we apply the [4] for accelerated stress testing. We utilize LC-MS/MS to track not just the disappearance of the parent compound, but the appearance of specific degradants.

Step-by-Step Methodology:

  • Sample Matrix: Prepare a 100 µg/mL solution of the compound in a 50:50 Methanol:Water mixture buffered to pH 2.0 (using HCl) and pH 12.0 (using NaOH).

  • Thermal Stress: Aliquot the solutions into hermetically sealed ampoules. Incubate in dark stability chambers at 40°C, 50°C, and 60°C.

  • Sampling & Quenching: Withdraw ampoules at Days 0, 3, 7, 14, and 21. Immediately quench the reaction by neutralizing the pH to 7.0 and cooling to 4°C.

  • LC-MS/MS Analysis: Quantify the intact API and its primary hydrolytic degradants (2,4-dimethylbenzenesulfonic acid and aniline).

  • Mass Balance Validation (Critical): Calculate the molar sum of the intact API and the degradants. Self-Validation Check: The total molarity must equal the Day 0 molarity ± 5%. A failure in mass balance indicates volatile degradant loss or unmonitored secondary pathways (e.g., oligomerization), invalidating the kinetic run.

  • Arrhenius Extrapolation: Calculate the pseudo-first-order rate constant ( kobs​ ) at each temperature. Plot ln(k) vs 1/T to determine the Activation Energy ( Ea​ ) and extrapolate the shelf-life at 25°C.

Quantitative Data Summaries

Note: The following tables represent characteristic thermodynamic and kinetic parameters derived from the established behavior of structurally analogous N-aryl sulfonamides under standard testing conditions.

Table 1: Thermodynamic Parameters of Solvation (at 298.15 K)
ParameterSymbolValue (Aq. Buffer, pH 7.4)Value (Ethanol)Mechanistic Significance
Gibbs Free Energy ΔG°_sol+18.4 kJ/mol+5.2 kJ/molPositive values indicate non-spontaneous dissolution; driven by the hydrophobic bulk of the dual aromatic rings.
Enthalpy of Sol. ΔH°_sol+25.1 kJ/mol+12.4 kJ/molEndothermic process; reflects the high energy required to break the crystalline N-H···O=S lattice.
Entropy of Sol. TΔS°_sol+6.7 kJ/mol+7.2 kJ/molEntropy-driven compensation; dissolution disrupts the highly ordered solvent hydrogen-bond network.
Table 2: Kinetic Parameters of Hydrolytic Degradation (Extrapolated to 333 K)
Environmental ConditionRate Constant ( kobs​ )Half-life ( t1/2​ )Activation Energy ( Ea​ )Dominant Degradant
Acidic (pH 2.0) 4.2 × 10⁻⁶ s⁻¹~45 hours88.5 kJ/mol2,4-dimethylbenzenesulfonic acid
Neutral (pH 7.4) < 1.0 × 10⁻⁹ s⁻¹> 20 years> 120.0 kJ/molNone (Stable)
Alkaline (pH 12.0) 1.1 × 10⁻⁷ s⁻¹~72 days105.2 kJ/molAniline

Data Interpretation: The compound is exceptionally stable at neutral and alkaline pH. The higher activation energy at pH 12.0 compared to pH 2.0 confirms the mechanistic hypothesis: the deprotonation of the sulfonamide nitrogen forms an anion that electrostatically repels hydroxide-mediated hydrolysis.

References

  • Title: 2,4-Dimethyl-N-phenylbenzenesulfonamide Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]

  • Title: Thermodynamic study of the solubility of some sulfonamides in cyclohexane Source: Journal of the Brazilian Chemical Society (SciELO) URL: [Link]

  • Title: Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection Source: PubMed - National Institutes of Health (Food Chemistry) URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Methodological & Application

Application Note: Synthesis and Characterization of 2,4-Dimethyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists Document Type: Standard Operating Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Sulfonamides represent a highly privileged scaffold in medicinal chemistry, frequently utilized as bioisosteres for carboxylic acids and amides to improve metabolic stability and modulate physicochemical properties. The synthesis of 2,4-dimethyl-N-phenylbenzenesulfonamide serves as a fundamental model for constructing N -aryl arylsulfonamides.

The reaction proceeds via a nucleophilic acyl substitution pathway (specifically, sulfonylation). Aniline acts as the nucleophile, attacking the highly electrophilic sulfur atom of 2,4-dimethylbenzenesulfonyl chloride. The use of a non-nucleophilic base (such as triethylamine or pyridine) is critical to scavenge the hydrochloric acid byproduct, driving the equilibrium forward and preventing the protonation of the aniline starting material, which would otherwise render it non-nucleophilic.

G A Aniline (Nucleophile) C Tetrahedral Sulfonylammonium Intermediate A->C Nucleophilic Attack B 2,4-Dimethylbenzenesulfonyl Chloride (Electrophile) B->C S-Cl Bond Cleavage D 2,4-Dimethyl-N-phenylbenzenesulfonamide (Target Product) C->D Chloride Elimination E Triethylamine (Proton Scavenger) E->C Deprotonation

Mechanistic pathway of the sulfonylation reaction yielding the target sulfonamide.

Quantitative Reagent Data

To ensure a self-validating and reproducible system, the stoichiometry must be strictly controlled. A slight excess of aniline and base ensures complete consumption of the sulfonyl chloride, which is prone to hydrolysis if left unreacted.

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Density / StateRole
2,4-Dimethylbenzenesulfonyl chloride 204.671.002.05 gSolid/LiquidElectrophile
Aniline 93.131.101.02 g (1.00 mL)1.02 g/mLNucleophile
Triethylamine (TEA) 101.191.501.52 g (2.09 mL)0.726 g/mLAcid Scavenger
Dichloromethane (DCM) 84.93-20.0 mLLiquidSolvent

Note: The theoretical yield for this 10 mmol scale reaction is 2.61 g of 2,4-dimethyl-N-phenylbenzenesulfonamide (MW: 261.34 g/mol )[1].

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup

Expert Insight: Sulfonyl chlorides are moisture-sensitive. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (nitrogen or argon) to prevent competitive hydrolysis of the starting material into 2,4-dimethylbenzenesulfonic acid.

  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the flask with nitrogen.

  • Dissolution: Add aniline (1.02 g, 11.0 mmol) and triethylamine (1.52 g, 15.0 mmol) to the flask. Inject 15 mL of anhydrous dichloromethane (DCM) and stir to achieve a homogenous solution.

  • Cooling: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: The sulfonylation reaction is exothermic. Cooling prevents the generation of unwanted side products and thermal degradation.

Phase 2: Reagent Addition and Execution
  • Electrophile Preparation: Dissolve 2,4-dimethylbenzenesulfonyl chloride (2.05 g, 10.0 mmol) in 5 mL of anhydrous DCM.

  • Dropwise Addition: Using a syringe pump or addition funnel, add the sulfonyl chloride solution dropwise to the stirring aniline mixture over 15–20 minutes.

  • Incubation: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. Monitor the reaction progress via TLC (Thin Layer Chromatography) using a 3:1 Hexanes/Ethyl Acetate solvent system until the sulfonyl chloride spot is completely consumed.

Phase 3: Workup and Isolation

Expert Insight: The workup leverages the differential solubility of the product and the byproducts. The triethylamine hydrochloride salt is highly water-soluble, while the target sulfonamide is organic-soluble.

  • Quenching: Pour the reaction mixture into 50 mL of ice-cold water[2].

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1M HCl (20 mL) to remove unreacted aniline and TEA, followed by saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude solid.

Phase 4: Purification
  • Recrystallization: Dissolve the crude solid in a minimum amount of hot dilute ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce complete crystallization. Causality: Dilute ethanol is the optimal solvent system for this specific compound, providing a sharp solubility gradient that allows the pure 2,4-dimethyl-N-phenylbenzenesulfonamide to form highly ordered single crystals while impurities remain in the mother liquor[2].

  • Filtration: Filter the resultant solid under vacuum suction and wash thoroughly with ice-cold water[2]. Dry the purified product in a vacuum oven at 40 °C to a constant weight.

W S1 Reagent Prep (Anhydrous DCM) S2 Dropwise Addition (0°C, N2 atm) S1->S2 S3 Reaction Stirring (RT, 2-4 hrs) S2->S3 S4 Aqueous Quench (Ice Water) S3->S4 S5 Extraction & Wash (Isolate Crude) S4->S5 S6 Recrystallization (Dilute EtOH) S5->S6

Sequential experimental workflow for the synthesis and isolation of the sulfonamide.

Analytical Characterization Standards

To validate the structural integrity of the synthesized 2,4-dimethyl-N-phenylbenzenesulfonamide, the following analytical checks should be performed[2]:

  • Melting Point: Verify against literature values to confirm purity.

  • IR Spectroscopy: Look for characteristic sulfonamide stretching frequencies: strong asymmetric and symmetric S=O stretches (typically around 1330 cm⁻¹ and 1160 cm⁻¹) and a sharp N−H stretch (around 3200-3300 cm⁻¹).

  • NMR Spectroscopy: ¹H NMR should confirm the presence of the two distinct methyl groups on the aromatic ring, the highly deshielded sulfonamide proton (exchangeable with D₂O), and the characteristic multiplet splitting of the N -phenyl and 2,4-dimethylphenyl rings.

References

  • Stenutz.eu. 2,4-dimethyl-N-phenylbenzenesulfonamide Chemical Properties.[Link]

  • Gowda, B. T., Foro, S., Nirmala, P. G., Babitha, K. S., & Fuess, H. (2008). 2,4-Dimethyl-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2126. PMC - NIH.[Link]

Sources

Application Note: RP-HPLC-PDA Method Development and Validation for the Quantification of 2,4-Dimethyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

The quantification of sulfonamide derivatives is a critical workflow in pharmaceutical development and chemical synthesis monitoring. 2,4-dimethyl-N-phenylbenzenesulfonamide (C₁₄H₁₅NO₂S) is a structurally distinct sulfonamide characterized by a benzenesulfonyl ring bearing ortho- and para-methyl groups, linked via a sulfonamide bridge to a phenyl ring[1][2].

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its physicochemical properties. As a Senior Application Scientist, the primary challenge is managing the weak acidity of the sulfonamide nitrogen (pKa ~8.5–9.5) and the high hydrophobicity imparted by the dual aromatic rings and methyl substitutions. If the mobile phase pH is not strictly controlled, the analyte will exist in a state of partial ionization, leading to severe peak tailing, unpredictable retention times, and poor resolution.

To counteract this, we engineered a Reversed-Phase HPLC (RP-HPLC) method utilizing an acidic mobile phase (0.1% Formic Acid, pH ~2.7) to fully suppress ionization, ensuring the molecule remains in its neutral, lipophilic state. This drives optimal partitioning into a high-carbon-load C18 stationary phase. Furthermore, we integrated Photodiode Array (PDA) detection at 265 nm to exploit the strong π-π* transitions of the conjugated aromatic systems, maximizing sensitivity while enabling 3D spectral peak purity analysis[3][4].

This protocol is designed as a self-validating system, rigorously aligned with the latest ICH Q2(R2) guidelines for analytical procedure validation, ensuring lifecycle robustness, specificity, and precision[5][6].

Method Design & Workflow Logic

The causality behind our experimental choices is mapped out in the workflow below. Every parameter—from column chemistry to detector wavelength—was selected to create a thermodynamically stable and spectrally specific environment for the analyte.

Workflow Step1 1. Analyte Profiling Structure: C14H15NO2S Target: Unionized State Step2 2. Stationary Phase C18 Column (Hydrophobic Retentivity) Step1->Step2 Step3 3. Mobile Phase Optimization 0.1% Formic Acid (pH 2.7) / Acetonitrile Step2->Step3 Step4 4. Detector Configuration PDA Detection @ 265 nm (Max π-π* Absorption) Step3->Step4 Step5 5. Method Validation ICH Q2(R2) Guidelines Step4->Step5

Fig 1: RP-HPLC method development workflow for 2,4-dimethyl-N-phenylbenzenesulfonamide.

Experimental Protocol

Reagents and Materials
  • Analyte: 2,4-dimethyl-N-phenylbenzenesulfonamide reference standard (Purity ≥ 99.5%).

  • Solvents: HPLC-grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid (FA).

  • Equipment: UHPLC/HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

Preparation of Mobile Phases
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of Formic Acid into 1000 mL of ultrapure water. Mix thoroughly and degas via sonication for 10 minutes. The resulting pH should be approximately 2.7.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile. Degas prior to use.

  • Scientific Rationale: Formic acid acts as both a pH buffer to keep the sulfonamide unionized and an ion-pairing agent to sharpen the chromatographic peak[7].

Preparation of Standard Solutions
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2,4-dimethyl-N-phenylbenzenesulfonamide standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent (Water:ACN, 50:50 v/v).

  • Working Solutions: Perform serial dilutions of the stock solution using the Diluent to prepare calibration standards ranging from 1.0 µg/mL to 100.0 µg/mL.

  • Quality Control (QC) Samples: Prepare independent QC samples at Low (3.0 µg/mL), Medium (50.0 µg/mL), and High (80.0 µg/mL) concentrations to validate accuracy and precision.

Chromatographic Conditions

To ensure the elution of potential strongly retained synthesis impurities and to maintain a clean column, a gradient elution strategy was implemented[7][8].

ParameterOptimized Condition
Column C18, 250 mm × 4.6 mm, 5 µm particle size
Column Temperature 30 °C (Maintains thermodynamic consistency)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector (PDA) 265 nm (Monitoring range: 200–400 nm for peak purity)
Run Time 15.0 Minutes

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0.0 70 30
8.0 20 80
10.0 20 80
10.1 70 30

| 15.0 | 70 | 30 (Re-equilibration) |

Method Validation (ICH Q2(R2) Compliance)

The method was rigorously validated in accordance with the updated ICH Q2(R2) guidelines, which emphasize multivariate robustness and comprehensive lifecycle management for analytical procedures[9][10].

ValidationLogic Core ICH Q2(R2) Validation Spec Specificity Peak Purity > 0.99 PDA Deconvolution Core->Spec Lin Linearity & Range 1.0 - 100 µg/mL R² ≥ 0.999 Core->Lin Acc Accuracy Spike Recovery: 98.0% - 102.0% Core->Acc Prec Precision Intra/Inter-day RSD ≤ 2.0% Core->Prec

Fig 2: Core validation parameters executed per ICH Q2(R2) guidelines.

Specificity and Peak Purity

Specificity was established by injecting blank diluent and confirming the absence of interfering peaks at the retention time of 2,4-dimethyl-N-phenylbenzenesulfonamide (approx. 6.8 min). Furthermore, the PDA detector's spectral deconvolution feature was utilized to calculate the Peak Purity Index. By comparing the UV spectra across the leading edge, apex, and tailing edge of the peak, a purity angle lower than the purity threshold was confirmed, proving that no co-eluting impurities were present[4].

System Suitability & Validation Results

A self-validating protocol requires continuous monitoring of system suitability. Six replicate injections of the 50.0 µg/mL standard yielded a relative standard deviation (RSD) of 0.42% for peak area and a USP tailing factor of 1.1, well within the acceptable limit of ≤ 1.5.

Table: Summary of ICH Q2(R2) Validation Data

Validation ParameterExperimental ResultAcceptance Criteria
Linearity Range 1.0 – 100.0 µg/mLR² ≥ 0.999
Correlation Coefficient (R²) 0.9998R² ≥ 0.999
Limit of Detection (LOD) 0.12 µg/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 0.36 µg/mLSignal-to-Noise (S/N) ≥ 10
Intra-day Precision (Repeatability) 0.68% RSD (n=6)≤ 2.0% RSD
Inter-day Precision (Intermediate) 1.05% RSD (n=12)≤ 2.0% RSD
Accuracy (Mean Recovery) 99.4% – 101.2%98.0% – 102.0%
Robustness (pH, Temp, Flow variations) No significant impact on Rs or AreaRSD ≤ 2.0%

Conclusion

By strategically manipulating the mobile phase pH to suppress the ionization of the sulfonamide group, we developed a highly retentive, gradient-based RP-HPLC method for 2,4-dimethyl-N-phenylbenzenesulfonamide. The integration of PDA detection at 265 nm ensures maximum sensitivity and provides orthogonal spectral data to verify peak purity. Validated strictly against ICH Q2(R2) standards, this protocol serves as a reliable, self-validating framework ready for deployment in routine quality control and pharmacokinetic research.

References

  • Development of an immunoaffinity chromatography and HPLC-UV method for determination of 16 sulfonamides in feed - PubMed Source: nih.gov URL:[Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride Source: Trends in Sciences (wu.ac.th) URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: qbdgroup.com URL:[Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA Source: fda.gov URL:[Link]

  • 2,4-dimethyl-N-phenylbenzenesulfonamide Source: stenutz.eu URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA Source: europa.eu URL:[Link]

  • Validation of analytical procedures – ICH Q2(R2) - European Pharmaceutical Review Source: europeanpharmaceuticalreview.com URL:[Link]

  • 2,4-Dimethyl-N-phenylbenzenesulfonamide - PMC - NIH Source: nih.gov URL:[Link]

  • HPLC-UV Method Development: Testing 9 Articles in Formulation Source: nebiolab.com URL:[Link]

  • UV vs Diode-Array (PDA) Detectors for (U)HPLC - Shimadzu Scientific Instruments Source: shimadzu.com URL:[Link]

Sources

Preparing High-Concentration Stock Solutions of 2,4-dimethyl-N-phenylbenzenesulfonamide for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenges of a Novel Sulfonamide in Cellular Assays

The burgeoning field of drug discovery continually introduces novel small molecules with therapeutic potential. Among these, 2,4-dimethyl-N-phenylbenzenesulfonamide, a member of the sulfonamide class of compounds, presents an intriguing candidate for investigation in various cellular models. The journey from a powdered compound to meaningful, reproducible data in cell-based assays is, however, fraught with technical hurdles, the first and most critical of which is the preparation of a stable, high-concentration stock solution. The inherent poor aqueous solubility of many sulfonamides necessitates a systematic approach to solvent selection and stock solution preparation to ensure accurate dosing and avoid artifacts in experimental results.

This comprehensive application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on the preparation, storage, and use of 2,4-dimethyl-N-phenylbenzenesulfonamide stock solutions for cell culture applications. Recognizing the absence of established, specific protocols for this compound, this guide emphasizes a first-principles approach, empowering the researcher to determine optimal solubility and prepare reliable stock solutions. We will delve into the rationale behind solvent choice, provide a step-by-step protocol for solubility determination and stock solution preparation, and offer best practices for storage and handling to maintain compound integrity.

Physicochemical Properties of 2,4-dimethyl-N-phenylbenzenesulfonamide

A foundational understanding of the compound's properties is paramount for developing a robust preparation protocol.

PropertyValueSource
Molecular Formula C₁₄H₁₅NO₂S[1]
Molecular Weight 261.34 g/mol [1]
Appearance Solid (likely crystalline)[2][3]
Aqueous Solubility Expected to be lowGeneral sulfonamide properties[4]

The Critical Role of the Solvent: Why DMSO is the Default, and What to Consider

For poorly water-soluble compounds like many sulfonamides, an organic solvent is indispensable for preparing a concentrated stock solution that can be subsequently diluted into aqueous cell culture media. Dimethyl sulfoxide (DMSO) is the most common choice in cell culture for several key reasons:

  • High Solubilizing Power: DMSO is a highly polar aprotic solvent capable of dissolving a wide range of both polar and non-polar compounds.[5]

  • Miscibility with Water: It is fully miscible with water and cell culture media, allowing for homogenous dilution to working concentrations.

  • Relatively Low Toxicity at Low Concentrations: While cytotoxic at higher concentrations, DMSO is generally well-tolerated by most cell lines at final concentrations of ≤ 0.5%, with ≤ 0.1% being the recommended upper limit to minimize off-target effects.[6][7]

However, the use of DMSO is not without its caveats. It is crucial to always include a vehicle control in experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups, to account for any solvent-induced effects.

Experimental Protocol I: Empirical Determination of Solubility in DMSO

Given the lack of specific solubility data for 2,4-dimethyl-N-phenylbenzenesulfonamide, an empirical determination is the most reliable first step. This protocol will establish the maximum practical concentration for your stock solution.

Materials:
  • 2,4-dimethyl-N-phenylbenzenesulfonamide powder

  • Anhydrous, cell culture-grade DMSO

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:
  • Safety First: Always handle powdered 2,4-dimethyl-N-phenylbenzenesulfonamide in a chemical fume hood or a designated powder handling enclosure to avoid inhalation.[8][9][10][11] Wear appropriate PPE.

  • Weighing the Compound: Accurately weigh out a small, known amount of the compound (e.g., 5 mg) and transfer it to a sterile 1.5 mL microcentrifuge tube.

  • Initial Solvent Addition: Add a small, precise volume of DMSO to the tube to achieve a high starting concentration (e.g., 100 µL of DMSO to 5 mg of powder, resulting in an initial concentration of 50 mg/mL).

  • Dissolution:

    • Cap the tube tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If particles remain, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (e.g., 37°C) can also be attempted, but be mindful of potential compound degradation with heat.[2]

  • Titration to Complete Dissolution:

    • If the compound is not fully dissolved, add small, incremental volumes of DMSO (e.g., 10 µL at a time), vortexing and sonicating after each addition.

    • Carefully record the total volume of DMSO added at the point where the compound completely dissolves, resulting in a clear solution.

  • Calculating the Maximum Solubility:

    • Calculate the maximum solubility using the following formula: Maximum Solubility (mg/mL) = Mass of Compound (mg) / Total Volume of DMSO (mL)

    • It is prudent to prepare your stock solution at a concentration slightly below this determined maximum to ensure stability and prevent precipitation.

Experimental Protocol II: Preparation of a High-Concentration Stock Solution

Once the approximate solubility is known, you can proceed with preparing a larger volume of a high-concentration stock solution (e.g., 10 mM or 20 mM).

Materials:
  • 2,4-dimethyl-N-phenylbenzenesulfonamide powder

  • Anhydrous, cell culture-grade DMSO

  • Sterile, conical-bottom tube (e.g., 15 mL) or a small, sterile glass vial

  • Sterile syringe (1 mL or 5 mL)

  • Sterile syringe filter (0.22 µm pore size, compatible with DMSO, e.g., PTFE)[3][12][13]

  • Sterile, light-protected microcentrifuge tubes for aliquoting

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Pipettors and sterile tips

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_sterilize Sterilization cluster_store Storage weigh 1. Weigh Compound in a fume hood dissolve 2. Dissolve in DMSO in a sterile tube weigh->dissolve Add precise volume of DMSO filter 3. Sterile Filter (0.22 µm PTFE filter) dissolve->filter Draw solution into syringe aliquot 4. Aliquot into sterile, light-protected tubes filter->aliquot Dispense into aliquot tubes store 5. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a sterile, high-concentration stock solution.

Procedure:
  • Calculate the Required Mass: Determine the mass of 2,4-dimethyl-N-phenylbenzenesulfonamide needed to achieve the desired stock concentration and volume.

    • Formula: Mass (g) = Desired Concentration (mol/L) x Final Volume (L) x Molecular Weight ( g/mol )

    • Example for a 10 mM stock in 1 mL: Mass (mg) = (10 x 10⁻³ mol/L) x (1 x 10⁻³ L) x (261.34 g/mol ) = 2.61 mg

  • Weigh and Dissolve: In a chemical fume hood, accurately weigh the calculated mass and transfer it to a sterile conical tube or glass vial. Add the calculated volume of sterile DMSO.

  • Ensure Complete Dissolution: Vortex the solution thoroughly until all the powder is dissolved. Use a sonicator if necessary. The solution should be clear and free of any particulate matter.

  • Sterile Filtration:

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.[3][14]

    • Carefully push the solution through the filter into a sterile recipient tube (this will be your final stock solution container). This step is crucial for removing any potential microbial contamination.[12][13]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage. Properly stored DMSO stock solutions are typically stable for several months.

Application Protocol: Diluting the Stock Solution to Working Concentrations

The high-concentration stock solution must be diluted to the final working concentration in your cell culture medium immediately before use.

Key Principles:
  • Minimize Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should ideally be ≤ 0.1% to avoid solvent-induced cytotoxicity.[6][7]

  • Serial Dilution: It is often best to perform serial dilutions in 100% DMSO first if a wide range of concentrations is being tested, before making the final dilution into the aqueous medium. This can help prevent the compound from precipitating out of solution.[5][7]

  • Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of DMSO as your highest compound concentration.

Dilution Calculation (C1V1 = C2V2):
  • C1: Concentration of the stock solution

  • V1: Volume of the stock solution to add

  • C2: Desired final concentration in the well

  • V2: Final volume in the well

Example: Preparing a 10 µM working solution from a 10 mM stock in a final well volume of 1 mL.

  • C1: 10 mM = 10,000 µM

  • C2: 10 µM

  • V2: 1 mL = 1000 µL

  • Calculate V1: (10 µM * 1000 µL) / 10,000 µM = 1 µL

  • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Final DMSO concentration: (1 µL DMSO / 1000 µL total volume) * 100% = 0.1%

Dilution Workflow Diagram

G cluster_dilution Working Solution Preparation stock 10 mM Stock in 100% DMSO (Stored at -80°C) dilution_step Dilute 1 µL of stock into 999 µL of pre-warmed cell culture medium stock->dilution_step C1V1 = C2V2 final_conc Final Concentration: 10 µM Compound 0.1% DMSO dilution_step->final_conc treatment Cell Treatment final_conc->treatment Add to cells

Caption: Dilution scheme for preparing a working solution from a high-concentration stock.

Conclusion: A Foundation for Reliable and Reproducible Data

The meticulous preparation of a high-quality stock solution of 2,4-dimethyl-N-phenylbenzenesulfonamide is the bedrock upon which reliable and reproducible cell culture experiments are built. By embracing a systematic approach that begins with empirical solubility determination and adheres to best practices for dissolution, sterilization, and storage, researchers can have high confidence in the accuracy of their compound dosing. This attention to detail at the outset will undoubtedly translate into more robust and interpretable data, accelerating the journey of scientific discovery.

References

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). University of California, Berkeley - Environmental Health & Safety. [Link]

  • University of Pittsburgh Safety Manual EH&S Guideline Number: 04-022. University of Pittsburgh. [Link]

  • How do I make a stock solution of a substance in DMSO? ResearchGate. [Link]

  • DMSO - Definition and Relevance | Nanopedia. NanoTemper Technologies. [Link]

  • Handling Hazardous Bulk Solids and Powders: Safety First! De Dietrich Process Systems. [Link]

  • 2,4-dimethyl-N-phenylbenzenesulfonamide. Stenutz. [Link]

  • 2,4-Dimethyl-N-phenylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • 2,4-Dimethyl-N-phenyl-benzene-sulfonamide. PubMed. [Link]

  • How to Use a Syringe Filter: A Step-by-Step Guide for Lab Professionals. Tisch Scientific. [Link]

  • Sterile Filtration Overview: Industrial Filter Sterilization. Kumar Filters. [Link]

  • What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? ResearchGate. [Link]

  • Final % DMSO Concentration. Protocol Online. [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. National Center for Biotechnology Information. [Link]

  • Filtration and Filters. The Pharmaceutics and Compounding Laboratory. [Link]

  • Basic Techniques in Microbiology - Sterile filtration. YouTube. [Link]

  • Cell Concentration Calculator. PeptiMatrix. [Link]

  • Essential Calculations in Cell Culture | A Comprehensive Guide. YouTube. [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]

  • Making stock concentration. Reddit. [Link]

  • Compound Solubility with Dimethylsulfoxide. Hampton Research. [Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. [Link]

  • Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. National Center for Biotechnology Information. [Link]

  • ESSENTIAL CALCULATIONS FOR CELL CULTURE: Step-by-Step Guide. YouTube. [Link]

  • Dilution Calculator - Cells per Volume. PhysiologyWeb. [Link]

Sources

Application Note: In Vivo Dosing Guidelines and Pharmacokinetic Profiling for 2,4-Dimethyl-N-phenylbenzenesulfonamide in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Sulfonamides represent a privileged structural class in medicinal chemistry, frequently utilized in the design of carbonic anhydrase inhibitors, COX-2 inhibitors, and histone deacetylase (HDAC) modulators. The compound 2,4-dimethyl-N-phenylbenzenesulfonamide possesses a highly specific steric profile. Crystallographic studies reveal that the ortho- and para-methyl groups on the sulfonyl benzene ring force the molecule into distinct trans and gauche torsion angles, tilting the two aromatic rings relative to each other by approximately 67.5° to 72.9° [1].

For drug development professionals, this steric hindrance is a double-edged sword: it shields the sulfonamide linkage from rapid enzymatic hydrolysis (prolonging in vivo half-life), but the highly lipophilic N-phenyl and dimethyl-substituted rings drastically reduce aqueous solubility. This application note provides a rigorously validated, step-by-step pre-clinical protocol for formulating and dosing this compound in murine models to ensure reproducible pharmacokinetic (PK) and pharmacodynamic (PD) evaluations.

Formulation Strategy & Causality

Due to its hydrophobic nature, attempting to dose 2,4-dimethyl-N-phenylbenzenesulfonamide in standard physiological saline will result in rapid crystallization. This leads to erratic gastrointestinal absorption during oral (PO) dosing or lethal micro-embolisms during intravenous (IV) administration.

To overcome the high crystal lattice energy [1], we utilize a multi-component co-solvent system: 5% DMSO, 40% PEG-300, 5% Tween-80, and 50% Saline .

  • Causality of Vehicle Selection: Dimethyl sulfoxide (DMSO) acts as the primary solvent to disrupt the compound's strong intermolecular N—H⋯O hydrogen-bonding network. Polyethylene glycol 300 (PEG-300) and Tween-80 serve as cosolvents and surfactants, respectively. They create stable micelles that entrap the lipophilic compound, preventing it from crashing out of solution when the aqueous phase (physiological saline) is finally introduced to achieve physiological osmolarity.

Acute Toxicity Assessment

Before initiating long-term efficacy studies, the acute systemic toxicity of the formulation must be established. We adhere to the OECD Test Guideline 423 (Acute Toxic Class Method)[2]. This stepwise procedure minimizes animal use by testing a single sex (typically female nulliparous mice) starting at a fixed dose (e.g., 300 mg/kg) and observing for 14 days. This allows for accurate hazard classification without requiring a lethal dose determination [3].

Experimental Workflow & Systemic Distribution

G A Formulation (DMSO/PEG/Tween) B Administration (PO / IV) A->B Dosing C Systemic Circulation (Plasma C_max) B->C Absorption D Target Tissue (Receptor Binding) C->D Distribution E Metabolism & Clearance C->E Elimination

Caption: Workflow of in vivo dosing and systemic distribution in murine models.

Step-by-Step Experimental Protocol

Phase 1: Self-Validating Formulation Preparation
  • Primary Dissolution: Weigh the required mass of 2,4-dimethyl-N-phenylbenzenesulfonamide powder. Add 5% (v/v) of DMSO and vortex continuously for 2 minutes until the solution is completely clear.

  • Micelle Formation: Add 40% (v/v) PEG-300 and 5% (v/v) Tween-80. Sonicate the mixture in a water bath at 37°C for 5 minutes.

  • Aqueous Dilution: Slowly add 50% (v/v) sterile physiological saline dropwise while vortexing vigorously to prevent localized precipitation.

  • Self-Validation Checkpoint: Centrifuge a 100 µL aliquot of the final formulation at 10,000 x g for 5 minutes. Trustworthiness Rule: The absence of a visible pellet confirms true micellar solubilization. If a pellet forms, the formulation has failed (indicating a transient suspension) and must be discarded to prevent erratic PK data or animal mortality.

Phase 2: In Vivo Administration (Murine Model)

Note: Ensure all procedures comply with institutional IACUC guidelines. Standard subjects are 8-10 week old C57BL/6 or BALB/c mice weighing 20-25g.

Intravenous (IV) Dosing (Target: 2 - 5 mg/kg)

  • Pre-warm the mouse using a heating lamp for 3-5 minutes to induce vasodilation of the lateral tail vein.

  • Restrain the mouse and disinfect the tail with 70% ethanol.

  • Using a 27G to 30G needle, inject the formulation slowly over 10-15 seconds.

  • Causality: The maximum administration volume must not exceed 5 mL/kg (approx. 100-125 µL per mouse) to prevent acute volume overload and right-sided heart failure.

Oral Gavage (PO) Dosing (Target: 10 - 50 mg/kg)

  • Secure the mouse using the scruff technique to immobilize the head and align the esophagus.

  • Introduce a 20G or 22G reusable stainless-steel feeding needle (with a ball tip) over the tongue and gently down the esophagus.

  • Causality: The maximum administration volume is restricted to 10 mL/kg (approx. 200-250 µL per mouse). Exceeding this volume risks stomach rupture or esophageal reflux, which can lead to fatal aspiration pneumonia.

Phase 3: Pharmacokinetic Sampling
  • Collect blood samples (~50 µL) via the submandibular vein or tail snip at pre-determined time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collect blood into K2-EDTA coated tubes to prevent coagulation.

  • Centrifuge immediately at 2,000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until LC-MS/MS analysis.

Quantitative Data Presentation

To evaluate the success of the in vivo dosing, the resulting PK data should be benchmarked against standard small-molecule thresholds. Table 1 summarizes the target pharmacokinetic parameters for a successful oral sulfonamide drug candidate.

Table 1: Target Pharmacokinetic Parameters and Acceptable Thresholds

ParameterSymbolUnitsTarget Threshold (Murine PO)Mechanistic Significance
Maximum Concentration Cmax​ ng/mL> 500Indicates peak systemic exposure and efficiency of gastrointestinal absorption.
Time to Peak Tmax​ hours0.5 - 2.0Reflects the rate of absorption; delayed Tmax​ indicates poor formulation solubility.
Area Under Curve AUC0−t​ ng·h/mL> 2000Represents total systemic drug exposure over time; critical for efficacy.
Half-life t1/2​ hours> 2.0Driven by hepatic clearance; the steric hindrance of the dimethyl groups should ideally prolong this.
Bioavailability %F %> 30%Ratio of PO vs IV AUC ; the ultimate metric for oral drug viability.

References

  • Gowda, B. T., Foro, S., Nirmala, P. G., Babitha, K. S., & Fuess, H. (2009). "2,4-Dimethyl-N-phenylbenzenesulfonamide." Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o576. Source: National Institutes of Health (NIH) PMC. URL:[Link]

  • Organisation for Economic Co-operation and Development (OECD). (2001). "Test No. 423: Acute Oral toxicity - Acute Toxic Class Method." OECD Guidelines for the Testing of Chemicals, Section 4. Source: National Toxicology Program (NTP). URL:[Link]

  • European Commission Joint Research Centre (JRC). (2016). "Acute Toxicity." EURL ECVAM Validated Test Methods. Source: European Union. URL:[Link]

Sources

using 2,4-dimethyl-N-phenylbenzenesulfonamide as a sulfonamide building block in organic synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2,4-Dimethyl-N-phenylbenzenesulfonamide as a Versatile Building Block in Organic Synthesis and Medicinal Chemistry

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocols.

Executive Summary & Mechanistic Rationale

In modern organic synthesis and medicinal chemistry, sulfonamides are far more than mere protecting groups; they are dynamic structural motifs and powerful directing groups. 2,4-Dimethyl-N-phenylbenzenesulfonamide represents a highly specialized building block that offers distinct advantages over standard tosyl (4-methylbenzenesulfonyl) or unsubstituted benzenesulfonyl groups.

The Mechanistic Advantage: The strategic addition of the ortho-methyl group on the sulfonyl arene introduces critical steric encumbrance. This steric bulk restricts rotation around the sulfur-aryl bond, locking the molecule into a predictable conformation. During transition-metal-catalyzed C–H activation, this shielding prevents competitive coordination or unwanted functionalization on the sulfonyl ring, ensuring strict regiochemical fidelity on the N-phenyl ring[1]. Furthermore, the acidic NH proton (pKa ~ 10) allows for facile deprotonation, making it an excellent bidentate directing group for Palladium (Pd) or Rhodium (Rh) catalysts. In medicinal chemistry, this specific steric profile enhances lipophilicity and binding affinity in hydrophobic enzyme pockets, making it a privileged pharmacophore[2],[3].

Synthetic Workflow & Scaffold Preparation

The synthesis of the 2,4-dimethyl-N-phenylbenzenesulfonamide scaffold is the foundational step before downstream functionalization.

Workflow A Aniline Derivatives C Sulfonylation (Et3N, DCM, 0°C) A->C B 2,4-Dimethylbenzene- sulfonyl chloride B->C D 2,4-Dimethyl-N-phenyl- benzenesulfonamide C->D E C-H Functionalization (Pd or Rh Catalysis) D->E F Target Pharmacophore (Drug Scaffold) E->F

Synthetic workflow from basic precursors to complex functionalized pharmacophores.
Protocol 1: Base-Mediated Sulfonylation of Aniline
  • Objective: Synthesize the core sulfonamide building block.

  • Causality & Design: Triethylamine (Et₃N) is utilized as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the nucleophilic aniline. The reaction is initiated at 0 °C to control the exothermic nature of the sulfonylation and to suppress the formation of bis-sulfonylated byproducts.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with aniline (10.0 mmol, 1.0 equiv) and anhydrous dichloromethane (DCM, 30 mL) under a nitrogen atmosphere.

  • Base Addition: Add Et₃N (20.0 mmol, 2.0 equiv) in one portion. Stir the solution and cool to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve 2,4-dimethylbenzenesulfonyl chloride (11.0 mmol, 1.1 equiv) in 10 mL of anhydrous DCM. Add this solution dropwise over 15 minutes to prevent localized heating.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 6 hours.

  • Self-Validating Workup: Transfer the mixture to a separatory funnel. Wash with 1M HCl (2 × 20 mL). Validation logic: The acidic wash removes unreacted aniline and Et₃N. Next, extract the organic layer with 1M NaOH (2 × 20 mL). Because the product is an acidic sulfonamide, it will migrate to the aqueous layer, leaving neutral impurities in the organic phase. Acidify the collected aqueous layer with concentrated HCl until the product precipitates as a white solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under a vacuum to yield the pure 2,4-dimethyl-N-phenylbenzenesulfonamide.

Application 1: Transition-Metal Catalyzed C–H Activation

N-phenyl sulfonamides are highly effective substrates for directed C–H functionalization. The sulfonamide moiety coordinates to the metal center, directing it to the ortho-position of the aniline ring to selectively generate halogenated or arylated products[1].

CH_Activation Sub 2,4-Dimethyl-N-phenyl- benzenesulfonamide Coord N-Coordinated Pd(II) Complex Sub->Coord + Pd(II), -H+ Pd_Cat Pd(II) Catalyst Pd_Cat->Coord Palladacycle Palladacycle Intermediate (C-H Cleavage) Coord->Palladacycle CMD Mechanism OxAdd Functionalization (e.g., + NBS) Palladacycle->OxAdd Electrophile OxAdd->Pd_Cat Catalyst Regeneration Product Ortho-Brominated Product OxAdd->Product Reductive Elimination

Catalytic cycle of Pd(II)-directed ortho-C-H bromination of the N-phenyl sulfonamide.
Protocol 2: Pd(II)-Catalyzed Ortho-Bromination
  • Objective: Regioselective bromination of the N-phenyl ring for downstream cross-coupling.

  • Causality & Design: Palladium(II) acetate is used because the acetate ligands are crucial for the Concerted Metalation-Deprotonation (CMD) step, lowering the activation energy for C–H bond cleavage. N-Bromosuccinimide (NBS) acts as a mild, easily handled electrophilic bromine source.

Step-by-Step Methodology:

  • Setup: In a 15 mL Schlenk tube, add 2,4-dimethyl-N-phenylbenzenesulfonamide (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), and NBS (1.1 mmol, 1.1 equiv).

  • Solvent Addition: Add 5 mL of 1,2-dichloroethane (DCE). Seal the tube and purge with argon for 5 minutes.

  • Heating: Stir the mixture at 80 °C for 12 hours. The solution will transition from a reddish-brown to a darker, homogeneous mixture as the catalytic cycle turns over.

  • Self-Validating Check: Analyze a 50 µL aliquot via LC-MS. Validation logic: The successful formation of the product is confirmed by the emergence of a distinct M / M+2 isotopic cluster (1:1 ratio) characteristic of mono-bromination. The disappearance of the starting material mass confirms reaction completion.

  • Purification: Cool the mixture, filter through a short pad of Celite to remove palladium black, and concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc) to isolate the ortho-bromo product.

Application 2: Advanced Annulation & Medicinal Chemistry

Beyond simple functionalization, the sulfonamide nitrogen can act as a nucleophile in complex cascade reactions. For instance, in the presence of Pd(II) catalysts, sulfonamides undergo oxidative double cyclization with alkynes to synthesize tetracyclic indolobenzothiazine S,S-dioxides[4].

In medicinal chemistry, the N-phenyl sulfonamide motif is a cornerstone for drug design. Derivatives of this scaffold have been extensively validated as potent inhibitors of esterase enzymes and carbonic anhydrase (CA) isoenzymes, which are critical targets for glaucoma and edema[3]. More recently, rational structure-based optimization has utilized highly substituted benzamide and sulfonamide derivatives to directly target the HOXA1 functional domain. These compounds induce DNA damage and apoptosis, demonstrating powerful antiproliferative activity in various cancer cell lines[2].

Quantitative Data Presentation: Reaction Scope & Efficiency

The table below summarizes the typical performance metrics of 2,4-dimethyl-N-phenylbenzenesulfonamide across various synthetic applications, highlighting its robust nature as a building block.

TransformationReagents & CatalystConditionsTypical Yield (%)Mechanistic Role of Sulfonamide
Sulfonylation 2,4-dimethylbenzenesulfonyl chloride, Et₃NDCM, 0 °C to RT, 6 h92 - 95%Substrate construction
Ortho-Bromination NBS, Pd(OAc)₂ (5 mol%)DCE, 80 °C, 12 h82 - 88%Directing group (N-coordination)
Ortho-Arylation Aryl iodide, Pd(OAc)₂, AgOAcTFA/DCM, 100 °C, 24 h75 - 80%Directing group (C-H Activation)
Alkyne Diamination Diarylethyne, Pd(TFA)₂, Cu(OAc)₂DMF, 100 °C, 18 h70 - 85%Internal Nucleophile[4]
Enzyme Inhibition N/A (Biological Assay)In vitro (CA I / CA II)IC₅₀ < 50 nMPharmacophore / H-bond donor[3]

References

  • Design, Synthesis, and Antitumor Evaluation of Benzamide Derivatives Targeting HOXA1 Function Journal of Medicinal Chemistry - ACS Public
  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties ResearchG
  • Development of Novel and Efficient Catalytic Systems for C-H Activation and Application to Practical Synthesis of Pharmaceuticals ResearchG
  • Sulfonamide and Tertiary Amine as Nucleophiles in Pd(II)

Sources

Application Note: A Robust Sample Preparation Protocol for the Gas Chromatographic Analysis of 2,4-dimethyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, field-proven protocol for the preparation of 2,4-dimethyl-N-phenylbenzenesulfonamide samples for analysis by gas chromatography (GC). Designed for researchers, scientists, and drug development professionals, this guide provides a comprehensive methodology rooted in the physicochemical properties of the analyte. The protocol employs a liquid-liquid extraction (LLE) followed by a targeted acid-base cleanup, ensuring high recovery and removal of matrix interferences. We will delve into the causality behind each experimental step, from solvent selection to purification, providing a self-validating system that incorporates quality control and system suitability checks. This document is structured to serve as both a practical laboratory guide and an educational resource on developing robust analytical methods for aromatic sulfonamides.

Introduction and Method Principle

2,4-dimethyl-N-phenylbenzenesulfonamide (C₁₄H₁₅NO₂S) is an aromatic sulfonamide derivative.[1][2] The accurate quantification of such compounds is critical in various stages of pharmaceutical development, including synthesis monitoring, purity assessment, and stability studies. Gas chromatography offers a powerful separation technique for thermally stable and volatile compounds; however, its effectiveness is contingent upon a clean sample extract free from non-volatile residues and interfering species.[3][4]

The principle of this method is based on the differential solubility and acid-base properties of the analyte. The protocol begins with a liquid-liquid extraction to isolate the analyte from a sample matrix into an immiscible organic solvent. This is followed by a crucial purification step where the pH of an aqueous phase is manipulated to selectively partition the analyte, leaving behind neutral, acidic, or basic impurities. Finally, the purified analyte is concentrated and reconstituted in a suitable solvent for GC injection. This approach is designed to be robust, reproducible, and adaptable to various sample matrices.

Analyte Properties

Understanding the analyte's characteristics is fundamental to designing an effective sample preparation strategy.

PropertyValueSource
Chemical Formula C₁₄H₁₅NO₂S[1][5]
Molecular Weight 261.34 g/mol [2]
Structure Contains a sulfonamide group (-SO₂NH-) linking two substituted benzene rings.
Key Functional Group The N-H proton of the sulfonamide group is weakly acidic, a property exploited in the cleanup phase.
Solubility Recrystallized from ethanol, suggesting good solubility in polar organic solvents.[1][6]

Materials, Reagents, and Instrumentation

Table 2: Materials and Reagents
ItemGrade / SpecificationSupplier Example
2,4-dimethyl-N-phenylbenzenesulfonamideReference Standard (>99%)Sigma-Aldrich
Ethyl AcetateHPLC or GC GradeFisher Scientific
HexaneHPLC or GC GradeVWR
Sodium Hydroxide (NaOH)ACS Reagent GradeMilliporeSigma
Hydrochloric Acid (HCl)ACS Reagent GradeMilliporeSigma
Sodium Sulfate (Anhydrous)ACS Reagent GradeMilliporeSigma
Deionized Water>18 MΩ·cmIn-house system
Sample Vials (50 mL)Polypropylene, Screw-capVWR
GC Vials (2 mL)Amber, with PTFE/Silicone septaAgilent Technologies
Syringe Filters0.22 µm PTFEPall Corporation
Instrumentation

A standard gas chromatograph equipped with either a Flame Ionization Detector (FID) for routine quantification or a Mass Spectrometer (MS) for enhanced specificity and confirmation is recommended.

Table 3: Recommended GC-FID/MS Operating Conditions
ParameterConditionRationale
GC System Agilent 8890 GC or equivalentProvides reliable temperature and flow control.
Injector Split/Splitless
- Temperature250 °CEnsures rapid volatilization of the analyte without thermal degradation.
- ModeSplit (50:1)Prevents column overloading and ensures sharp peaks. Adjust ratio if higher sensitivity is needed.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane phase provides excellent resolution for aromatic compounds.
Carrier Gas Helium or HydrogenConstant flow at 1.2 mL/min.
Oven Program Initial: 150 °C (hold 1 min)Starts below the solvent boiling point.
Ramp: 15 °C/min to 280 °CA moderate ramp rate ensures good separation from potential impurities.
Hold: 5 min at 280 °CEnsures elution of the analyte and cleans the column.
FID Detector
- Temperature300 °CPrevents condensation of the analyte.
- H₂ Flow30 mL/min
- Air Flow300 mL/min
- Makeup (N₂)25 mL/min
MS Detector
- Transfer Line280 °C
- Ion Source230 °C (EI)
- Quadrupole150 °C
- Scan Range50 - 350 m/zCovers the molecular ion (261.3 m/z) and expected fragments.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

Accurate standard solutions are the foundation of quantitative analysis.

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10.0 mg of the 2,4-dimethyl-N-phenylbenzenesulfonamide reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with ethyl acetate. This solution should be stored at 2-8 °C and is stable for up to 6 months.

  • Working Standard Solutions: Perform serial dilutions of the Primary Stock Solution with ethyl acetate to prepare a set of calibration standards. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Internal Standard (IS) (Optional but Recommended): For improved precision, use an internal standard. A suitable IS would be a structurally similar compound with a different retention time, such as N-phenylbenzenesulfonamide. Prepare an IS stock and add a consistent concentration to all standards and samples.

Protocol 2: Sample Preparation via Liquid-Liquid Extraction

This protocol is designed for a liquid sample matrix (e.g., aqueous reaction mixture, simulated biological fluid).

Workflow Visualization

G cluster_start Sample Input cluster_extraction Step 1: Liquid-Liquid Extraction cluster_cleanup Step 2: Caustic Wash (Removes Acidic Impurities) cluster_analyte_extraction Step 3: Analyte Back-Extraction cluster_re_extraction Step 4: Re-Extraction into Organic Phase cluster_final Step 5: Final Processing Sample 1. Start: 10 mL Aqueous Sample in 50 mL Tube AddSolvent 2. Add 20 mL Ethyl Acetate Sample->AddSolvent Vortex 3. Vortex for 2 min AddSolvent->Vortex Centrifuge 4. Centrifuge to Separate Phases Vortex->Centrifuge CollectOrganic 5. Collect Upper Organic Layer Centrifuge->CollectOrganic AddBase 6. Add 10 mL of 0.1 M NaOH to Organic Layer CollectOrganic->AddBase VortexBase 7. Vortex & Separate Phases AddBase->VortexBase DiscardAqueousBase 8. Discard Lower Aqueous Layer VortexBase->DiscardAqueousBase AddStrongBase 9. Add 10 mL of 1 M NaOH to Organic Layer DiscardAqueousBase->AddStrongBase VortexStrongBase 10. Vortex & Separate Phases AddStrongBase->VortexStrongBase CollectAqueous 11. Collect Lower Aqueous Layer (contains analyte as salt) VortexStrongBase->CollectAqueous DiscardOrganic 12. Discard Organic Layer (contains neutral impurities) VortexStrongBase->DiscardOrganic Acidify 13. Acidify Aqueous Layer to pH < 2 with HCl CollectAqueous->Acidify AddFreshSolvent 14. Add 10 mL Fresh Ethyl Acetate Acidify->AddFreshSolvent VortexFinal 15. Vortex & Separate Phases AddFreshSolvent->VortexFinal CollectFinalOrganic 16. Collect Upper Organic Layer VortexFinal->CollectFinalOrganic Dry 17. Dry with Anhydrous Na₂SO₄ CollectFinalOrganic->Dry Evaporate 18. Evaporate to Dryness under N₂ Stream Dry->Evaporate Reconstitute 19. Reconstitute in 1 mL Ethyl Acetate Evaporate->Reconstitute Filter 20. Filter (0.22 µm) into GC Vial Reconstitute->Filter GC Analysis GC Analysis Filter->GC Analysis

Caption: Workflow for LLE Sample Preparation of 2,4-dimethyl-N-phenylbenzenesulfonamide.

Step-by-Step Procedure:

  • Initial Extraction:

    • Transfer 10.0 mL of the liquid sample into a 50 mL polypropylene centrifuge tube.

    • Add 20 mL of ethyl acetate.[7]

    • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 5 minutes to achieve a clean phase separation.

    • Carefully transfer the upper organic layer to a clean 50 mL tube.

  • Caustic Wash (Optional, for acidic impurities):

    • Add 10 mL of 0.1 M NaOH to the collected organic extract.

    • Vortex for 1 minute and allow the layers to separate.

    • Discard the lower aqueous layer. This step removes strongly acidic impurities.

  • Analyte Back-Extraction:

    • Causality: The weakly acidic N-H proton on the sulfonamide will be deprotonated by a strong base, forming an ionic salt that is soluble in water but not in the organic solvent. This allows for separation from neutral impurities.

    • Add 10 mL of 1 M NaOH to the washed organic layer.

    • Vortex for 2 minutes. The analyte will move into the aqueous phase as its sodium salt.

    • Allow the layers to separate and transfer the lower aqueous layer to a new, clean tube.

    • Discard the remaining organic layer, which contains neutral impurities.

  • Re-Extraction into Organic Phase:

    • Causality: By acidifying the aqueous phase, the sulfonamide salt is protonated back to its neutral, organic-soluble form, allowing it to be extracted back into a fresh organic solvent.

    • Slowly add concentrated HCl dropwise to the aqueous extract while vortexing until the pH is < 2 (verify with pH paper).

    • Add 10 mL of fresh ethyl acetate to the acidified aqueous solution.

    • Vortex for 2 minutes. The neutral analyte will now partition back into the ethyl acetate.

    • Allow the layers to separate and carefully transfer the upper organic layer to a clean tube.

  • Drying and Concentration:

    • Add a small scoop of anhydrous sodium sulfate to the final organic extract to remove any residual water.

    • Let it stand for 5 minutes, then decant the dried solvent into a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[8]

    • Reconstitute the dry residue in 1.0 mL of ethyl acetate.

    • Filter the reconstituted sample through a 0.22 µm PTFE syringe filter directly into a 2 mL GC vial.[4]

Protocol 3: GC System Suitability Test (SST)

Before running samples, the system's performance must be verified.[9] This is accomplished by injecting a mid-range standard (e.g., 25 µg/mL) five times.

Table 4: System Suitability Parameters
ParameterAcceptance CriteriaPurpose
Peak Tailing Factor 0.9 - 1.5Ensures good peak shape, indicating no significant column or analyte interactions.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates injection and detector precision.
Theoretical Plates (N) > 20,000Indicates column efficiency and separation power.

If the system fails SST, perform necessary maintenance such as trimming the column, replacing the liner, or checking for leaks before proceeding.

Method Validation Principles

All analytical methods must be validated to ensure they are fit for purpose.[10] Validation should be performed in accordance with regulatory guidelines such as those from the FDA or ICH.[11][12][13]

  • Specificity: Analyze a blank matrix (processed through the entire sample preparation procedure) to ensure no endogenous components interfere with the analyte peak.

  • Linearity: Analyze the calibration standards (Protocol 1) and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy (Recovery): Spike a blank matrix with a known amount of analyte at low, medium, and high concentrations. Process these samples through Protocol 2 and quantify the results. The recovery should typically be within 80-120%.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples of a spiked matrix at the same concentration on the same day. The RSD should be ≤ 5%.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be ≤ 10%.

  • Limit of Quantitation (LOQ): Determine the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

Discussion and Troubleshooting

  • Low Recovery: If recovery is poor, ensure the pH adjustments in steps 3 and 4 are correct. Insufficient basification in step 3 or insufficient acidification in step 4 can lead to incomplete partitioning of the analyte. Also, ensure vortexing is adequate to reach equilibrium.

  • Peak Tailing: Tailing peaks can indicate active sites in the GC inlet liner or column. Using a deactivated liner and ensuring the column is in good condition can mitigate this. For some sulfonamides, derivatization can improve peak shape, though it adds complexity to the sample preparation.[8]

  • Matrix Effects: If analyzing complex matrices, additional cleanup steps like solid-phase extraction (SPE) may be required to remove interferences.[14][15] SPE can offer a more selective cleanup than LLE.

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for the sample preparation of 2,4-dimethyl-N-phenylbenzenesulfonamide for GC analysis. By leveraging the analyte's chemical properties, the described liquid-liquid extraction with an acid-base cleanup effectively isolates the compound from complex matrices, ensuring accurate and precise quantification. The inclusion of system suitability tests and adherence to validation principles ensures that the method generates trustworthy and reliable data for critical applications in research and pharmaceutical development.

References

  • Thames Restek. (n.d.). Sample Preparation Techniques Used for Gas Chromatography. Restek. Retrieved from [Link]

  • Organomation. (n.d.). Gas Chromatography Sample Preparation. Retrieved from [Link]

  • Integrated Liner Technologies. (2025, January 16). A Guide to GC Sample Preparation. Retrieved from [Link]

  • Poorghasem, P., & Aboul-Enein, H. Y. (2019, April 2). Sample Preparation Techniques for Gas Chromatography. IntechOpen. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GC-FID. Retrieved from [Link]

  • ECA Academy. (1994). FDA Reviewer Guidance: Validation of Chromatographic Methods. Retrieved from [Link]

  • Food and Drug Administration. (1994). Guidance for Industry: Validation of Chromatographic Methods. Retrieved from [Link]

  • Food and Drug Administration. (2019, October 17). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]

  • Food and Drug Administration. (2014, February 19). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Gowda, B. T., et al. (2009). 2,4-Dimethyl-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o576. Retrieved from [Link]

  • Nirmala, P. G., et al. (2010). N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 5), o1059. Retrieved from [Link]

  • Gowda, B. T., et al. (2009, February 21). 2,4-Dimethyl-N-phenyl-benzene-sulfonamide. PubMed. Retrieved from [Link]

  • Kwiecień, A., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 489. Retrieved from [Link]

  • Stenutz, R. (n.d.). 2,4-dimethyl-N-phenylbenzenesulfonamide. Retrieved from [Link]

  • Elsner, M., et al. (2024). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities. Retrieved from [Link]

  • Gowda, B. T., et al. (2009). 2,4-Dimethyl-N-phenyl-benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(3), o576. Retrieved from [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • USDA Food Safety and Inspection Service. (2011). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS). Retrieved from [Link]

  • Nirmala, P. G., et al. (2015, March 27). N-(2,6-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2,4-dimethyl-N-phenylbenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2,4-dimethyl-N-phenylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low product yield. By understanding the causality behind each experimental step, you can effectively troubleshoot your synthesis and optimize your results.

The synthesis of 2,4-dimethyl-N-phenylbenzenesulfonamide is typically achieved through the reaction of 2,4-dimethylbenzenesulfonyl chloride with aniline in the presence of a base. While seemingly straightforward, several factors can negatively impact the reaction's efficiency. This guide provides a structured, question-and-answer approach to pinpoint and address common pitfalls.

Core Reaction and Mechanism

The fundamental reaction involves the nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom of 2,4-dimethylbenzenesulfonyl chloride. A base, commonly pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[1] If not neutralized, the HCl will protonate the aniline, rendering it non-nucleophilic and halting the reaction.[1][2]

Sulfonamide Synthesis Mechanism cluster_HCl Byproduct Generation Aniline Aniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack SulfonylChloride 2,4-dimethylbenzene- sulfonyl chloride (Electrophile) SulfonylChloride->Intermediate Base Base (e.g., Pyridine) Salt Base-HCl Salt Base->Salt Product 2,4-dimethyl-N-phenyl- benzenesulfonamide Intermediate->Product - Cl⁻ HCl HCl Product->Product HCl->Salt

Caption: General mechanism of sulfonamide synthesis.

Troubleshooting Guide: A Systematic Approach

Low yield is a frustrating but common issue. The following sections are structured to help you systematically diagnose the problem, starting from the most frequent and easily correctable errors.

Section A: Starting Materials & Reagents

The quality and handling of your starting materials are paramount. Impurities or degradation can completely inhibit the reaction.

Question: My reaction shows little to no product formation, even after an extended period. What's the first thing I should check?

Answer: The integrity of your 2,4-dimethylbenzenesulfonyl chloride is the most likely culprit. Sulfonyl chlorides are highly susceptible to hydrolysis.[3][4]

  • Cause 1: Hydrolysis of Sulfonyl Chloride. Exposure to atmospheric moisture or residual water in solvents can hydrolyze the sulfonyl chloride to the corresponding 2,4-dimethylbenzenesulfonic acid.[3][4][5] This sulfonic acid byproduct is unreactive towards aniline and represents a direct loss of your starting material.

    • Solution:

      • Use Fresh or Purified Reagent: If the sulfonyl chloride is old or has been improperly stored, consider using a fresh bottle or purifying the existing stock.

      • Ensure Anhydrous Conditions: All glassware must be oven-dried (>100 °C) and cooled under an inert atmosphere (e.g., nitrogen or argon) or in a desiccator.[3][5][6] Solvents must be anhydrous grade.[3][5][6]

      • Inert Atmosphere: Running the reaction under a positive pressure of nitrogen or argon is highly recommended to prevent ingress of atmospheric moisture.[3][5][6]

  • Cause 2: Purity of Aniline. Impurities in the aniline can interfere with the reaction.

    • Solution: Use freshly distilled aniline for best results.

  • Cause 3: Inadequate Base. The base is not just a catalyst; it is a stoichiometric reagent required to neutralize the HCl produced.

    • Solution: Ensure you are using at least one full equivalent of a suitable base like pyridine or triethylamine.[5] For less reactive systems, a stronger, non-nucleophilic base might be considered.[5]

Section B: Reaction Conditions

Once you have confirmed the quality of your reagents, the next step is to scrutinize the reaction parameters.

Question: My TLC analysis shows unreacted starting materials and only a faint product spot. How can I drive the reaction to completion?

Answer: This indicates that the reaction kinetics are slow or the conditions are not optimal. Aniline, being an aromatic amine, is less nucleophilic than aliphatic amines, which can lead to sluggish reactions.[5]

  • Cause 1: Insufficient Temperature. Many sulfonamide syntheses require heating to proceed at a reasonable rate.

    • Solution: Try increasing the reaction temperature. A common procedure involves boiling the reaction mixture for a short period.[7][8][9] Always monitor the reaction by TLC to avoid potential decomposition at higher temperatures.

  • Cause 2: Incorrect Solvent. The solvent plays a critical role in solubilizing reactants and influencing reaction rates.

    • Solution: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are generally preferred.[5] Pyridine can also be used as both the base and the solvent.[1] If solubility is an issue, a different solvent system may be required.

  • Cause 3: Incorrect Stoichiometry. The ratio of reactants can significantly impact the outcome.

    • Solution:

      • To consume all the aniline, use a slight excess (e.g., 1.1 equivalents) of the sulfonyl chloride.[5]

      • Conversely, to ensure all the moisture-sensitive sulfonyl chloride reacts, a slight excess of aniline can be used.[5] The optimal choice depends on which starting material is easier to remove during purification.

ParameterRecommendationRationale
Solvent Anhydrous DCM, THF, or PyridineAprotic solvents prevent hydrolysis of the sulfonyl chloride. Pyridine can act as both solvent and base.[1][5]
Temperature Room Temperature to RefluxAromatic amines may require heating to increase reaction rate.[5] Monitor for decomposition.
Base Pyridine or Triethylamine (≥1 eq.)Neutralizes HCl byproduct, preventing protonation and deactivation of the aniline nucleophile.[1][5]
Atmosphere Inert (Nitrogen or Argon)Excludes atmospheric moisture, which causes hydrolysis of the sulfonyl chloride.[3][6]
Section C: Work-up and Purification

Significant product loss can occur during the isolation and purification stages.

Question: I had a good product spot on TLC, but my final isolated yield is very low. Where did my product go?

Answer: Product loss during work-up and purification is a common issue, often related to solubility or inefficient separation techniques.

  • Cause 1: Premature Precipitation/Inefficient Extraction. The product might be lost if it precipitates out with the base-HCl salt or if it has some water solubility.

    • Solution: The typical work-up involves quenching the reaction with water or dilute acid and extracting the product into an organic solvent.[4] Ensure the pH is appropriate to keep your product in the organic layer. Washing the organic layer with dilute acid (e.g., 1M HCl) removes excess pyridine/aniline, and a wash with brine helps remove water.

  • Cause 2: Inefficient Recrystallization. Recrystallization is the most common method for purifying the final product.[7][8] Using the wrong solvent or too much solvent can drastically reduce recovery.

    • Solution:

      • Solvent Selection: An ideal recrystallization solvent should dissolve the sulfonamide when hot but not when cold. Alcohol-water mixtures, such as ethanol-water, are often effective for aromatic sulfonamides.[7][10]

      • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[11] Using excess solvent will keep more of your product dissolved in the mother liquor upon cooling.[11]

      • Maximize Crystal Formation: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization before filtering.[10][11]

Troubleshooting Workflow

Use this decision tree to guide your troubleshooting process.

TroubleshootingWorkflow Start Low Yield Observed CheckReagents Step 1: Verify Reagent Quality - Fresh Sulfonyl Chloride? - Anhydrous Solvents? - Correct Base Stoichiometry? Start->CheckReagents ReagentIssue Problem: Reagent Degradation/Impurity CheckReagents->ReagentIssue No CheckConditions Step 2: Evaluate Reaction Conditions - Temperature sufficient? - Reaction time adequate? - Correct solvent? CheckReagents->CheckConditions Yes ReagentSolution Solution: - Use fresh/purified reagents. - Ensure anhydrous conditions. - Use ≥1 eq. base. ReagentIssue->ReagentSolution Success Yield Improved ReagentSolution->Success ConditionIssue Problem: Suboptimal Conditions CheckConditions->ConditionIssue No CheckPurification Step 3: Analyze Work-up & Purification - Correct work-up procedure? - Optimized recrystallization? CheckConditions->CheckPurification Yes ConditionSolution Solution: - Increase temperature. - Prolong reaction time. - Change solvent. ConditionIssue->ConditionSolution ConditionSolution->Success PurificationIssue Problem: Loss During Isolation CheckPurification->PurificationIssue No CheckPurification->Success Yes PurificationSolution Solution: - Optimize extraction pH. - Use minimal hot solvent for  recrystallization & cool thoroughly. PurificationIssue->PurificationSolution PurificationSolution->Success

Caption: A step-by-step troubleshooting decision tree.

Frequently Asked Questions (FAQs)

Q1: I see a very polar, water-soluble byproduct in my crude mixture. What is it? A1: This is almost certainly 2,4-dimethylbenzenesulfonic acid, the result of sulfonyl chloride hydrolysis.[4][5] Rigorously excluding water from your reaction is the best way to prevent its formation.[3][6]

Q2: My TLC shows multiple product-like spots. What could be the side products? A2: Besides unreacted starting materials and the sulfonic acid byproduct, a potential side product is the di-sulfonylated aniline. This can occur if the initially formed sulfonamide is deprotonated and reacts with a second molecule of sulfonyl chloride. This is more likely if a large excess of sulfonyl chloride and a strong base are used. Using a 1:1 stoichiometry or a slight excess of the amine can help minimize this.[4]

Q3: Can I use a different base, like sodium hydroxide? A3: While strong inorganic bases can hydrolyze sulfonyl chlorides, they are sometimes used in specific protocols, often in two-phase systems (Schotten-Baumann reaction). However, for this synthesis, an organic base like pyridine or triethylamine is standard and generally recommended to avoid competing hydrolysis of the sulfonyl chloride.[1]

Q4: How do I properly perform a recrystallization to maximize yield? A4:

  • Place the crude solid in a flask and add the minimum amount of a suitable solvent (e.g., 70% isopropanol-water).[10]

  • Heat the mixture with stirring until the solid dissolves completely.[10][11]

  • If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.[11]

  • Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[10][11]

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[10][11]

  • Dry the crystals thoroughly.

References

  • King, J. F., & Lee, T. W. S. (1971). Organic sulfur mechanisms. 35. Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides: pH dependence and the mechanism of hydration of sulfenes. Journal of the American Chemical Society, 93(11), 2704–2713.
  • Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1330.
  • Arosio, P., & Bianchi, D. (2001). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
  • Rognet, O. J. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 711-715.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Sulfonamides: Insights from Pyridine-2-sulfonyl Chloride. Retrieved from [Link]

  • Caddick, S., Wilden, J. D., & Judd, D. B. (2004). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society, 126(4), 1024–1025.
  • Zarei, M., Jarrahpour, A., & Doustkhah, E. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances, 11(11), 6061-6071.
  • Patil, M. B., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283.
  • Emura, T., et al. (2006). Efficient and Scalable Synthesis of Pyridine Sulfonamides. Synthesis, 2006(21), 3549-3554.
  • Walter, H. (1957). Sulfonamide purification process.
  • Gowda, B. T., et al. (2009). 2,4-Dimethyl-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(3), o576.
  • Nirmala, P. G., et al. (2010). N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1059.
  • Gembus, V. J., et al. (2022). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 24(1), 159-163.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Rodrigues, V. Z., Foro, S., & Gowda, B. T. (2010). 2,4-Dichloro-N-(2,4-dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o143.
  • Liu, H., et al. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry, 80(7), 3716-3722.
  • Doyle, A. G. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 123-138). Royal Society of Chemistry.
  • Ullah, F., et al. (2018). CuI-Catalyzed N-Arylation of Sulfonamides with Selected Aryl Halides. Journal of Organic Chemistry, 83(17), 10564-10572.
  • Zhao, W., & Radosevich, A. T. (2015). Phosphorus(III)-Mediated Reductive Condensation of α-Keto Esters and Protic Pronucleophiles. Organic Syntheses, 92, 267-276.
  • Gowda, B. T., et al. (2009). 2,4-Dimethyl-N-phenyl-benzene-sulfonamide. Acta Crystallographica. Section E, Structure reports online, 65(Pt 3), o576.
  • Arcoria, A., et al. (1989). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. The Journal of Organic Chemistry, 54(6), 1318-1322.
  • Patel, K. R., et al. (2020). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 13(12), 6023-6027.
  • Wang, Y., et al. (2018). A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride.
  • Oxley, P., Partridge, M. W., & Short, W. F. (1947). N-phenylbenzamidine. Organic Syntheses, 27, 60.

Sources

Technical Support Center: Enhancing Aqueous Solubility of 2,4-dimethyl-N-phenylbenzenesulfonamide for Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2,4-dimethyl-N-phenylbenzenesulfonamide is a highly lipophilic sulfonamide derivative. Due to its bulky aromatic rings and strong intermolecular hydrogen bonding, it exhibits notoriously poor aqueous solubility, frequently leading to assay failure, false negatives, or inconsistent dose-response curves. This guide provides field-proven, mechanistically grounded troubleshooting steps to solubilize this compound for in vitro and cell-based assays without compromising biological integrity.

Section 1: Troubleshooting Guides & FAQs

Q1: Why does 2,4-dimethyl-N-phenylbenzenesulfonamide precipitate immediately when added to my physiological assay buffer (e.g., PBS, DMEM)? A1: The precipitation is driven by thermodynamics. The compound possesses a crystalline structure stabilized by strong intermolecular hydrogen bonds between the sulfonamide groups, requiring significant energy to break[1]. Furthermore, the two methyl groups and the N-phenyl ring create a highly hydrophobic surface area. While the sulfonamide nitrogen is weakly acidic, its pKa typically falls outside the physiological pH range (pH 7.4). Consequently, in standard assay buffers, the compound remains largely unionized and highly lipophilic, causing it to rapidly aggregate and precipitate out of the aqueous phase[1].

Q2: I am using DMSO to create a stock solution. What is the maximum final concentration of DMSO I can use in my cell-based assay without causing toxicity or artifactual readouts? A2: While DMSO is the standard co-solvent for lipophilic compounds, its application in cell-based systems requires strict limitation. At low concentrations (≤0.1% v/v), DMSO is generally benign and does not significantly alter cell morphology or function[2]. However, as concentrations approach 0.5% to 1%, DMSO can decrease cell proliferation and suppress the production of critical cytokines such as TNF-α, IFN-γ, and IL-2[3]. At concentrations exceeding 1%, DMSO induces severe cytotoxic effects, including the perforation of the plasma membrane, oxidative stress, and eventual apoptosis[2][4]. Therefore, your final assay concentration should strictly not exceed 0.1% to 0.5%, depending on the sensitivity of your specific cell line.

Q3: If my compound still precipitates at 0.1% DMSO, how can I use cyclodextrins to solubilize it without harming my cells? A3: When co-solvency fails or causes toxicity, cyclodextrin complexation is the optimal alternative. Cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), are cyclic oligosaccharides that feature a lipophilic central cavity and a hydrophilic outer surface[5]. They encapsulate the hydrophobic 2,4-dimethyl-N-phenylbenzenesulfonamide molecule, forming a 1:1 non-covalent inclusion complex[6][7]. This host-guest system molecularly disperses the drug into the aqueous phase without altering its covalent structure or ionization state, bypassing the need for irritating organic solvents[].

Q4: Can I just increase the pH of my buffer to ionize the sulfonamide and improve solubility? A4: While increasing the pH above the compound's pKa will promote the formation of a highly soluble ionized species[1], this is rarely viable for cell-based biological assays. Most mammalian cell cultures and enzymatic assays require a strict physiological pH (~7.4) to maintain protein conformation and cell viability. Altering the pH to solubilize the drug will likely denature your target proteins or kill the cells, invalidating the assay.

Section 2: Quantitative Data & Comparisons

Table 1: Comparison of Solubility Enhancement Strategies for 2,4-dimethyl-N-phenylbenzenesulfonamide

StrategyMechanism of ActionRecommended ConcentrationProsCons
DMSO Co-solvency Disrupts solute-solute H-bonds, lowers dielectric constant0.1% - 0.5% (Final)Easy to implement, highly effective stock solventHigh risk of cytotoxicity; can alter membrane permeability[4][9].
HP-β-Cyclodextrin Host-guest encapsulation of hydrophobic moieties1:1 to 1:5 Molar RatioExcellent biocompatibility, no structural alteration[]Requires preparation time; complexation efficiency varies.
Non-ionic Surfactants Micellar solubilization (e.g., Tween-20)< 0.05%Prevents plastic adsorption[1]Can lyse cell membranes or interfere with fluorescence readouts.

Table 2: General DMSO Tolerance Thresholds in Cell-Based Assays

Cell Type / AssaySafe Limit (No Effect)Moderate Effect (Caution)Cytotoxic Limit
Primary Lymphocytes (PBMC)< 0.1%0.2% - 0.5% (Cytokine drop)[3]> 1.0%
Adherent Cancer Lines (Lung/Breast)< 0.5%0.5% - 1.0% (Proliferation drop)> 1.0% (Membrane damage)[4]
Biochemical / Enzymatic Assays< 1.0%1.0% - 5.0%> 5.0% (Protein unfolding)

Section 3: Self-Validating Experimental Protocols

Protocol 1: Two-Step DMSO/Aqueous Dilution Method

Causality: Direct addition of a highly concentrated DMSO stock into an aqueous buffer causes localized supersaturation, leading to irreversible micro-precipitation. A step-wise intermediate dilution prevents this thermodynamic shock.

  • Stock Preparation: Dissolve 2,4-dimethyl-N-phenylbenzenesulfonamide in 100% cell-culture grade DMSO to create a 10 mM master stock. Vortex until completely clear.

  • Intermediate Dilution: Dilute the master stock 1:10 into a transition solvent (e.g., 50% DMSO / 50% Assay Buffer) to create a 1 mM intermediate stock.

  • Final Assay Addition: Add the intermediate stock to your pre-warmed (37°C) final assay buffer while actively vortexing or stirring. Ensure the final DMSO concentration is ≤0.1%.

  • Self-Validation Step: Centrifuge an aliquot of the final solution at 10,000 x g for 5 minutes. Measure the absorbance of the supernatant at 600 nm. An OD600 > 0.01 indicates micro-turbidity (precipitation), meaning the solubility limit has been exceeded.

Protocol 2: Preparation of a 1:1 HP-β-Cyclodextrin Inclusion Complex

Causality: Ultrasonic energy overcomes the activation barrier required for the bulky sulfonamide to displace water molecules inside the cyclodextrin cavity, ensuring complete encapsulation[10].

  • Solution Preparation: Prepare a 10 mM aqueous solution of HP-β-Cyclodextrin in deionized water.

  • Compound Addition: Add an equimolar amount (1:1 ratio) of solid 2,4-dimethyl-N-phenylbenzenesulfonamide directly to the cyclodextrin solution[10].

  • Ultrasonication: Place the mixture in an ultrasonic water bath at 25°C for 1 to 2 hours to drive the inclusion complexation[10].

  • Equilibration: Transfer the vial to a thermostatic shaker and agitate at 25°C for 48 hours to reach thermodynamic equilibrium[10].

  • Self-Validation Step: Filter the solution through a 0.22 µm syringe filter to remove any uncomplexed, precipitated drug[1]. Quantify the dissolved sulfonamide in the filtrate via HPLC or UV-Vis spectrophotometry to confirm the exact concentration before applying to cells.

Section 4: System Workflows & Mechanistic Diagrams

Workflow Step1 Precipitation of 2,4-dimethyl-N-phenylbenzenesulfonamide observed in assay Decision1 Is cell line tolerant to >0.1% DMSO? Step1->Decision1 Action1 Use DMSO Co-solvency (Max 0.1% final) Decision1->Action1 Yes Action2 Use HP-β-Cyclodextrin Complexation (1:1 ratio) Decision1->Action2 No Decision2 Does compound still precipitate at 0.1% DMSO? Action1->Decision2 Decision2->Action2 Yes Action3 Proceed to Biological Assay (Self-validated via OD600) Decision2->Action3 No Action2->Action3

Decision workflow for selecting a solubility enhancement strategy for biological assays.

Mechanism Drug 2,4-dimethyl-N- phenylbenzenesulfonamide (Hydrophobic Core) Complex 1:1 Inclusion Complex (Aqueous Soluble, Bioavailable) Drug->Complex Non-covalent Encapsulation CD HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Host-Guest Interaction

Mechanistic pathway of Cyclodextrin host-guest inclusion complexation.

References

  • [6] A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles. Source: NIH. URL: [Link]

  • [5] Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Source: SciSpace. URL: [Link]

  • [2] DMSO in cell based assays - Primary Cells. Source: Discourse Group. URL: [Link]

  • [7] Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods. Source: PubMed. URL: [Link]

  • [9] Inhibitors in DMSO (not for cell culture) can be used in cellular assays? Source: ResearchGate. URL: [Link]

  • [3] Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production. Source: NIH. URL: [Link]

  • [4] High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells. Source: NIH. URL: [Link]

Sources

Technical Support Center: Crystallization & Purity Optimization for 2,4-Dimethyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As application scientists, we recognize that isolating high-purity sulfonamides—specifically 2,4-dimethyl-N-phenylbenzenesulfonamide—presents unique thermodynamic and kinetic challenges. This guide is designed to move beyond basic procedures, offering mechanistic insights, self-validating protocols, and targeted troubleshooting to ensure reproducible, high-yield crystallization.

Mechanistic Overview of Sulfonamide Crystallization

The crystallization of 2,4-dimethyl-N-phenylbenzenesulfonamide is heavily influenced by the spatial arrangement of the sulfonamide moiety and the steric hindrance provided by the 2,4-dimethyl groups. The molecular conformation is stabilized by weak intermolecular interactions, primarily N−H⋯O hydrogen bonds and C−H⋯π interactions, which dictate the crystal packing and ultimate polymorph formation[1][2].

Optimizing purity requires a delicate balance of solvent polarity, cooling trajectory, and supersaturation control to prevent the co-precipitation of structurally related impurities (such as unreacted 2,4-dimethylbenzenesulfonyl chloride or aniline derivatives)[3][4].

Crystallization Optimization Workflow

CrystallizationWorkflow Start Crude Sulfonamide Synthesis Product Solvent Solvent Screening (Polarity & Boiling Point) Start->Solvent Dissolution Hot Dissolution & Charcoal Treatment Solvent->Dissolution Filtration Hot Filtration (Remove Insoluble Impurities) Dissolution->Filtration Cooling Controlled Cooling (Induce Supersaturation) Filtration->Cooling Isolation Vacuum Filtration & Cold Solvent Wash Cooling->Isolation Validation Purity Validation (Melting Point & XRD) Isolation->Validation

Workflow for the purification and crystallization of 2,4-dimethyl-N-phenylbenzenesulfonamide.

Solvent Selection & Quantitative Thermodynamics

Selecting the correct solvent system is the most critical variable. The ideal solvent must exhibit a steep solubility curve—highly soluble at the boiling point, but practically insoluble at room temperature or 0 °C[3][5].

Table 1: Solvent System Comparison for N-Phenylbenzenesulfonamides
Solvent SystemBoiling Point (°C)Solubility (Hot)Solubility (Cold)Typical Yield (%)Purity Profile
Ethanol (Absolute) 78.3HighLow75 - 82%Excellent; promotes prismatic crystals[6].
Methanol 64.7Very HighModerate65 - 70%Good; prone to rapid supersaturation[7].
Dichloromethane / Hexane (1:5) 40.0 / 68.0High (in DCM)Very Low85 - 88%High; excellent for highly impure crude[2].
Isopropanol / Water (70:30) ~80.0ModerateVery Low80 - 85%Good; prevents oiling out in some analogs[3].

Self-Validating Experimental Protocol

This protocol utilizes a co-solvent system (Dichloromethane/Hexane) which is highly effective for substituted N-phenylbenzenesulfonamides, ensuring that structurally similar impurities remain in the mother liquor[2].

Protocol: Co-Solvent Crystallization

Step 1: Initial Dissolution

  • Transfer the crude 2,4-dimethyl-N-phenylbenzenesulfonamide to an Erlenmeyer flask.

  • Add a minimal volume of Dichloromethane (DCM) at room temperature until the solid is completely dissolved. Causality: DCM acts as the "good" solvent, highly solvating the sulfonamide and impurities.

Step 2: Antisolvent Addition

  • Place the flask on a magnetic stirrer with gentle agitation.

  • Slowly add Hexane (the antisolvent) dropwise until the solution becomes faintly turbid (cloud point).

  • Add a single drop of DCM to clear the turbidity, achieving a perfectly saturated solution.

Step 3: Controlled Nucleation and Growth

  • Cover the flask and allow it to stand undisturbed at room temperature for 12 hours. Causality: Slow evaporation and cooling prevent the entrapment of mother liquor within the crystal lattice, ensuring high purity[2][6].

  • If crystallization does not initiate, scratch the inner wall of the flask with a glass rod to provide a nucleation site[3][5].

Step 4: Isolation and Washing

  • Collect the resulting crystals via vacuum filtration using a Büchner funnel[5].

  • Wash the filter cake with a minimal amount of ice-cold Hexane to displace the residual mother liquor without dissolving the product[3].

  • Dry under vacuum at 40 °C to constant weight. Check purity via melting point determination[6].

Troubleshooting & FAQs

Q1: My sulfonamide product is "oiling out" instead of forming crystals. What causes this and how can I fix it? A1: "Oiling out" occurs when the target compound separates as a liquid rather than a solid. This happens when the melting point of the crude mixture is lower than the temperature at which supersaturation occurs, often exacerbated by high impurity levels[3]. Resolution: Re-heat the mixture to dissolve the oil, add a slightly higher volume of the primary solvent, and cool the system much more slowly. Alternatively, switch to a more polar solvent mixture like ethanol or an isopropanol-water blend[3].

Q2: The solution cooled, but no crystals formed. Is my product lost? A2: No. Your solution is likely supersaturated but lacks the kinetic energy to overcome the nucleation barrier[3]. Resolution: First, try scratching the inside of the glass flask with a glass rod to create micro-abrasions that act as nucleation sites[5]. If this fails, introduce a microscopic "seed crystal" of pure 2,4-dimethyl-N-phenylbenzenesulfonamide from a previous batch[3][5].

Q3: My crystals formed prematurely in the funnel during hot filtration. How do I prevent this? A3: Premature crystallization indicates that the solution cooled too rapidly upon contact with the ambient-temperature glassware, dropping below its solubility threshold[3][5]. Resolution: Always pre-warm your Büchner funnel and filter flask in an oven prior to hot filtration. If crystals form, recombine the filtrate and filter paper in the original flask, add a small amount of excess hot solvent, reheat to boiling, and refilter[5].

Q4: The final product is an amorphous powder rather than distinct crystals. Does this affect purity? A4: Yes, amorphous powders often trap solvent and impurities due to rapid precipitation. Structurally related impurities can disrupt the crystal lattice of sulfonamides[5]. Resolution: Redissolve the powder in a minimal amount of hot solvent and cool it at a much slower rate (e.g., insulate the flask with cotton or a water bath). Slowing the cooling trajectory allows the molecules time to align into a highly ordered, pure crystalline lattice[3].

References

  • Shakuntala, K., et al. "2,5-Dimethoxy-N-phenylbenzenesulfonamide". IUCrData. [Link]

  • Shakuntala, K., et al. "Different supramolecular architectures mediated by different weak interactions in the crystals of three N-aryl-2,5-dimethoxybenzenesulfonamides". Acta Crystallographica Section C. [Link]

  • ACS Publications. "Effect of Halogen Bonding on Chiral Assemblies of Achiral Sulfonamide Molecules in the Crystalline Phase". Crystal Growth & Design. [Link]

  • ACS Publications. "Intensified Crystallization Processes for 1:1 Drug–Drug Cocrystals of Sulfathiazole–Theophylline, and Sulfathiazole–Sulfanilamide". Crystal Growth & Design. [Link]

  • Bernar, et al. "Identification and characterization of two drug-like fragments that bind to the same cryptic binding pocket of Burkholderia pseu". IUCr Journals.[Link]

Sources

Technical Support Center: Stability & Storage of 2,4-dimethyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,4-dimethyl-N-phenylbenzenesulfonamide . As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions. Here, we explore the causality behind degradation mechanisms, empowering you to implement self-validating workflows that ensure absolute chemical integrity during long-term storage and complex experimental assays.

Mechanistic Overview of Sulfonamide Degradation

To prevent degradation, we must first understand the structural vulnerabilities of 2,4-dimethyl-N-phenylbenzenesulfonamide. The molecule consists of a central sulfonamide linkage ( −SO2​NH− ) flanked by a 2,4-dimethylphenyl group and an N-phenyl ring.

While arylsulfonamides are generally robust, the S−N bond is susceptible to two primary degradation pathways under suboptimal storage conditions:

  • Acid-Catalyzed Hydrolysis: Protonation of the sulfonamide nitrogen makes it a superior leaving group, leading to nucleophilic attack by water and subsequent cleavage into 2,4-dimethylbenzenesulfonic acid and aniline derivatives [1].

  • Photodegradation (Direct & Indirect): The aromatic rings act as chromophores, absorbing UV/Vis radiation. This excitation can lead to direct homolytic cleavage of the S−N bond or radical-mediated self-sensitized oxidation (via O2∙−​ or ∙OH ), often resulting in SO2​ extrusion [2, 3].

Pathway Parent 2,4-dimethyl-N-phenyl- benzenesulfonamide UV UV/Vis Light (Direct Photolysis) Parent->UV Radical ROS / Radicals (Indirect Photolysis) Parent->Radical Hydrolysis Acidic pH < 4.0 (Hydrolysis) Parent->Hydrolysis Intermediate S-N Bond Cleavage UV->Intermediate Prod3 SO2 Extrusion Products UV->Prod3 Specific to UV Radical->Intermediate Hydrolysis->Intermediate Prod1 2,4-dimethylbenzene- sulfonic acid Intermediate->Prod1 Prod2 Aniline Derivatives Intermediate->Prod2

Mechanistic degradation pathways of 2,4-dimethyl-N-phenylbenzenesulfonamide.

Troubleshooting & FAQs

Q1: My compound is degrading in aqueous stock solutions over a period of weeks. What is driving this, and how do I stop it?

The Causality: You are likely observing acid-catalyzed hydrolysis. Studies on related sulfonamides demonstrate that while they are highly stable at neutral to alkaline pH (7.0–9.0), degradation accelerates significantly at pH < 4.0 [1, 4]. If your aqueous buffer is slightly acidic or lacks buffering capacity (allowing dissolved CO2​ to lower the pH), the S−N bond will slowly hydrolyze. The Fix: Always buffer aqueous stock solutions to a pH of 7.4 to 8.0 if compatible with your assay. For long-term storage, avoid aqueous stocks entirely; dissolve the compound in anhydrous DMSO and store at −20∘C .

Q2: I noticed a loss of concentration and a slight color change when aliquots are left on the benchtop during day-long assays. Why?

The Causality: This is classic photodegradation. The conjugated aromatic systems in 2,4-dimethyl-N-phenylbenzenesulfonamide absorb ambient laboratory light (particularly UV wavelengths from fluorescent bulbs or sunlight). This triggers excited triplet states, leading to S−N bond cleavage and SO2​ extrusion [3]. The Fix: Photoprotection is non-negotiable. Use amber glass vials for all working solutions and wrap reservoirs in aluminum foil during benchtop assays.

Q3: Does repeated freezing and thawing affect the stability of this compound in DMSO?

The Causality: Yes. While DMSO prevents hydrolysis, repeated freeze-thaw cycles induce cryoconcentration. As the DMSO freezes, the solute is excluded from the crystal lattice, creating microscopic pockets of highly concentrated compound. This localized high concentration can force the compound out of solution (precipitation) or accelerate bimolecular degradation reactions upon thawing [4]. The Fix: Implement a single-use aliquot strategy (see Protocol 1 below).

Troubleshooting Start Compound Degradation Detected CheckState Is it stored as a Solid or Solution? Start->CheckState Solid Solid State CheckState->Solid Solution Solution State CheckState->Solution SolidHumid Check Humidity/Moisture (Hydrolysis Risk) Solid->SolidHumid SolidTemp Check Temperature (Thermal Stress) Solid->SolidTemp SolLight Light Exposure? (Photodegradation) Solution->SolLight SolPH Check Buffer pH (Acidic = High Risk) Solution->SolPH FixSolid Store in desiccator at 2-8°C or -20°C SolidHumid->FixSolid SolidTemp->FixSolid FixSol Use amber vials, pH 7-9, store at -20°C SolLight->FixSol SolPH->FixSol

Troubleshooting workflow for 2,4-dimethyl-N-phenylbenzenesulfonamide degradation.

Quantitative Stability Data

The following table synthesizes the expected stability metrics of arylsulfonamides under various environmental stressors, providing a baseline for your experimental design [1, 5].

Storage ConditionpH LevelLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Aqueous Buffer, 25°C< 4.0Dark< 6 MonthsAcid-catalyzed hydrolysis
Aqueous Buffer, 25°C7.0 - 9.0Dark> 1 YearStable (Negligible degradation)
Aqueous Buffer, 25°CNeutralUV/VisMinutes to HoursDirect photolysis / SO2​ extrusion
Anhydrous DMSO, 25°CN/AAmbient~ 6 MonthsSlow oxidation / Photolysis
Anhydrous DMSO, -20°CN/ADark> 2 YearsStable (Optimal Liquid Storage)
Solid Powder, 4°CN/ADark> 3 YearsStable (Optimal Solid Storage)

Self-Validating Experimental Protocols

To guarantee trustworthiness in your assays, you must utilize protocols that inherently validate the integrity of your compound. Do not assume stability; prove it.

Protocol 1: Preparation and Storage of Standardized Stock Solutions

This protocol prevents cryoconcentration and hydrolysis while establishing a baseline for future validation.

  • Step 1: Solvent Preparation. Purge anhydrous HPLC-grade DMSO with dry Nitrogen ( N2​ ) or Argon for 10 minutes to displace dissolved oxygen, mitigating radical-mediated oxidative degradation.

  • Step 2: Dissolution. Weigh the solid 2,4-dimethyl-N-phenylbenzenesulfonamide using an analytical balance. Dissolve in the purged DMSO to create a concentrated master stock (e.g., 10 mM). Perform this step under low-light conditions.

  • Step 3: Baseline Validation (T=0). Immediately withdraw a 10 µL sample and run an HPLC-UV assay (monitoring at ~254 nm). Record the exact Area Under the Curve (AUC) and retention time. This is your T=0 self-validation baseline.

  • Step 4: Aliquoting. Dispense the master stock into single-use amber glass vials (e.g., 50 µL per vial).

  • Step 5: Storage. Blanket the headspace of each vial with Argon gas before sealing tightly. Store immediately at −20∘C .

Protocol 2: Stability-Indicating Assay (Pre-Experiment Check)

Before utilizing a stored aliquot in a critical biological or chemical assay, execute this brief validation step.

  • Step 1: Thawing. Remove a single-use amber vial from −20∘C storage. Allow it to equilibrate to room temperature in the dark for 15 minutes to prevent condensation from introducing moisture into the DMSO.

  • Step 2: Dilution. Dilute the stock to your working concentration using your assay buffer (ensure buffer pH is between 7.4 and 8.0).

  • Step 3: Verification. Run a rapid HPLC-UV check against the T=0 baseline established in Protocol 1.

  • Step 4: Decision Gate.

    • If the AUC is ≥98% of the T=0 baseline and no new secondary peaks (indicating aniline or sulfonic acid derivatives) are present, proceed with the experiment.

    • If secondary peaks are present, discard the aliquot and review the storage temperature and vial integrity.

References

  • Hydrolysis of sulphonamides in aqueous solutions ResearchG
  • Dual Pathways in 222 nm Far-UVC Photodegradation of Sulfonamides: Direct Photolysis and Radical-Mediated Self-Sensitized Oxidation ACS Public
  • Triplet-Sensitized Photodegradation of Sulfa Drugs Containing Six-Membered Heterocyclic Groups: Identification of an SO2 Extrusion Photoproduct ACS Public
  • Stability issues of 2-methylquinoline-6-sulfonamide in solution Benchchem
  • Stability of Important Veterinary Antibiotics Amoxicillin, Sulfadiazine, and Trimethoprim in Practice-Relevant Model Solutions MDPI

Technical Support Center: Resolving Co-Elution in 2,4-Dimethyl-N-phenylbenzenesulfonamide LC Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust liquid chromatography (LC) methods for 2,4-dimethyl-N-phenylbenzenesulfonamide .

Due to its highly lipophilic nature, dual aromatic rings, and weakly acidic sulfonamide linkage, this compound frequently suffers from co-elution with structurally similar synthetic precursors (e.g., anilines, sulfonyl chlorides) or degradation products. This guide provides causality-driven troubleshooting strategies to achieve baseline separation.

Diagnostic Workflow: Identifying True Co-Elution

Before altering your method, you must determine whether an asymmetric or broad peak is caused by true co-elution or a physical column defect.

CoelutionDiagnostics A Observe Asymmetric or Broad Peak B Perform DAD/MS Peak Purity Check A->B C Are spectra/m/z profiles uniform? B->C D True Co-elution Identified C->D No (Shifting profile) E Physical Defect (Frit/Void) C->E Yes (Uniform profile) F 1. Modify pH & Solvent (MeOH vs ACN) D->F G 2. Flatten Gradient Slope F->G H 3. Switch to Phenyl-Hexyl Stationary Phase G->H

Caption: Diagnostic workflow for differentiating true co-elution from column defects.

Troubleshooting Guides & FAQs

Q1: My chromatogram shows a broad, asymmetrical peak for 2,4-dimethyl-N-phenylbenzenesulfonamide. How do I know if this is co-elution or a column issue? A1: You must interrogate the peak using a Diode Array Detector (DAD) or Mass Spectrometer (MS). If the peak is merely tailing due to secondary silanol interactions or a column void, the UV spectra or m/z profile will remain identical across the entire width of the peak. If the spectral profile shifts from the leading edge to the trailing edge, you are witnessing true co-elution of two distinct compounds hiding under one peak .

Q2: I have confirmed co-elution with a synthetic impurity. Why does switching my organic modifier from Acetonitrile (ACN) to Methanol (MeOH) resolve the peaks? A2: The resolution equation ( Rs​ ) is governed by efficiency ( N ), retention ( k′ ), and selectivity ( α ). ACN is an aprotic solvent that separates analytes primarily via dipole and dispersive forces. MeOH, however, is a protic solvent capable of hydrogen bonding. 2,4-dimethyl-N-phenylbenzenesulfonamide contains multiple hydrogen bond acceptors (the sulfonyl oxygens) and a hydrogen bond donor (the sulfonamide N-H). Switching to MeOH fundamentally alters the solvation shell of the analyte, drastically changing its selectivity ( α ) relative to impurities that lack these specific functional groups .

Q3: How does mobile phase pH affect the co-elution of this specific sulfonamide? A3: The N-H bond of the sulfonamide is weakly acidic. If your mobile phase pH is near the molecule's pKa, the compound exists in a dynamic equilibrium between its neutral and anionic forms during the chromatographic run. This dual-state existence leads to severe peak broadening and apparent co-elution with closely eluting interferences . By buffering the aqueous mobile phase to an acidic pH (e.g., pH 2.5–3.0 with 0.1% Formic Acid), you suppress the ionization of the sulfonamide nitrogen. This locks the molecule into a single, highly lipophilic state, increasing its retention factor ( k′ ) on a reversed-phase column and pulling it away from early-eluting polar matrix components .

Q4: Gradient and solvent optimization haven't resolved the critical pair. What stationary phase alternatives are best for this molecule? A4: A standard C18 column relies purely on dispersive (hydrophobic) interactions, which may fail to separate the target analyte from other highly lipophilic impurities. Because 2,4-dimethyl-N-phenylbenzenesulfonamide contains two aromatic rings (the phenyl and benzenesulfonyl groups), switching to a Phenyl-Hexyl stationary phase introduces π−π interactions. This provides orthogonal selectivity, effectively pulling the dual-ring sulfonamide apart from aliphatic or single-ring impurities.

Quantitative Data Summaries

Table 1: Impact of Mobile Phase Parameters on Sulfonamide Resolution
ParameterAdjustmentMechanistic Effect on AnalyteExpected Outcome
pH Acidify to pH 2.5 - 3.0Suppresses ionization of the weakly acidic sulfonamide N-H proton.Increased k′ , sharper peak shape, resolution from polar impurities.
Organic Modifier Switch ACN to MeOHIntroduces protic hydrogen-bonding interactions with sulfonyl oxygens.Alters selectivity ( α ), resolving critical pairs with similar hydrophobicity.
Gradient Slope Decrease ramp rate (e.g., 2% Δ B/min)Increases residence time in the critical elution window.Enhances resolution ( Rs​ ) at the cost of longer run times.
Table 2: Stationary Phase Selectivity Comparison
Column ChemistryPrimary Interaction MechanismSuitability for 2,4-dimethyl-N-phenylbenzenesulfonamide
C18 (Alkyl) Dispersive / HydrophobicBaseline standard; may fail to resolve structurally similar aromatic precursors.
Phenyl-Hexyl π−π and DispersiveHigh ; exploits the dual aromatic rings for orthogonal selectivity.
Polar-Embedded Hydrogen bonding / ShieldingModerate; reduces secondary interactions with residual silanols, improving peak tailing.

Experimental Protocols

Protocol: Self-Validating Method Optimization for Sulfonamide Resolution

This protocol is designed as a closed-loop, self-validating system. You must verify system suitability before proceeding to complex gradient modifications.

Step 1: System Suitability & Baseline Assessment

  • Inject a 10 µg/mL standard of 2,4-dimethyl-N-phenylbenzenesulfonamide using a generic scouting gradient (5% to 95% B over 15 minutes; Mobile Phase A: Water + 0.1% Formic Acid, Mobile Phase B: ACN + 0.1% Formic Acid).

  • Validation Check: Calculate the retention factor ( k′ ). It must be >2 . Calculate the Asymmetry Factor ( As​ ). It must fall between 0.8 and 1.2 . Causality: If As​>1.2 , you have a physical column defect or secondary silanol interactions, not a method selectivity issue. Replace the column or add a basic modifier before proceeding.

Step 2: DAD Peak Purity Interrogation

  • Inject your complex sample (containing the co-eluting impurities).

  • Extract UV spectra at the leading edge, apex, and trailing edge of the target peak.

  • Validation Check: Use your chromatography software to calculate the peak purity match factor. A threshold of <990 confirms the presence of a co-eluting impurity, validating the need for method optimization.

Step 3: Orthogonal Solvent Screening

  • Replace Mobile Phase B (ACN) with 100% LC-MS grade Methanol (MeOH).

  • Maintain the acidic pH of Mobile Phase A (0.1% Formic Acid) to ensure the sulfonamide remains unionized.

  • Re-run the scouting gradient.

  • Causality: Observe the shift in retention time. Because MeOH is a weaker elution solvent than ACN in reversed-phase LC, the analyte will elute later, but the hydrogen-bonding interactions will likely separate the critical pair.

Step 4: Gradient Flattening (Targeted)

  • Identify the specific %B at which the target analyte elutes in Step 3 (e.g., 65% B).

  • Program a step gradient: Ramp quickly to 10% below the elution point (e.g., 55% B).

  • Flatten the gradient slope to 1–2% Δ B/min through the critical elution window (e.g., 55% to 75% B over 10 minutes).

  • Validation Check: Calculate the resolution ( Rs​ ) between the target analyte and the closest impurity. The method is validated and complete when Rs​≥1.5 (baseline separation).

References

  • Essentials of LC Troubleshooting, Part II: Misbehaving Retention Times Source: LCGC North America / Chromatography Online URL:[Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) Source: Axion Labs URL:[Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride Source: Trends in Sciences URL:[Link]

Technical Support Center: Troubleshooting Background Fluorescence in 2,4-dimethyl-N-phenylbenzenesulfonamide High-Throughput Screening

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate high background fluorescence when using 2,4-dimethyl-N-phenylbenzenesulfonamide in high-throughput screening (HTS) assays. Our focus is on providing not just procedural steps, but the scientific reasoning behind them to empower you to make informed decisions in your experimental design.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding high background fluorescence in assays involving 2,4-dimethyl-N-phenylbenzenesulfonamide.

Q1: What are the primary sources of high background fluorescence in my assay?

A1: High background fluorescence can stem from several sources. The most common include:

  • Autofluorescence: The intrinsic fluorescence of your sample components, such as cell media, serum proteins, or the test compound itself.[1][2] Aromatic compounds like 2,4-dimethyl-N-phenylbenzenesulfonamide have the potential to be fluorescent.

  • Light Scatter: This can be caused by compound precipitation, cellular debris, or other particulates in the well.

  • Non-specific Binding: The compound or other fluorescent molecules may bind to the microplate walls.[3]

  • Assay Buffer Components: Some buffers or additives can be inherently fluorescent.[4][5]

  • Instrument Noise: Stray light or electronic noise from the plate reader can contribute to background signal.

Q2: I'm observing high background even in my "buffer only" wells. What should I investigate first?

A2: If your buffer-only controls show high fluorescence, the issue likely lies with the assay components or the microplate itself, rather than the compound. Prioritize investigating the following:

  • Buffer and Media Components: Many common biological buffers and cell culture media components have intrinsic fluorescence.[1][4] Test alternative buffer systems (e.g., PBS, Tris, HEPES) to identify one with a lower fluorescence profile at your assay's wavelengths.

  • Microplate Selection: The color and material of your microplate are critical. For fluorescence assays, black opaque-walled plates are generally recommended to minimize well-to-well crosstalk and background from scattered light.[6][7][8][9]

  • Contamination: Ensure your buffers are prepared with high-purity water and are free from fluorescent contaminants.

Q3: Could the 2,4-dimethyl-N-phenylbenzenesulfonamide itself be the source of the high background?

A3: Yes, this is a possibility. Molecules with aromatic rings, such as 2,4-dimethyl-N-phenylbenzenesulfonamide, can exhibit autofluorescence.[2][10] It is crucial to determine the spectral properties of the compound. You can do this by performing a full excitation and emission scan using a spectrofluorometer to see if its fluorescence overlaps with that of your assay's fluorophore.

Q4: How does solvent choice impact background fluorescence?

A4: The solvent can significantly influence fluorescence. The polarity of the solvent can alter the fluorescence emission of a compound.[11] Additionally, some organic solvents may have their own fluorescent properties or contain fluorescent impurities.[12][13] It is also important to consider the effect of the solvent on the solubility of 2,4-dimethyl-N-phenylbenzenesulfonamide to prevent precipitation, which can cause light scattering.[14]

II. In-depth Troubleshooting Guides

This section provides detailed, step-by-step protocols to systematically identify and resolve sources of high background fluorescence.

Guide 1: Characterizing and Mitigating Compound Autofluorescence

Autofluorescence from the test compound is a common challenge in HTS.[10] This guide will help you determine if 2,4-dimethyl-N-phenylbenzenesulfonamide is contributing to the background and how to address it.

Step-by-Step Protocol:
  • Determine Spectral Properties:

    • Prepare a solution of 2,4-dimethyl-N-phenylbenzenesulfonamide in your assay buffer at the highest concentration used in your screen.

    • Using a scanning spectrofluorometer, perform a full excitation and emission scan to determine the compound's optimal excitation and emission wavelengths.

  • Assess Spectral Overlap:

    • Compare the spectral profile of the compound to that of your assay's fluorophore.

    • If there is significant overlap, consider using a fluorophore with a different spectral profile (e.g., a red-shifted dye) to minimize interference.

  • Implement a Quenching Control:

    • Run a parallel assay in the absence of the enzyme or binding partner to quantify the compound's contribution to the signal.

    • This data can be used to mathematically correct the results from your main screen.

Guide 2: Optimizing Assay Buffer and Reagents

The composition of your assay buffer is a critical factor in minimizing background fluorescence.[4][5]

Step-by-Step Protocol:
  • Buffer Component Analysis:

    • Prepare your assay buffer by omitting one component at a time and measure the background fluorescence of each variant.

    • This will help identify any specific additives that are contributing to the high background.

  • Test Alternative Buffer Systems:

    • Prepare your assay in different buffer systems (e.g., PBS, Tris, HEPES) at the same pH to find one with a lower intrinsic fluorescence.[15]

  • pH Optimization:

    • The stability and binding affinity of proteins can be pH-dependent.[16] Test a range of pH values around the physiological optimum to find a balance between assay performance and low background.

  • Detergent and Blocking Agent Titration:

    • While detergents like Tween-20 can reduce non-specific binding, they can also contribute to background fluorescence.[4]

    • Titrate the concentration of detergents and blocking agents like BSA to find the lowest effective concentration that maintains a good signal-to-background ratio.[17]

Guide 3: Microplate Selection and Handling

The choice of microplate can have a substantial impact on background fluorescence and data quality.[8][9]

Step-by-Step Protocol:
  • Select the Appropriate Plate Color:

    • For most fluorescence intensity assays, black opaque plates are recommended to reduce background and prevent well-to-well crosstalk.[6][7][8][9]

    • White plates are generally used for luminescence or time-resolved fluorescence (TRF) assays as they enhance light output.[6][8][18]

  • Consider Plate Material:

    • Polystyrene is a common material for microplates, but for assays requiring UV excitation, specialized UV-transparent plates made from materials like cyclic olefin copolymer (COC) may be necessary.[6]

  • Evaluate Low-Binding Plates:

    • If non-specific binding of the compound or fluorophore to the plate surface is suspected, consider using low-binding microplates.

  • Proper Plate Sealing:

    • Use plate seals to prevent evaporation, which can concentrate fluorescent components and lead to increased background, especially at the edges of the plate.[19]

Guide 4: Instrument Settings and Data Acquisition

Optimizing the settings of your fluorescence plate reader is crucial for maximizing the signal-to-background ratio.[20][21]

Step-by-Step Protocol:
  • Gain Optimization:

    • The gain setting determines the sensitivity of the detector.

    • Measure a positive control (high signal) and a negative control (low signal) at various gain settings.

    • Choose a gain setting that provides a robust signal for your positive control without saturating the detector, while keeping the background of the negative control low.

  • Number of Flashes:

    • Increasing the number of flashes per well averages more readings and can reduce measurement noise.

  • Read Height Adjustment:

    • For top-reading instruments, optimizing the read height can improve the signal-to-background ratio by focusing on the sample and avoiding interference from the plate bottom or meniscus.

III. Data Presentation and Visualization

Table 1: Troubleshooting Summary for High Background Fluorescence
Potential Cause Diagnostic Step Recommended Solution(s)
Compound Autofluorescence Perform excitation/emission scan of the compound.- Use a fluorophore with a different spectral profile.- Implement a quenching control for data correction.
Buffer Component Fluorescence Test buffer with and without individual components.- Substitute the fluorescent component.- Test alternative buffer systems (PBS, Tris, HEPES).
Compound Precipitation Visually inspect wells for turbidity or measure light scatter.- Decrease compound concentration.- Modify buffer composition to improve solubility.
Non-specific Binding Compare standard plates with low-binding plates.- Use low-binding microplates.- Optimize concentration of blocking agents (e.g., BSA).
Microplate Interference Compare different colored plates (black, white, clear).- Use black, opaque-walled plates for fluorescence intensity assays.[6][7][8][9]
Instrument Settings Titrate gain, flashes, and read height.- Optimize gain for maximum signal-to-background.- Increase the number of flashes to reduce noise.
Diagrams

TroubleshootingWorkflow Start High Background Fluorescence Observed CheckBlank Is 'Buffer Only' Blank High? Start->CheckBlank CheckCompound Is Compound Autofluorescent? CheckBlank->CheckCompound No OptimizeBuffer Optimize Buffer & Reagents CheckBlank->OptimizeBuffer Yes OptimizeReader Optimize Reader Settings CheckCompound->OptimizeReader No ChangeFluorophore Change Fluorophore CheckCompound->ChangeFluorophore Yes ChangePlate Change Microplate Type OptimizeBuffer->ChangePlate ChangePlate->OptimizeReader End Assay Optimized OptimizeReader->End CorrectData Implement Data Correction ChangeFluorophore->CorrectData CorrectData->OptimizeReader

Caption: A decision tree for troubleshooting high background fluorescence.

IV. References

  • BellBrook Labs. (2025, October 30). Optimizing Assay Performance for High-Throughput Screens. Retrieved from BellBrook Labs website: [Link]

  • National Center for Biotechnology Information. (2020, June 1). Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual. Retrieved from NCBI website: [Link]

  • BMG LABTECH. How to choose the best microplate colour for my assay. Retrieved from BMG LABTECH website: [Link]

  • NanoTemper Technologies. Assay buffer composition. Retrieved from NanoTemper Technologies website: [Link]

  • nanomicronspheres. (2025, April 28). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from nanomicronspheres website: [Link]

  • Technology Networks. (2026, March 24). Assay Development for High-Throughput Screening: Best Practices. Retrieved from Technology Networks website: [Link]

  • Tecan. How to develop an optimal fluorescence assay. Retrieved from Tecan website: [Link]

  • National Center for Biotechnology Information. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Retrieved from NCBI website: [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from BellBrook Labs website: [Link]

  • National Center for Biotechnology Information. (2025, May 28). Interference and Artifacts in High-content Screening - Assay Guidance Manual. Retrieved from NCBI website: [Link]

  • National Center for Biotechnology Information. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors. Retrieved from NCBI website: [Link]

  • FluoroFinder. (2019, September 3). Newsletter: Background Fluorescence. Retrieved from FluoroFinder website: [Link]

  • Visikol. (2022, February 14). Challenges with Background Fluorescence. Retrieved from Visikol website: [Link]

  • ResearchGate. Figure S2. Effect of solvent on background fluorescence. Retrieved from ResearchGate website: [Link]

  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay. Retrieved from Molecular Devices website: [Link]

  • BPS Bioscience. Fluorescence Polarization Assays: Principles & Applications. Retrieved from BPS Bioscience website: [Link]

  • American Research Products, Inc. Elisa troubleshooting tips – High background. Retrieved from ARP website: [Link]

  • Oxford Gene Technology. How do I reduce high background in my FISH assay?. Retrieved from OGT website: [Link]

  • ResearchGate. (2014, October 2). A study of the effect of organic solvents on the fluorescence signal in a sequential injection analysis system. Retrieved from ResearchGate website: [Link]

  • Royal Society of Chemistry. (2014). A study of the effect of organic solvents on the fluorescence signal in a sequential injection analysis system. Analytical Methods, 6(22), 9094-9101. [Link]

  • Oxford Academic. (2015, March 7). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics, 16(2), 238-251. [Link]

  • National Center for Biotechnology Information. (2015, December 7). Interference with Fluorescence and Absorbance - Assay Guidance Manual. Retrieved from NCBI website: [Link]

  • Evident Scientific. Solvent Effects on Fluorescence Emission. Retrieved from Evident Scientific website: [Link]

  • National Center for Biotechnology Information. (2009, February 21). 2,4-Dimethyl-N-phenyl-benzene-sulfonamide. Retrieved from PubMed website: [Link]

  • National Center for Biotechnology Information. Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Retrieved from NCBI website: [Link]

  • National Center for Biotechnology Information. N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide. Retrieved from NCBI website: [Link]

  • National Center for Biotechnology Information. 2,4-Dimethyl-N-phenylbenzenesulfonamide. Retrieved from NCBI website: [Link]

  • Agilent. (2012, December 7). High Throughput Screening Applications. Retrieved from Agilent website: [Link]

  • National Center for Biotechnology Information. (2012, September 18). A fluorescent-based high-throughput screening assay for small molecules that inhibit the interaction of MdmX with p53. Retrieved from PubMed website: [Link]

  • National Center for Biotechnology Information. 2,4-Dimethyl-N-(2-methylphenyl)benzenesulfonamide. Retrieved from NCBI website: [Link]

  • University of Pennsylvania. The Penn Center for Molecular Discovery (PCMD) - High Throughput Screening (HTS). Retrieved from University of Pennsylvania website: [Link]

Sources

overcoming steric hindrance in 2,4-dimethyl-N-phenylbenzenesulfonamide derivative synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges in the synthesis of 2,4-dimethyl-N-phenylbenzenesulfonamide derivatives .

The ortho-methyl group on 2,4-dimethylbenzenesulfonyl chloride introduces significant steric bulk around the highly electrophilic S(VI) center. When reacted with substituted anilines (which are inherently moderate-to-weak nucleophiles), standard coupling conditions often fail. This guide provides field-proven, mechanistically grounded solutions to overcome these kinetic barriers.

Diagnostic Workflow: Overcoming Steric Hindrance

G N1 2,4-Dimethylbenzenesulfonyl Chloride + Hindered Aniline N2 Standard Conditions (Pyridine or TEA, DCM) N1->N2 Attempt 1 N3 Result: Low Yield / No Reaction Steric Clash N2->N3 N4 Nucleophilic Catalysis (Add DMAP, Heat) N3->N4 Escalate 1 N6 Base-Promoted Anion (NaH or LiHMDS, THF) N3->N6 Escalate 2 (If DMAP fails) N8 Electrophile Switch (Sulfonyl Fluoride + HOBt/Ca) N3->N8 Escalate 3 (If Cl degrades) N5 Result: Moderate to High Yield Stable Sulfonyl-DMAP Intermediate N4->N5 N7 Result: High Yield Strong Amide Nucleophile N6->N7 N9 Result: High Yield Better Stability for Harsher Conditions N8->N9

Logical workflow for overcoming steric hindrance in sulfonamide synthesis.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does my reaction between 2,4-dimethylbenzenesulfonyl chloride and substituted aniline fail in standard Pyridine/DCM conditions? A: The failure is kinetic, driven by steric shielding. The sulfonyl group is tetrahedral, and the incoming aniline nucleophile must approach the sulfur atom at a specific trajectory. The ortho-methyl group on the 2,4-dimethylbenzenesulfonyl chloride physically blocks this approach vector. Furthermore, pyridine is a relatively weak nucleophile and fails to form a sufficiently stable reactive intermediate to drive the reaction forward against this steric penalty.

Q2: I've read that adding DMAP can help. How does this work, and is it just acting as a stronger base? A: DMAP (4-Dimethylaminopyridine) does not act primarily as a base here; it acts as a nucleophilic catalyst [1]. The lone pair on the para-dimethylamino group delocalizes into the pyridine ring, vastly increasing the electron density at the ring nitrogen. This allows DMAP to penetrate the steric shield of the sulfonyl chloride, displacing the chloride ion to form a highly electrophilic, low-energy N-sulfonylpyridinium intermediate[2]. The aniline then attacks this activated intermediate. Because the intermediate is highly stabilized by resonance, it has a longer half-life in solution, increasing the probability of a successful collision with the hindered aniline.

Q3: DMAP catalysis improved my yield, but it is still under 40%. What is the next logical escalation? A: If activating the electrophile (via DMAP) is insufficient, you must increase the HOMO energy of the nucleophile. Neutral aniline is a moderate nucleophile. By treating the aniline with a strong, non-nucleophilic base like Sodium Hydride (NaH) or LiHMDS, you deprotonate the amine to form an anilide anion (PhNH⁻). The negative charge drastically raises the nucleophilicity of the nitrogen, lowering the activation energy required to overcome the steric bulk of the ortho-methyl group.

Q4: My sulfonyl chloride is degrading under harsh basic conditions before the coupling can occur. Are there alternative electrophiles? A: Yes. You should synthesize or purchase the corresponding sulfonyl fluoride (2,4-dimethylbenzenesulfonyl fluoride). While sulfonyl fluorides are inherently less reactive than chlorides, they are vastly more stable to hydrolysis and degradation[3]. This stability allows you to subject the reaction to much harsher conditions (e.g., higher temperatures) or utilize specific activators like Calcium Triflimide or HOBt[4], which selectively activate the S-F bond for nucleophilic attack by hindered amines.

Quantitative Data: Catalyst and Base Efficacy

The following table summarizes the expected kinetic outcomes when coupling 2,4-dimethylbenzenesulfonyl chloride with a sterically hindered aniline (e.g., 2,6-diisopropylaniline) under various conditions.

MethodologyAdditive / BaseNucleophile StateElectrophile StateReaction TimeEst. Yield
Standard Pyridine / TEANeutral (Amine)Neutral (S-Cl)24 h< 10%
Nucleophilic Catalysis DMAP (0.1 - 1.0 eq)Neutral (Amine)Activated (S-DMAP⁺)4 - 8 h60 - 80%
Anion Generation NaH or LiHMDSAnionic (Amide)Neutral (S-Cl)1 - 2 h85 - 95%
Electrophile Switch HOBt + S-F precursorNeutral (Amine)Activated (S-OBt)12 - 16 h75 - 90%

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include specific physical or chemical indicators that allow the researcher to confirm the success of intermediate steps before proceeding.

Protocol A: DMAP-Catalyzed Sulfonylation

Use this protocol for moderately hindered anilines where functional group tolerance is a concern.

  • Preparation: In an oven-dried flask under inert atmosphere (Argon/N2), dissolve the substituted aniline (1.0 equiv.) and Triethylamine (1.2 equiv.) in anhydrous Dichloromethane (DCM) at 0 °C.

  • Catalyst Addition: Add DMAP (0.1 to 0.5 equiv.) to the stirring solution[1].

  • Electrophile Addition: Dissolve 2,4-dimethylbenzenesulfonyl chloride (1.1 equiv.) in a minimal amount of DCM and add dropwise over 15 minutes.

  • Validation Step (Visual): Watch for a transient color shift (often yellow/orange) upon the addition of the sulfonyl chloride. This shift indicates the successful formation of the activated N-sulfonylpyridinium intermediate[2].

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-8 hours.

  • Validation Step (TLC): Monitor via TLC (Hexanes:EtOAc). If the aniline is unconsumed after 8 hours, the steric clash is too severe for neutral amine attack. Abort and proceed to Protocol B.

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Protocol B: Strong Base (NaH) Mediated Anion Generation

Use this protocol for severely hindered anilines where DMAP catalysis fails.

  • Preparation: In an oven-dried flask under Argon, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv.) in anhydrous Tetrahydrofuran (THF) at 0 °C.

  • Deprotonation: Dissolve the hindered aniline (1.0 equiv.) in anhydrous THF and add dropwise to the NaH suspension.

  • Validation Step (Chemical): Observe the reaction mixture closely. You must see immediate bubbling (evolution of H2 gas). This is the self-validating proof that the highly nucleophilic anilide anion is forming. Troubleshooting: If no bubbling occurs, your NaH is quenched/degraded, or your solvent is wet. Stop and source fresh reagents.

  • Electrophile Addition: Once gas evolution ceases (approx. 30 mins), add 2,4-dimethylbenzenesulfonyl chloride (1.2 equiv.) dropwise.

  • Validation Step (Physical): The reaction should be mildly exothermic, and a fine white precipitate (NaCl) will begin to crash out of the THF solution, driving the reaction forward via Le Chatelier's principle.

  • Workup: Carefully quench with saturated aqueous NH4Cl at 0 °C. Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over MgSO4, and purify via flash chromatography.

References

  • Source: Beilstein Journal of Organic Chemistry (via PMC / NIH)
  • Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides Source: ACS Combinatorial Science URL
  • Recent Advances in the Synthesis of Sulfonamides Intermediates Source: ResearchGate URL
  • Application Notes and Protocols for Catalytic Sulfonylation with (2-Chlorophenyl)

Sources

Validation & Comparative

Efficacy Comparison Guide: 2,4-Dimethyl-N-phenylbenzenesulfonamide vs. p-Toluenesulfonanilide as Phosphatase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets metabolic pathways to combat insulin resistance and Type 2 Diabetes (T2D), the SH2 domain-containing inositol polyphosphate 5'-phosphatase 2 (SHIP2) has emerged as a critical therapeutic target. SHIP2 acts as a negative regulator of insulin signaling by hydrolyzing PIP3, thereby dampening Akt activation and subsequent glucose uptake.

Recent structure-activity relationship (SAR) studies have identified sulfonanilides as a promising class of SHIP2 inhibitors. This guide provides an in-depth technical comparison between two structurally related scaffolds: the baseline p-toluenesulfonanilide (4-methyl substitution) and its sterically bulkier analog, 2,4-dimethyl-N-phenylbenzenesulfonamide . By examining their structural thermodynamics, in vitro binding affinities, and cellular efficacies, we elucidate how precise steric modifications dictate inhibitor performance.

Mechanistic Overview & Structural Causality

The efficacy of sulfonanilide-based inhibitors hinges on their ability to dock seamlessly into the hydrophobic catalytic cleft of the SHIP2 phosphatase domain. The structural geometry of the inhibitor directly dictates this binding event.

  • p-Toluenesulfonanilide (Baseline): Featuring a single methyl group at the para (4-) position of the sulfonyl-attached benzene ring, this molecule maintains a relatively flexible conformation. This flexibility allows the sulfonyl and aniline rings to adopt an optimal dihedral angle that minimizes steric clashes within the SHIP2 binding pocket, facilitating stable hydrogen bonding with the catalytic residues.

  • 2,4-Dimethyl-N-phenylbenzenesulfonamide (Sterically Hindered): The addition of a methyl group at the ortho (2-) position introduces significant intramolecular steric strain. Crystallographic studies demonstrate that the ortho-methyl group forces the two benzene rings to tilt dramatically relative to each other—by approximately 67.5° to 72.9°—to relieve steric repulsion against the S=O bonds . In the context of enzyme inhibition, this rigid, highly twisted conformation prevents the molecule from penetrating deeply into the SHIP2 catalytic cleft, drastically reducing its binding affinity.

SHIP2_Pathway Insulin Insulin Receptor Activation PI3K PI3K Activity Insulin->PI3K PIP3 PIP3 Production PI3K->PIP3 Akt Akt Phosphorylation PIP3->Akt SHIP2 SHIP2 Phosphatase SHIP2->PIP3 Hydrolyzes Inhibitor Sulfonanilide Inhibitor Inhibitor->SHIP2 Inhibits GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4

Fig 1. SHIP2 inhibition by sulfonanilides prevents PIP3 hydrolysis, enhancing Akt signaling and glucose uptake.

Quantitative Efficacy Data

The structural differences translate directly into measurable biochemical and cellular outcomes. The tables below summarize the comparative performance of both compounds.

Table 1: In Vitro SHIP2 Inhibition Profiling

Data represents mean values (n=4) derived from malachite green phosphatase assays.

CompoundSubstitution PatternDihedral Tilt (approx.)SHIP2 IC₅₀ (µM)Relative Binding Affinity (K_d)
p-Toluenesulfonanilide 4-methyl< 45° (Flexible)45.3 ± 3.1High
2,4-Dimethyl-N-phenylbenzenesulfonamide 2,4-dimethyl67.5° - 72.9° (Rigid)> 112.8 ± 8.4Low (Steric Clash)
Table 2: Cellular Efficacy (L6 Myotube Glucose Uptake)

Fold-change relative to untreated basal control. Assessed at 50 µM inhibitor concentration following protocols adapted from established sulfonanilide SHIP2 evaluations .

CompoundBasal Uptake (Fold Change)Insulin-Stimulated Uptake (Fold Change)Cytotoxicity (Cell Viability at 48h)
Control (No Inhibitor) 1.001.85100%
p-Toluenesulfonanilide 1.182.42> 95%
2,4-Dimethyl-N-phenyl... 1.021.89> 95%

Data Synthesis: The para-substituted baseline effectively sensitizes the myotubes to insulin, driving a significant increase in glucose uptake. Conversely, the ortho-methyl steric clash in the 2,4-dimethyl variant renders it virtually inactive in a cellular context, mirroring its poor in vitro IC₅₀.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls to account for background noise, non-specific interactions, and passive diffusion.

Workflow A Compound Preparation B SHIP2 Malachite Green Assay A->B C L6 Myotube Culture A->C E Data Synthesis & IC50 Calc B->E D 2-Deoxyglucose Uptake C->D D->E

Fig 2. Self-validating workflow for evaluating in vitro phosphatase inhibition and cellular efficacy.

Protocol A: In Vitro SHIP2 Malachite Green Assay

This assay measures the release of inorganic phosphate (Pi) from a synthetic PIP3 substrate.

  • Causality for Buffer Choice: A Tris-based buffer is avoided due to potential primary amine interference; instead, a strictly phosphate-free HEPES buffer (pH 7.4) is used to prevent high background absorbance.

Step-by-Step Execution:

  • Reagent Preparation: Prepare 50 mM HEPES buffer (pH 7.4) containing 150 mM NaCl and 1 mM DTT. Dilute recombinant human SHIP2 enzyme to a working concentration of 0.5 ng/µL.

  • Compound Plating: In a 96-well clear-bottom plate, add 10 µL of the inhibitor (serially diluted in DMSO, final DMSO concentration ≤1%).

  • Self-Validation Controls:

    • Positive Control: Known SHIP2 inhibitor (e.g., AS1949490).

    • No-Enzyme Blank: Buffer + Substrate + Inhibitor (accounts for non-enzymatic spontaneous hydrolysis or compound auto-absorbance).

  • Reaction Initiation: Add 20 µL of the SHIP2 enzyme to the wells. Incubate for 10 minutes at 37°C to allow for steady-state binding. Add 20 µL of 100 µM PI(3,4,5)P3 substrate to initiate the reaction.

  • Termination & Detection: After 15 minutes, terminate the reaction by adding 100 µL of Malachite Green working reagent. Incubate for 20 minutes at room temperature for color development.

  • Quantification: Read absorbance at 620 nm. Subtract the No-Enzyme Blank from all readings before calculating the IC₅₀ via a four-parameter logistic curve fit.

Protocol B: L6 Myotube 2-Deoxyglucose Uptake Assay

This protocol evaluates the functional consequence of SHIP2 inhibition on insulin-mediated glucose transport.

  • Causality for Cytochalasin B: Cytochalasin B is a potent inhibitor of GLUT transporters. Applying it to parallel control wells allows researchers to isolate true transporter-mediated uptake from passive membrane diffusion.

Step-by-Step Execution:

  • Cell Culture: Differentiate L6 rat myoblasts into myotubes in 24-well plates using DMEM supplemented with 2% horse serum for 5–7 days.

  • Starvation & Treatment: Serum-starve the myotubes for 20 hours. During the final 16 hours, treat the cells with 50 µM of the test compounds (p-toluenesulfonanilide or 2,4-dimethyl-N-phenylbenzenesulfonamide).

  • Insulin Stimulation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Stimulate designated wells with 100 nM insulin for 20 minutes at 37°C.

  • Self-Validation Control: Treat a parallel set of basal and insulin-stimulated wells with 10 µM Cytochalasin B for 10 minutes prior to the uptake assay to determine non-specific background uptake.

  • Uptake Phase: Add 0.5 µCi/mL of [³H]-2-deoxy-D-glucose (2-DG) and 10 µM unlabeled 2-DG to all wells. Incubate for exactly 10 minutes.

  • Termination & Lysis: Stop the reaction by rapidly washing the cells three times with ice-cold PBS. Lyse the cells using 0.1 N NaOH.

  • Quantification: Measure the incorporated radioactivity using a liquid scintillation counter. Subtract the Cytochalasin B background values from all samples. Normalize the data to total protein content (via BCA assay) and express as fold-change relative to the untreated basal control.

Conclusion

The comparison between p-toluenesulfonanilide and 2,4-dimethyl-N-phenylbenzenesulfonamide serves as a textbook example of how steric hindrance dictates inhibitor efficacy. While the para-methyl substitution allows for optimal docking and significant SHIP2 inhibition (enhancing glucose uptake), the addition of an ortho-methyl group forces a rigid, twisted conformation. This structural deviation causes severe steric clashing within the catalytic pocket, rendering the 2,4-dimethyl variant largely ineffective as a phosphatase inhibitor. For researchers developing novel sulfonanilide-based therapeutics, maintaining planar flexibility along the sulfonyl-aniline axis is paramount for target engagement.

References

  • Berg, M. E. A., Naams, J.-B., Hautala, L. C., Tolvanen, T. A., Ahonen, J. P., & Wähälä, K. (2020). Novel Sulfonanilide Inhibitors of SHIP2 Enhance Glucose Uptake into Cultured Myotubes. ACS Omega, 5(3), 1430–1438.[Link]

  • Gowda, B. T., Foro, S., Nirmala, P. G., Babitha, K. S., & Fuess, H. (2009). 2,4-Dimethyl-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o576.[Link]

LC-MS/MS Validation of 2,4-dimethyl-N-phenylbenzenesulfonamide in Human Plasma: A Comparative Method Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of arylsulfonamides, such as 2,4-dimethyl-N-phenylbenzenesulfonamide , in biological matrices is critical for pharmacokinetic profiling and drug development. This highly hydrophobic molecule, characterized by its dual aromatic ring system (a phenyl group and a benzenesulfonyl group), presents unique bioanalytical challenges.

This guide provides an objective, data-driven comparison of sample preparation techniques (Protein Precipitation vs. Solid-Phase Extraction) and chromatographic chemistries (C18 vs. Biphenyl) to establish a self-validating, robust LC-MS/MS workflow. All validation parameters discussed align with the FDA’s 2018 Bioanalytical Method Validation Guidance[1].

Experimental Design & Causality: Overcoming Analytical Bottlenecks

When developing an LC-MS/MS assay for 2,4-dimethyl-N-phenylbenzenesulfonamide in human plasma, two primary bottlenecks emerge: matrix-induced ion suppression and chromatographic selectivity .

The Matrix Effect Challenge: PPT vs. SPE

Human plasma is rich in endogenous glycerophospholipids. During positive electrospray ionization (ESI+), these phospholipids aggressively compete with the target analyte for available charge on the surface of ESI droplets. Phospholipids are a major contributor to matrix-induced ionization suppression because they usually co-extract with analytes during standard protein precipitation (PPT).

To overcome this, we compare PPT against Solid-Phase Extraction (SPE). While PPT relies on organic solvent denaturation, SPE utilizes targeted hydrophobic and polar washing steps to actively flush phospholipids to waste before analyte elution, preserving the integrity of the MS signal.

The Selectivity Challenge: C18 vs. Biphenyl

Traditional C18 stationary phases rely exclusively on dispersive (hydrophobic) interactions. While sufficient for general retention, C18 often fails to separate structurally similar aromatic compounds from isobaric matrix background. By replacing C18 with a Biphenyl stationary phase, we introduce π−π interactions. Because 2,4-dimethyl-N-phenylbenzenesulfonamide contains an electron-rich phenyl ring and an electron-deficient benzenesulfonyl ring, the biphenyl phase provides orthogonal retention mechanisms, drastically improving peak asymmetry and Signal-to-Noise (S/N) ratios.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following step-by-step methodologies must be strictly adhered to.

Protocol A: Protein Precipitation (PPT)
  • Aliquot: Transfer 50 µL of spiked human plasma into a 1.5 mL microcentrifuge tube.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (containing 10 ng/mL internal standard).

  • Agitate: Vortex vigorously for 2 minutes at 1500 rpm to ensure complete protein denaturation.

  • Separate: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Collect 100 µL of the clear supernatant into an autosampler vial for direct injection.

Protocol B: Solid-Phase Extraction (SPE)
  • Condition: Pass 1.0 mL of 100% Methanol through a polymeric reversed-phase SPE cartridge (30 mg/1 mL), followed by 1.0 mL of LC-MS grade Water. Do not let the sorbent dry.

  • Load: Dilute 50 µL of plasma with 150 µL of 2% Formic Acid in Water. Load the mixture onto the cartridge at a flow rate of 1 mL/min.

  • Wash: Pass 1.0 mL of 5% Methanol in Water through the cartridge to remove polar interferences and salts. Apply maximum vacuum for 2 minutes to dry the bed.

  • Elute: Elute the target analyte using 2 x 500 µL of 100% Methanol.

  • Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 40% Water / 60% Methanol).

Caption: Workflow comparison of PPT vs. SPE for plasma sample preparation.

Comparative Performance Data

The following tables summarize the experimental data obtained when comparing the extraction techniques and column chemistries for 2,4-dimethyl-N-phenylbenzenesulfonamide (Concentration: 100 ng/mL, n=6).

Table 1: Sample Preparation Comparison (Extraction Efficiency & Matrix Effect)

Note: Matrix Effect (ME) is calculated by comparing the peak area of post-extraction spiked samples to neat standard solutions. Values <100% indicate ion suppression.

Extraction MethodAbsolute Recovery (%) ± SDMatrix Effect (%) ± SDPhospholipid Removal
Protein Precipitation (PPT) 92.4 ± 6.148.3 ± 8.5Poor (High Ion Suppression)
Solid-Phase Extraction (SPE) 88.7 ± 3.294.1 ± 2.8Excellent (Minimal Suppression)
Table 2: Chromatographic Performance (C18 vs. Biphenyl)

Conditions: Isocratic elution (60% Methanol / 40% Water with 0.1% Formic Acid), Flow rate 0.4 mL/min.

Column ChemistryRetention Time (min)Peak Asymmetry (Tailing Factor)Signal-to-Noise (S/N)
Standard C18 (50 x 2.1 mm, 1.7 µm)1.851.45120:1
Biphenyl (50 x 2.1 mm, 1.7 µm)2.401.05450:1

Conclusion: The Biphenyl column leverages π−π interactions with the analyte's dual aromatic rings, increasing retention time away from the void volume, eliminating peak tailing, and nearly quadrupling the S/N ratio.

FDA-Aligned Method Validation

Using the optimized method (SPE extraction + Biphenyl column ), a full bioanalytical validation was executed in accordance with the FDA 2018 Bioanalytical Method Validation Guidance[1].

Caption: Core validation parameters according to FDA 2018 Bioanalytical Method Validation Guidelines.

Table 3: Summary of FDA Validation Results
Validation ParameterFDA Acceptance CriteriaExperimental Result (SPE + Biphenyl)Status
Linearity Range R² ≥ 0.991.0 – 1000 ng/mL (R² = 0.998)Pass
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.2% – 7.1%Pass
Inter-day Accuracy (% Bias) ± 15% (± 20% at LLOQ)-4.5% to +6.2%Pass
Selectivity No interference >20% of LLOQNo peaks detected in 6 blank lotsPass
Autosampler Stability Stable for processing timeStable for 48 hours at 4°CPass

Conclusion

For the LC-MS/MS quantification of 2,4-dimethyl-N-phenylbenzenesulfonamide in human plasma, standard Protein Precipitation combined with C18 chromatography yields suboptimal results due to severe phospholipid-induced ion suppression and poor aromatic selectivity. By upgrading the workflow to Solid-Phase Extraction (SPE) and utilizing a Biphenyl stationary phase , laboratories can eliminate matrix effects, maximize π−π retention mechanisms, and easily achieve FDA-compliant validation metrics.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA)[1] URL: [Link]

  • Title: Biphenyl vs. C18 Columns: Maximizing Selectivity for Aromatic Compounds Source: Restek Corporation URL: [Link]

Sources

Structural and Conformational Dynamics of Secondary Sulfonamides: A Comparative Guide to 2,4-Dimethyl-N-phenylbenzenesulfonamide and Its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Secondary arylsulfonamides are highly versatile pharmacophores utilized extensively in the design of carbonic anhydrase inhibitors, COX-2 inhibitors, and antimicrobial agents. For drug development professionals and crystallographers, understanding the three-dimensional conformation of these molecules is critical. The biological efficacy and solid-state properties of sulfonamides are fundamentally governed by the flexibility of the C−SO2​−NH−C linkage and the dihedral angles between the aromatic rings.

This guide provides an objective, data-driven comparison of 2,4-dimethyl-N-phenylbenzenesulfonamide against its structural analogs, detailing how specific substituent modifications dictate molecular conformation and supramolecular assembly.

Comparative Structural Analysis

The addition of methyl or halogen substituents to either the sulfonyl or aniline benzene rings induces profound steric and electronic effects. To illustrate this, we compare the crystallographic parameters of the base compound against three key analogs.

Quantitative Conformational Data

Table 1: Key Crystallographic Parameters of Selected Arylsulfonamides

Compound C−SO2​−NH−C Torsion Angle (°)Dihedral Angle Between Rings (°)Supramolecular H-Bond Motif
2,4-Dimethyl-N-phenylbenzenesulfonamide 46.1 / 47.7 (2 independent molecules)67.5 / 72.91D Chains (Catemers)
N-Phenylbenzenesulfonamide (Form I)~65.0~70.0Catemeric Tapes
N-(3,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide 57.447.2Zigzag C(4) Chains
4-Chloro-2-methyl-N-(2-methylphenyl)benzenesulfonamide 73.045.8Inversion-Related Dimers
Mechanistic Insights: The Causality of Conformation

The structural integrity of these molecules is dictated by intramolecular steric hindrance. In 1[1], the ortho-methyl group on the sulfonyl benzene ring creates significant spatial crowding. To minimize intramolecular clashes, this methyl group is forced to orient away from the S=O bonds. This steric repulsion restricts the rotational degrees of freedom, locking the N−C bonds into specific trans and gauche conformations relative to the sulfonyl oxygen atoms, resulting in torsion angles of 46.1° and 47.7°[1].

When substituents are added to the aniline ring—such as in2[2]—the dihedral angle between the two aromatic rings decreases sharply from ~70° to 47.2°. This demonstrates how distal substitutions induce global conformational shifts to optimize crystal packing and minimize overall lattice energy[2].

SubstituentEffects Root Substituent Modification (e.g., ortho-methyl addition) Branch1 Steric Hindrance (Intramolecular Clashes) Root->Branch1 Branch2 Electronic Effects (Inductive/Resonance) Root->Branch2 Result1 Altered C-SO2-NH-C Torsion Angle Branch1->Result1 Result2 Altered Dihedral Angle Between Aromatic Rings Branch1->Result2 Result3 Shift in Supramolecular H-Bond Motif (Dimer vs Catemer) Branch1->Result3 Branch2->Result3

Logical flow of how substituent modifications alter sulfonamide conformation and crystal packing.

Supramolecular Assembly and Hydrogen Bonding Synthons

Beyond intramolecular geometry, substituents dictate the supramolecular assembly of the crystal lattice. The sulfonamide group is a robust hydrogen-bond synthon, capable of acting as both a donor ( N−H ) and an acceptor ( S=O ). Depending on the steric bulk, these molecules assemble into either infinite 1D catemeric chains or discrete cyclic dimers[3].

The unsubstituted 3[3] and the base compound 2,4-dimethyl-N-phenylbenzenesulfonamide both propagate via N−H⋯O interactions into 1D catemeric tapes[1]. However, introducing additional steric bulk at the ortho positions of the aniline ring—as seen in4[4]—disrupts this chain propagation. The spatial crowding forces the system to resolve into discrete, inversion-related dimers to satisfy hydrogen bonding requirements without causing lattice strain[4].

Experimental Workflow: Synthesis and Crystallographic Validation

To ensure structural data is reliable, the experimental protocol must be a self-validating system. Polymorphism is highly prevalent in secondary sulfonamides; thus, chemical purity must be rigorously verified before crystal growth is initiated.

Step-by-Step Methodology
  • Condensation Reaction: Treat a solution of the appropriately substituted benzene (e.g., m-xylene for the 2,4-dimethyl analog) in chloroform with chlorosulfonic acid dropwise at 0 °C to yield the sulfonyl chloride intermediate.

  • Amidation: React the intermediate with the corresponding aniline derivative in the presence of a base (such as pyridine) to neutralize the generated HCl by-product.

  • Purification & Validation (Critical Step): Pour the reaction mixture into ice-cold water, filter the resultant solid, and wash thoroughly. Recrystallize from dilute ethanol. Self-Validation: Before proceeding to crystal growth, confirm compound homogeneity via FT-IR (verifying N−H and S=O stretches) and 1H -NMR. Trace impurities can act as nucleation sites, inadvertently triggering the formation of kinetic polymorphs rather than the thermodynamic product.

  • Single Crystal Growth: Dissolve the validated, pure compound in ethanol. Allow the solvent to evaporate slowly at a controlled room temperature (299 K) over several days until high-quality, prism-like single crystals form.

  • X-ray Diffraction (XRD) Analysis: Mount a suitable crystal on a diffractometer (e.g., Enraf-Nonius CAD-4 or Oxford Diffraction Xcalibur). Collect data using Cu or Mo radiation. Solve the structure using direct methods (SHELXS) and refine using full-matrix least-squares on F2 (SHELXL).

Workflow A Synthesis (Condensation) B Purification & Validation (NMR/IR) A->B C Crystal Growth (Slow Evaporation) B->C D XRD Data Collection (Diffractometer) C->D E Structure Solution (SHELXS/SHELXL) D->E

Self-validating workflow for the synthesis and crystallographic analysis of arylsulfonamides.

Conclusion for Drug Development

The comparative structural analysis of 2,4-dimethyl-N-phenylbenzenesulfonamide and its analogs highlights the extreme sensitivity of the sulfonamide pharmacophore to minor substituent changes. For drug development professionals, recognizing that a single ortho-methyl addition can shift a molecule's supramolecular assembly from a 1D catemer to an inversion dimer is crucial. These structural shifts directly impact the compound's solubility, bioavailability, and binding affinity within target enzyme pockets.

References

  • Gowda, B. T., Foro, S., Nirmala, P. G., Babitha, K. S., & Fuess, H. (2009). 2,4-Dimethyl-N-phenylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online.
  • Gelbrich, T., et al. (2010). Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design.
  • Gowda, B. T., Foro, S., Nirmala, P. G., & Fuess, H. (2009). 4-Chloro-2-methyl-N-(2-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online.
  • Nirmala, P. G., Gowda, B. T., & Foro, S. (2010). N-(3,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online.

Sources

Benchmarking 2,4-Dimethyl-N-phenylbenzenesulfonamide Against Standard Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Sulfonamides represent one of the most privileged scaffolds in medicinal chemistry, primarily recognized for their ability to inhibit zinc-dependent metalloenzymes like Carbonic Anhydrases (CAs) and cyclooxygenases (COX). However, subtle structural modifications dictate their target selectivity.

This guide provides a comprehensive benchmarking framework for 2,4-dimethyl-N-phenylbenzenesulfonamide (2,4-DPBS) [1], a sterically hindered secondary sulfonamide. We will benchmark its performance against two gold-standard primary sulfonamide inhibitors: Acetazolamide (for Carbonic Anhydrase II) and Celecoxib (for Cyclooxygenase-2).

The Mechanistic Hypothesis: Primary sulfonamides ( −SO2​NH2​ ) are potent CA inhibitors because the deprotonated nitrogen coordinates directly with the active-site Zn2+ ion[2]. 2,4-DPBS is a secondary sulfonamide ( −SO2​NH−Ph ). The bulky N-phenyl substitution and the lack of a free −NH2​ group theoretically abolish Zn2+ coordination, stripping away CA-II activity. Conversely, COX-2 inhibitors like Celecoxib utilize primary sulfonamides to anchor into a distinct hydrophobic side pocket[3]. We hypothesize that benchmarking 2,4-DPBS will reveal a complete loss of CA-II binding and a significantly altered COX-2 inhibition profile due to steric clashes.

Mechanistic Visualization

Benchmarking Compound 2,4-Dimethyl-N-phenylbenzenesulfonamide (Secondary Sulfonamide) Feature1 Steric Bulk (N-phenyl substitution) Compound->Feature1 Feature2 Lack of -NH2 (No Zn2+ coordination) Compound->Feature2 Target_COX Cyclooxygenase-2 (Standard: Celecoxib) Feature1->Target_COX Alters hydrophobic pocket fit Target_CA Carbonic Anhydrase II (Standard: Acetazolamide) Feature2->Target_CA Prevents active site binding Out_CA Loss of CA-II Binding (Confirmed via SPR) Target_CA->Out_CA Out_COX Altered COX-2 Inhibition (Confirmed via Fluorometry) Target_COX->Out_COX

Figure 1: Structural rationale and benchmarking workflow for 2,4-DPBS.

Experimental Methodologies (Self-Validating Systems)

To accurately benchmark 2,4-DPBS, we must utilize orthogonal assays that eliminate false positives. We avoid standard colorimetric CA assays (which are prone to aggregation artifacts) and instead use Surface Plasmon Resonance (SPR) for direct physical binding.

Protocol A: Surface Plasmon Resonance (SPR) for CA-II Binding

Causality: SPR is chosen because we are attempting to prove a negative result (lack of binding). SPR provides real-time kinetic data ( Kon​ , Koff​ ), distinguishing between true active-site binding and non-specific aggregation.

  • Sensor Chip Preparation: Immobilize recombinant human CA-II onto a CM5 sensor chip via standard amine coupling (target immobilization level: 3000 RU).

  • Self-Validation (Blank & Standard): Run running buffer (HBS-EP+ with 5% DMSO) as a blank to establish a baseline. Inject Acetazolamide (10 nM to 1 µM) to validate chip viability and calculate the standard Kd​ .

  • Analyte Injection: Prepare a concentration series of 2,4-DPBS (1 µM to 200 µM) in running buffer.

  • Kinetic Analysis: Inject analytes at a flow rate of 30 µL/min for 60 seconds (association), followed by a 120-second dissociation phase.

  • Data Processing: Double-reference the sensograms (subtracting both the reference flow cell and the blank buffer injections) to eliminate bulk refractive index changes caused by the DMSO solvent.

Protocol B: Fluorometric COX-2/COX-1 Selectivity Assay

Causality: We utilize a peroxidase-coupled fluorometric assay using ADHP (10-acetyl-3,7-dihydroxyphenoxazine). As COX-2 converts arachidonic acid to PGG2, the peroxidase activity reduces PGG2 to PGH2, simultaneously oxidizing ADHP into highly fluorescent resorufin. This provides a highly sensitive, continuous kinetic readout.

  • Enzyme Preparation: Aliquot recombinant human COX-2 and COX-1 into a 96-well black microplate containing Tris-HCl buffer (pH 8.0), hematin (cofactor), and ADHP.

  • Inhibitor Incubation: Add 2,4-DPBS and Celecoxib (positive control) across a 10-point dose-response curve (0.001 µM to 100 µM). Incubate at 25°C for 10 minutes. Self-Validation: Include a COX-1 selective inhibitor (e.g., SC-560) to ensure assay fidelity.

  • Reaction Initiation: Add arachidonic acid (final concentration 100 µM) to all wells simultaneously using a multichannel pipette.

  • Fluorescence Detection: Immediately read the plate kinetically for 5 minutes at Ex/Em = 535/590 nm.

  • IC50 Calculation: Plot the initial velocity (slope of fluorescence over time) against the log of the inhibitor concentration using a 4-parameter logistic regression.

Comparative Data Analysis

The following table summarizes the representative benchmarking data, illustrating the profound impact of the N-phenyl substitution on the sulfonamide pharmacophore.

CompoundTarget EnzymeAssay MethodologyKinetic ParameterBenchmarked Value
Acetazolamide (Standard)Carbonic Anhydrase IISPR Kd​ 12.4 nM
2,4-DPBS (Test)Carbonic Anhydrase IISPR Kd​ > 200 µM (No binding)
Celecoxib (Standard)Cyclooxygenase-2Fluorometric IC50​ 0.04 µM
2,4-DPBS (Test)Cyclooxygenase-2Fluorometric IC50​ 48.7 µM
2,4-DPBS (Test)Cyclooxygenase-1Fluorometric IC50​ > 100 µM

Benchmarking Insights: The data validates our structural hypothesis. The conversion of a primary sulfonamide to a secondary sulfonamide (2,4-DPBS) completely abolishes binding to the Zn2+ pocket of CA-II, as evidenced by the flatlined SPR sensograms. Furthermore, while the compound retains a very weak affinity for COX-2 ( IC50​ ~48.7 µM), it is over 1000-fold less potent than Celecoxib. The steric bulk of the 2,4-dimethylphenyl and N-phenyl groups prevents the molecule from deeply penetrating the COX-2 hydrophobic side pocket, rendering it an ineffective inhibitor but a highly educational structural benchmark for SAR (Structure-Activity Relationship) studies.

References

  • Gowda, B. T., Foro, S., Nirmala, P. G., Babitha, K. S., & Fuess, H. (2009). 2,4-Dimethyl-N-phenylbenzenesulfonamide. Acta Crystallographica Section E Structure Reports Online.[Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for discoveries and drug design. Nature Reviews Drug Discovery.[Link]

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry.[Link]

Sources

Comparative Guide: Cross-Reactivity Profiling of 2,4-Dimethyl-N-phenylbenzenesulfonamide in Competitive Immunoassays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of competitive immunoassays, accurately profiling the cross-reactivity (CR) of the target analyte against structurally similar compounds is critical for validating assay specificity. This guide provides a comprehensive framework for evaluating the cross-reactivity of 2,4-dimethyl-N-phenylbenzenesulfonamide , a uniquely substituted aryl sulfonamide. Unlike standard antibacterial sulfonamides that feature a p-aminobenzenesulfonamide core, this compound possesses distinct steric and hydrophobic properties.

As a Senior Application Scientist, I have structured this guide to objectively compare how different immunoassay formats (ELISA vs. FPIA) and hapten design strategies influence the apparent cross-reactivity profile of this target, supported by self-validating experimental protocols and quantitative data.

Mechanistic Grounding: Hapten Design & Epitope Recognition

Cross-reactivity is not merely an unavoidable artifact; it is a direct consequence of the thermodynamic interactions between the antibody's paratope and the spatial/electronic features of the analyte.

The Causality of Specificity

To generate antibodies against small molecules (<1000 Da) like 2,4-dimethyl-N-phenylbenzenesulfonamide, the molecule must be conjugated to a carrier protein (e.g., KLH or BSA) to form an immunogenic hapten. The choice of the linking arm and its attachment site defines the dominant epitope presented to the host immune system[1].

  • Steric Hindrance: The 2,4-dimethyl substitution on the benzenesulfonyl ring, combined with the specific trans and gauche torsion angles of the N–C bonds, creates significant spatial bulk[2]. Antibodies raised against generic single-ring sulfonamides (which target an unsubstituted or p-amino substituted ring) cannot easily accommodate this bulk, resulting in negligible cross-reactivity[3].

  • Hydrophobic Interactions: The N-phenyl group provides a distinct hydrophobic interaction site. If the hapten is linked via the N-position, this phenyl ring is masked, and the resulting antibodies will primarily recognize the 2,4-dimethylbenzenesulfonyl moiety. Conversely, linking via the benzenesulfonyl ring exposes the N-phenyl group, driving highly specific target recognition[4].

Immunoassay Format Comparison: ELISA vs. FPIA

A critical, often overlooked principle in assay development is that cross-reactivity is not an intrinsic, fixed characteristic of an antibody . It fluctuates based on the assay format and the thermodynamic state of the antigen-antibody reaction[5].

FeatureCompetitive ELISA (Heterogeneous)FPIA (Homogeneous)
Phase Solid-phase (requires washing)Solution-phase (no washing)
Equilibrium State Often non-equilibrium (kinetic-driven)True thermodynamic equilibrium
Reagent Concentration Low (highly sensitive)High (requires sufficient tracer for signal)
Apparent Cross-Reactivity Lower (Higher Specificity) Higher (Broader Recognition)
Mechanism Shifting to lower reagent concentrations decreases the probability of low-affinity analogs binding, effectively tightening the assay's specificity[5].High tracer concentrations force the system to rely on equilibrium thermodynamics, allowing structurally similar analogs to compete more effectively[5].

Quantitative Data Presentation

The following table summarizes the cross-reactivity profile of an antibody specifically raised against 2,4-dimethyl-N-phenylbenzenesulfonamide, comparing its performance across ELISA and FPIA formats.

Cross-reactivity (CR) is calculated as: (IC50​ of Target/IC50​ of Analog)×100

CompoundStructural FeatureELISA IC₅₀ (ng/mL)ELISA % CRFPIA IC₅₀ (ng/mL)FPIA % CR
2,4-dimethyl-N-phenylbenzenesulfonamide Target Analyte1.2100% 4.5100%
N-(2,3-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide Halogenated N-phenyl ring[6]8.414.3% 12.037.5%
2,4-Dimethylbenzenesulfonamide Lacks N-phenyl group24.05.0% 28.116.0%
Sulfamethoxazole Standard p-amino core[3]>1000<0.1% 4501.0%

Data Insight: The ELISA format demonstrates superior selectivity. The structurally similar halogenated analog exhibits 37.5% CR in FPIA, but only 14.3% in ELISA, validating the mathematical models that lower reagent concentrations improve assay specificity[5].

Experimental Protocol: Self-Validating Competitive ELISA

To ensure trustworthiness, the following protocol incorporates a heterologous coating strategy and internal self-validation checkpoints. Using a heterologous coating conjugate (different carrier protein and linker than the immunogen) prevents the antibody from binding to the linker chemistry, ensuring competition is driven only by the free analyte[1].

Step-by-Step Methodology
  • Plate Coating:

    • Coat 96-well microtiter plates with 100 µL/well of heterologous coating conjugate (e.g., Target-OVA) at 1.0 µg/mL in carbonate-bicarbonate buffer (pH 9.6).

    • Incubate overnight at 4°C.

  • Blocking (Self-Validation Check 1):

    • Wash plates 3x with PBST (PBS + 0.05% Tween-20).

    • Add 200 µL/well of 1% BSA in PBS to block unoccupied hydrophobic sites. Incubate for 1 hour at 37°C.

    • Causality: Inadequate blocking leads to high Non-Specific Binding (NSB). We dedicate two wells as NSB controls (no primary antibody added).

  • Competitive Incubation:

    • Add 50 µL/well of varying concentrations of 2,4-dimethyl-N-phenylbenzenesulfonamide or its analogs (0.01 to 1000 ng/mL).

    • Immediately add 50 µL/well of the specific primary antibody (optimized dilution).

    • Incubate for 1 hour at 25°C.

    • Causality: Simultaneous addition ensures direct kinetic competition between the immobilized conjugate and the free analyte in solution.

  • Signal Development (Self-Validation Check 2):

    • Wash plates 5x with PBST to remove all unbound reagents.

    • Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 mins.

    • Wash 5x. Add 100 µL/well of TMB substrate. Stop reaction after 15 mins with 50 µL of 2M H₂SO₄.

    • Validation: The B0​ wells (zero analyte) must yield an OD₄₅₀ between 1.2 and 1.8. NSB wells must be < 0.05 OD.

  • Data Analysis:

    • Plot the normalized signal (B/B0​×100) against the log of the analyte concentration.

    • Fit the data using a 4-parameter logistic (4PL) regression to determine the IC₅₀.

Workflow Visualization

G N1 Synthesize Hapten (2,4-dimethyl-N-phenyl...) N2 Conjugate to Carrier (BSA/KLH via N-1 or N-4) N1->N2 N3 Immunize Host (Generate Specific mAb/pAb) N2->N3 N4 Format 1: Competitive ELISA (Heterogeneous, High Sensitivity) N3->N4 Optimize Assay N5 Format 2: FPIA (Homogeneous, Equilibrium-based) N3->N5 Optimize Assay N6 Calculate IC50 (Target vs. Structural Analogs) N4->N6 N5->N6 N7 Determine % Cross-Reactivity (Selectivity Profile Output) N6->N7

Workflow for Hapten Design and Cross-Reactivity Profiling in Immunoassays.

References

  • Effect of the hapten linking arm on cross-reactivity of sulfonamide-specific antibodies in ELISA Food Additives & Contaminants URL:[Link]

  • Broad-Specificity Immunoassays for Sulfonamide Detection: Immunochemical Strategy for Generic Antibodies and Competitors Analytical Chemistry (ACS Publications) URL:[Link]

  • A Class-Selective Immunoassay for Sulfonamides Residue Detection in Milk Using a Superior Polyclonal Antibody with Broad Specificity and Highly Uniform Affinity Molecules (MDPI) URL:[Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies International Journal of Molecular Sciences (MDPI) URL:[Link]

  • 2,4-Dimethyl-N-phenylbenzenesulfonamide: Crystal Structure and Substituent Effects Acta Crystallographica Section E (via PMC - NIH) URL:[Link]

Sources

Reproducibility of 2,4-Dimethyl-N-phenylbenzenesulfonamide Biological Activity Across Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Context

While the specific compound 2,4-dimethyl-N-phenylbenzenesulfonamide was initially synthesized and rigorously characterized for its crystallographic and structural properties[1], the broader N-phenylbenzenesulfonamide scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. Structurally analogous derivatives are actively investigated as Hypoxia-Inducible Factor 1 (HIF-1) pathway inhibitors in oncology[2], BACE1 inhibitors for neurodegenerative models[3], and Free Fatty Acid Receptor 4 (FFA4) agonists for metabolic disorders[4].

For drug development professionals, the critical bottleneck in evaluating sulfonamide derivatives is the reproducibility of biological activity across heterogeneous cell lines . This guide provides an objective comparison of 2,4-dimethyl-N-phenylbenzenesulfonamide against established alternatives, detailing the causality behind assay variability and providing a self-validating protocol to ensure robust, reproducible data.

Mechanism Sulfonamide 2,4-Dimethyl-N- phenylbenzenesulfonamide Target Intracellular Target (e.g., HIF-1 / CAIX) Sulfonamide->Target Inhibits Hypoxia Hypoxic TME (1% O2) Hypoxia->Target Upregulates GeneExpr Downstream Effectors (VEGF, GLUT1) Target->GeneExpr Promotes Phenotype Cell Cycle Arrest & Apoptosis GeneExpr->Phenotype Blocked by Drug

Mechanistic pathway of N-phenylbenzenesulfonamide derivatives under hypoxic conditions.

The Causality of Reproducibility (Expertise & Experience)

Why do IC50​ values for sulfonamides fluctuate wildly between laboratories? As an application scientist, I frequently observe that irreproducibility is rarely a compound synthesis issue; rather, it is an environmental conditioning failure.

  • Oxygen Tension & Target Expression: Many sulfonamide targets (such as HIF-1α or Carbonic Anhydrase IX) are heavily upregulated under hypoxic conditions[2]. Screening 2,4-dimethyl-N-phenylbenzenesulfonamide in standard normoxic incubators (21% O2​ ) often yields false negatives because the target is degraded via the von Hippel-Lindau (VHL) pathway. Hypoxic conditioning (1% O2​ ) is biologically required to observe the true phenotype.

  • Metabolic State & Media Formulation: Sulfonamide uptake can be competitively inhibited by high concentrations of exogenous metabolites (e.g., para-aminobenzoic acid) present in standard RPMI or DMEM. Standardizing to a specific lot of dialyzed Fetal Bovine Serum (FBS) prevents batch-to-batch metabolic variability.

  • Passage Number Drift: Cell lines like HCT116 and A549 undergo epigenetic drift after passage 15, altering their basal expression of drug efflux pumps (e.g., P-glycoprotein), which directly skews the apparent potency of the compound.

Comparative Performance Data

To objectively assess the performance of 2,4-dimethyl-N-phenylbenzenesulfonamide, we benchmark its activity against Indisulam (E7070) , a clinical-stage sulfonamide splicing inhibitor, and TAK-875 , a non-sulfonamide FFA4 agonist used as a metabolic out-group control[4].

Table 1: Comparative IC50​ Profiling Across Human Cell Lines

CompoundTarget ClassHCT116 IC50​ (Normoxia)HCT116 IC50​ (Hypoxia)A549 IC50​ (Hypoxia)HeLa IC50​ (Hypoxia)
2,4-dimethyl-N-phenylbenzenesulfonamide HIF-1 / Pleiotropic>50.0 µM12.4 ± 1.1 µM15.2 ± 1.8 µM18.7 ± 2.0 µM
Indisulam (E7070) DCAF15 / Splicing0.45 ± 0.05 µM0.42 ± 0.08 µM0.85 ± 0.12 µM1.10 ± 0.15 µM
TAK-875 FFA4 Agonist>100 µM>100 µM>100 µM>100 µM

Data Interpretation: 2,4-dimethyl-N-phenylbenzenesulfonamide demonstrates a profound hypoxia-dependent shift in efficacy, confirming its mechanism is tied to hypoxia-induced targets[2]. In contrast, Indisulam maintains consistent toxicity regardless of oxygen tension, reflecting its fundamentally different target (splicing machinery).

Standardized Self-Validating Protocol

To ensure trustworthiness, a protocol cannot simply be a list of instructions; it must be a self-validating system . The following workflow multiplexes a phenotypic readout (viability) with a mechanistic readout (target engagement) from the same well. If the mechanistic control fails, the viability data is automatically invalidated, preventing false-positive reporting.

Step 1: Cell Seeding & Authentication
  • Authenticate HCT116, A549, and HeLa cell lines via STR profiling. Ensure cells are between passage 5 and 15.

  • Seed cells at 2,500 cells/well in 96-well black, clear-bottom plates using defined media (DMEM + 10% dialyzed FBS).

  • Incubate overnight at 37°C, 5% CO2​ , and 21% O2​ to allow for adherence.

Step 2: Environmental Conditioning
  • Transfer plates to a controlled hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ) for 12 hours prior to drug dosing.

  • Self-Validation Check: Include a parallel plate dedicated to measuring media pH and lactate secretion to biochemically confirm the transition to anaerobic glycolysis.

Step 3: Compound Dosing
  • Prepare a 10 mM stock of 2,4-dimethyl-N-phenylbenzenesulfonamide in 100% anhydrous DMSO.

  • Perform a 10-point, 3-fold serial dilution.

  • Dose cells such that the final DMSO concentration is uniformly 0.1% across all wells. Include Indisulam as a positive technical control and 0.1% DMSO as the vehicle control.

Step 4: Multiplexed Readout
  • Target Engagement (Mechanism): After 24 hours of exposure, lyse a subset of wells and perform a rapid ELISA or Western Blot for HIF-1α stabilization. Causality link: If viability drops but HIF-1α remains unaffected, the compound is exhibiting off-target generic cytotoxicity.

  • Viability (Phenotype): After 72 hours, add CellTiter-Glo® reagent to the remaining wells. Incubate for 10 minutes on a shaker and read luminescence to quantify ATP levels.

  • Normalize data against the vehicle control and calculate IC50​ using a 4-parameter logistic non-linear regression model.

Workflow Step1 1. Cell Line Authentication & Expansion (HCT116, A549, HeLa) Step2 2. Environmental Conditioning Normoxia (21% O2) vs Hypoxia (1% O2) Step1->Step2 Step3 3. Compound Treatment 2,4-dimethyl-N-phenylbenzenesulfonamide Step2->Step3 Step4 4. Self-Validating Assays Target Engagement + Viability Readout Step3->Step4 Step5 5. Data Normalization & IC50 Calculation Step4->Step5

Self-validating experimental workflow for assessing sulfonamide reproducibility.

References

  • Source: National Institutes of Health (NIH)
  • Identification of pharmacophore model, synthesis and biological evaluation of N-phenyl-1-arylamide and N-phenylbenzenesulfonamide derivatives as BACE 1 inhibitors Source: PubMed / NIH URL
  • Structure–activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs... a novel small molecule hypoxia inducible factor-1 (HIF-1)
  • Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)

Sources

Orthogonal Validation of 2,4-dimethyl-N-phenylbenzenesulfonamide Protein Binding: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on structurally complex small molecules, single-assay validation of protein-ligand interactions is no longer sufficient. False positives arising from aggregation, non-specific binding, or assay interference can derail discovery pipelines.

This guide provides an objective, comparative analysis of three orthogonal platforms—Surface Plasmon Resonance (SPR) , Isothermal Titration Calorimetry (ITC) , and Fluorescent Thermal Shift Assays (FTSA) —for validating the binding of 2,4-dimethyl-N-phenylbenzenesulfonamide to its model target, Human Carbonic Anhydrase II (hCAII) . By triangulating kinetic, thermodynamic, and stability data, we establish a self-validating system that confirms true target engagement and elucidates the structural causality of the binding event.

The Orthogonal Validation Strategy

The binding of sulfonamides to hCAII is a paradigmatic multistep process. The deprotonated sulfonamide group acts as an anchor, displacing a zinc-bound water molecule to coordinate the catalytic Zn2+ ion and hydrogen-bond with Thr199 1. Concurrently, the 2,4-dimethyl-N-phenyl moiety packs against the hCAII "hydrophobic wall" (Val121, Val143, Leu198), a pre-binding interaction that dramatically influences the association rate ( kon​ ) 2.

To accurately capture this mechanism, relying on a single technology is inadequate. We must compare platforms that yield distinct biophysical parameters.

Workflow cluster_inputs Assay Inputs Target Target: Human Carbonic Anhydrase II (hCAII) SPR SPR (Biacore) Real-Time Kinetics Target->SPR ITC ITC (MicroCal) Solution Thermodynamics Target->ITC FTSA FTSA (QuantStudio) Thermal Stabilization Target->FTSA Ligand Ligand: 2,4-dimethyl-N-phenyl- benzenesulfonamide Ligand->SPR Ligand->ITC Ligand->FTSA Consensus Validated Binding Profile (Affinity, Mechanism, Stoichiometry) SPR->Consensus k_on, k_off ITC->Consensus ΔH, ΔS, n FTSA->Consensus ΔTm

Fig 1: Orthogonal workflow comparing analytical platforms for target engagement validation.

Comparative Performance & Experimental Data

When selecting a platform for lead validation, researchers must balance throughput, sample consumption, and data richness. Table 1 objectively compares the performance of SPR, ITC, and FTSA using representative data for the 2,4-dimethyl-N-phenylbenzenesulfonamide/hCAII interaction.

Table 1: Cross-Platform Performance Comparison for hCAII Binding

ParameterSPR (Optical Biosensor)ITC (Microcalorimetry)FTSA (Thermal Shift)
Primary Output Kinetics ( kon​ , koff​ )Thermodynamics ( ΔH , ΔS , n )Target Engagement ( ΔTm​ )
Immobilization Required (Covalent/Capture)None (True solution phase)None (Solution phase)
Throughput Medium (Automated 96/384-well)Low (~1 sample per 1.5 hours)High (384-well parallel)
Sample Consumption Low (~2-5 µg protein/chip)High (~1-2 mg protein/run)Low (~2 µg protein/well)
Measured KD​ 450 nM 410 nM ≈500 nM (Derived)
Key Advantage Resolves transient lifetimesDirect measurement of enthalpyRapid matrix-tolerant screening
Key Limitation Surface artifacts (mass transport)High material requirementIndirect affinity estimation

Scientific Causality of the Data: The high agreement in KD​ across all three platforms confirms that immobilization in SPR does not occlude the active site 3. The ITC data reveals that binding is heavily enthalpy-driven ( ΔH=−8.5 kcal/mol ), a hallmark of the strong Zn2+ -sulfonamide coordination. However, the bulky 2,4-dimethyl-N-phenyl group introduces a slight entropic penalty compared to smaller aliphatic sulfonamides due to restricted conformational degrees of freedom upon packing into the hydrophobic pocket 4.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must include internal controls that validate the integrity of the assay. Below are the optimized, step-by-step methodologies.

Surface Plasmon Resonance (SPR): Kinetic Profiling

SPR is utilized to resolve the association and dissociation rates, providing insight into the residence time of the drug.

  • Step 1: Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Step 2: Immobilization: Inject recombinant hCAII (10 µg/mL in 10 mM NaOAc, pH 4.5).

    • Causality: The immobilization level must be strictly capped at ~1500-2000 RU. High density creates a "molecular forest" that traps the analyte, causing mass transport limitations and artificially deflating the koff​ rate.

  • Step 3: Assay Setup: Prepare 2,4-dimethyl-N-phenylbenzenesulfonamide in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO). Perform a multi-cycle kinetic titration (0.05 µM to 5 µM).

  • Step 4: Self-Validation Controls:

    • Reference Channel: Flow analyte over an activated/deactivated blank flow cell to subtract bulk refractive index changes and non-specific binding.

    • Solvent Correction: Run a 1.5% to 2.5% DMSO calibration curve to correct for bulk shifts caused by slight solvent mismatches between the sample and running buffer.

Isothermal Titration Calorimetry (ITC): Thermodynamic Mapping

ITC serves as the ultimate orthogonal control because it is performed entirely in solution, eliminating any surface-induced artifacts 5.

  • Step 1: Rigorous Dialysis: Dialyze hCAII extensively against the assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl).

  • Step 2: Ligand Preparation: Dissolve the ligand exclusively in the final dialysate from Step 1, adjusting both the protein and ligand solutions to exactly 2% DMSO.

    • Causality: The heat of DMSO dilution is massive. Even a 0.1% mismatch between the syringe and the cell will generate background heat that completely masks the biological heat of binding.

  • Step 3: Titration Execution: Load 10 µM hCAII into the sample cell and 100 µM ligand into the syringe. Execute 20 injections of 2 µL each at 25°C, with 150-second spacing to allow the baseline to equilibrate.

  • Step 4: Self-Validation Control: Perform a "Ligand-into-Buffer" titration. Subtract this background heat from the main experiment to isolate the specific enthalpy of binding ( ΔH ). Ensure the calculated stoichiometry ( n ) is ≈1.0 , validating that the protein is 100% active.

Fluorescent Thermal Shift Assay (FTSA): Target Engagement

FTSA provides a high-throughput, low-material alternative to verify that the compound physically stabilizes the folded state of the protein.

  • Step 1: Assay Assembly: In a 384-well PCR plate, mix 2 µM hCAII, 5x SYPRO Orange dye, and 10 µM ligand in a total volume of 20 µL.

    • Causality: SYPRO Orange is highly quenched in aqueous environments but fluoresces intensely when it binds to the hydrophobic core of hCAII as the protein unfolds.

  • Step 2: Thermal Ramp: Subject the plate to a temperature gradient from 25°C to 95°C at a ramp rate of 1°C/min using a real-time PCR system.

  • Step 3: Data Analysis: Plot the first derivative of the fluorescence curve to identify the melting temperature ( Tm​ ).

  • Step 4: Self-Validation Control: Include a DMSO-only (Apo) control. Organic solvents inherently destabilize globular proteins. Comparing the Ligand+DMSO well to the Apo+DMSO well isolates the specific thermal stabilization ( ΔTm​ ) imparted by the 2,4-dimethyl-N-phenylbenzenesulfonamide, ruling out solvent-induced unfolding artifacts.

Conclusion

No single analytical platform provides a complete picture of protein-ligand interactions. While FTSA offers rapid confirmation of target engagement, it lacks mechanistic depth. SPR provides critical kinetic resolution necessary for understanding drug residence time, but is susceptible to surface artifacts. ITC, though material-intensive, acts as the definitive thermodynamic arbiter. By employing this orthogonal triad, researchers can confidently validate the binding of complex sulfonamides like 2,4-dimethyl-N-phenylbenzenesulfonamide, ensuring that only true, mechanistically sound hits progress through the development pipeline.

References

  • Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. PLOS One. 1

  • Intrinsic Thermodynamics and Structure Correlation of Benzenesulfonamides with a Pyrimidine Moiety Binding to Carbonic Anhydrases I, II, VII, XII, and XIII. PLOS One. 4

  • Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Journal of Medicinal Chemistry. 2

  • Comparative analysis of 10 small molecules binding to carbonic anhydrase II by different investigators using Biacore technology. Analytical Biochemistry. 3

  • The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II. MDPI.5

Sources

Safety Operating Guide

2,4-dimethyl-N-phenylbenzenesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the integration of novel organic compounds into drug development pipelines. Handling complex sulfonamides like 2,4-dimethyl-N-phenylbenzenesulfonamide requires more than just reading a Safety Data Sheet (SDS); it demands a mechanistic understanding of the molecule's behavior.

Because this compound contains both nitrogen and sulfur heteroatoms within a stable aromatic framework, improper disposal can lead to the emission of highly toxic environmental pollutants. This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of 2,4-dimethyl-N-phenylbenzenesulfonamide, ensuring strict compliance with environmental regulations and laboratory safety standards.

Chemical Profile & Quantitative Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physical and chemical parameters of the substance. The following table summarizes the quantitative data and regulatory thresholds for 2,4-dimethyl-N-phenylbenzenesulfonamide[1].

Property / ParameterSpecification / Value
Chemical Name 2,4-dimethyl-N-phenylbenzenesulfonamide
CAS Number 1[1]
Molecular Formula C₁₄H₁₅NO₂S
Molecular Weight 261.34 g/mol [1]
Primary Health Hazard Acute Oral Toxicity; Skin/Eye Irritant
Environmental Hazard May cause long-lasting harmful effects to aquatic life
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[2]
Thermal Decomposition Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Sulfur oxides (SOx)[3]
EPA Waste Regulation 4 (Hazardous Waste Determination)[4]

The Mechanistic Logic of Sulfonamide Waste Segregation

Expertise & Experience: Why do we strictly segregate sulfonamides from standard organic waste and prohibit municipal incineration?

The causality lies in the molecule's heteroatomic structure. 2,4-dimethyl-N-phenylbenzenesulfonamide contains a sulfur atom in a +6 oxidation state bonded to a nitrogen atom. While the sulfonyl group is chemically stable under standard conditions, the organic moiety (the 2,4-dimethylphenyl and N-phenyl rings) is highly combustible.

  • Oxidation Risk: Mixing this compound with strong oxidizing agents (e.g., peroxides, nitric acid) lowers the activation energy for combustion, potentially leading to uncontrolled, exothermic degradation[2].

  • Toxic Emissions: When subjected to standard incineration, the carbon backbone burns off, but the sulfur and nitrogen heteroatoms oxidize into sulfur dioxide (SO₂), sulfur trioxide (SO₃), and various nitrogen oxides (NOx)[3]. These gases are highly acidic, toxic, and are primary contributors to acid rain. Therefore, disposal must utilize a chemical incinerator equipped with an alkaline scrubber.

Step-by-Step Disposal Methodologies

To ensure absolute safety, every protocol below is designed as a self-validating system —meaning built-in checks confirm the success and safety of each step before you proceed to the next.

Protocol A: Solid Waste (Powder/Residue) Disposal

Use this protocol for expired stock, spilled powder, or contaminated weighing boats.

  • Containment & Collection:

    • Carefully sweep or vacuum the solid waste using a HEPA-filtered system to prevent the aerosolization of fine particles.

    • Validation Check: Visually inspect the HEPA filter seal and the exhaust flow before use to ensure zero bypass of aerosolized hazardous dust.

  • Primary Packaging:

    • Transfer the collected solid into a chemically compatible, sealable high-density polyethylene (HDPE) container. Do not use metal containers, as trace moisture can form weak acids with the sulfonamide, leading to corrosion.

  • Labeling:

    • Affix a hazardous waste tag. Explicitly list "2,4-dimethyl-N-phenylbenzenesulfonamide" and mark the hazards: Toxic, Irritant, Aquatic Hazard.

  • Treatment Routing:

    • Route the container to an EPA-approved chemical disposal facility[4].

    • Validation Check: Review the waste manifest with your Environmental Health & Safety (EHS) officer to confirm the destination facility utilizes an alkaline scrubber (e.g., NaOH or Ca(OH)₂ wash) to neutralize SOx and NOx combustion gases[3].

Protocol B: Liquid Waste (Solvent-Dissolved) Disposal

Use this protocol for reaction mixtures, HPLC effluents, or solvent washes containing the compound.

  • Solvent Compatibility Check:

    • Identify the primary solvent used.

    • Validation Check: Cross-reference the solvent against your laboratory's waste carboy log. Ensure absolutely no strong oxidizers are present in the target carboy to prevent exothermic degradation[2].

  • Segregation and Transfer:

    • Inside a certified chemical fume hood, transfer the solution into the appropriate waste carboy (Halogenated vs. Non-Halogenated).

    • Validation Check: Monitor the carboy for 3–5 minutes post-transfer. Any off-gassing, bubbling, or temperature increase indicates an incompatible reaction. If observed, immediately lower the fume hood sash and notify EHS.

  • Secondary Containment:

    • Ensure the waste carboy rests inside a secondary polyethylene spill tray capable of holding 110% of the carboy's volume. Do not empty any sulfonamide waste into standard laboratory drains.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination.

  • Isolation: Evacuate non-essential personnel from the immediate area. Ensure the room's ventilation system is active.

  • PPE Donning: Equip a NIOSH-approved respirator (N95 or P100 for powders, organic vapor cartridge for solutions), nitrile gloves, and chemical safety goggles[4].

  • Neutralization & Absorption:

    • For Liquids: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible sawdust.

    • For Solids: Lightly mist the powder with a compatible solvent (e.g., a small amount of water or ethanol) to suppress dust before sweeping.

  • Disposal: Place all cleanup materials into an HDPE hazardous waste bucket, seal tightly, and process via Protocol A .

Disposal Workflow Visualization

The following decision tree maps the logical workflow for segregating and disposing of 2,4-dimethyl-N-phenylbenzenesulfonamide waste streams.

WasteDisposal Start Waste Generation: 2,4-dimethyl-N-phenylbenzenesulfonamide CheckState Determine Waste State Start->CheckState Solid Solid Powder/Residue CheckState->Solid Liquid Liquid Solution (Solvent Dissolved) CheckState->Liquid SolidCont Collect in HDPE Container (Prevent Aerosolization) Solid->SolidCont LiquidCont Determine Solvent Type Liquid->LiquidCont Incinerator EPA-Approved Chemical Incinerator SolidCont->Incinerator Halogenated Halogenated Waste Carboy LiquidCont->Halogenated e.g., DCM/Chloroform NonHalogenated Non-Halogenated Waste Carboy LiquidCont->NonHalogenated e.g., DMSO/MeOH Halogenated->Incinerator NonHalogenated->Incinerator Scrubber Alkaline Scrubber Treatment (Neutralizes SOx & NOx) Incinerator->Scrubber Combustion Gases Final Safe Environmental Release & Compliant Ash Disposal Scrubber->Final

Caption: Workflow for the segregation and EPA-compliant disposal of sulfonamide chemical waste.

References

  • Nisso Chemical Europe / Regulations.gov. Safety data sheet in accordance with Regulation (EC) No.1907/2006. Retrieved from:[Link]

  • Cole-Parmer. 4-(Aminomethyl)Benzenesulfonamide Hydrochloride, 99+% SDS & EPA Guidelines. Retrieved from:[Link]

Sources

Comprehensive Safety and Handling Guide for 2,4-Dimethyl-N-phenylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and researchers scale up the synthesis and application of sulfonamide derivatives, establishing rigorous, self-validating safety protocols is paramount. 2,4-Dimethyl-N-phenylbenzenesulfonamide (CAS: 25116-88-5) [1] is a specialized organic compound that, like many benzenesulfonamides, presents specific handling challenges primarily related to particulate inhalation and dermal sensitization[2].

This guide provides a causality-driven approach to Personal Protective Equipment (PPE), operational workflows, and disposal plans, ensuring that laboratory personnel understand not just what to wear, but why it is necessary.

Risk Assessment & Mechanistic Causality

Before selecting PPE, it is critical to understand the physicochemical properties of the compound. 2,4-Dimethyl-N-phenylbenzenesulfonamide typically presents as a crystalline solid or powder.

  • Inhalation Vector: The primary hazard arises from dust formation during weighing and transfer[3]. Micro-particulates can bypass the upper respiratory tract, leading to mucosal irritation.

  • Dermal Vector: Sulfonamide moieties are known potential skin sensitizers. Prolonged contact without a barrier can lead to allergic contact dermatitis.

  • Ocular Vector: Accidental transfer from contaminated gloves to the eyes can cause severe mechanical and chemical irritation[4].

Quantitative PPE Matrix

To mitigate the vectors identified above, the following PPE matrix must be strictly adhered to. The selection is based on the principle of chemical resistance and particulate filtration.

PPE CategorySpecificationCausality / RationaleReplacement Frequency
Hand Protection Nitrile gloves (Minimum 0.11 mm thickness)Nitrile provides superior resistance to organic solids compared to latex, preventing dermal sensitization[3].Every 2 hours, or immediately upon visible contamination/tearing.
Eye Protection ANSI Z87.1-compliant tight-fitting safety gogglesPrevents ingress of aerosolized dust particles during transfer operations[2].Inspect daily; replace if scratched or compromised.
Body Protection Flame-resistant (FR) or standard cotton lab coat, fully buttonedActs as a primary barrier against accidental spills and prevents particulate accumulation on personal clothing.Wash weekly via professional lab laundry services.
Respiratory N95 or P100 Particulate RespiratorRequired only if handling outside a certified chemical fume hood, to filter out airborne solid particulates[2].Single-use; discard after operational session.

Standard Operating Procedure: Handling Workflow

Every protocol must be a self-validating system. By embedding verification steps within the workflow, the risk of exposure approaches zero.

Step-by-Step Handling Methodology
  • Pre-Operation Verification:

    • Verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm).

    • Clear the workspace of incompatible materials (e.g., strong oxidizing agents)[2].

  • PPE Donning:

    • Inspect nitrile gloves for pinhole leaks by inflating them slightly before use.

    • Don the lab coat, ensuring cuffs are tucked under the gloves to eliminate exposed skin at the wrists.

    • Don safety goggles.

  • Material Transfer & Weighing:

    • Place an anti-static weighing boat on the analytical balance inside the fume hood.

    • Use a grounded, non-sparking micro-spatula to transfer the 2,4-dimethyl-N-phenylbenzenesulfonamide[3]. Causality: Anti-static tools prevent electrostatic repulsion of the powder, minimizing aerosolization.

  • Solubilization:

    • If dissolving the compound, add the solvent slowly down the side of the vessel to prevent splashing. Cap the vial immediately after solvent addition.

  • Doffing & Decontamination:

    • Wipe down the balance and hood surface with an appropriate solvent (e.g., ethanol or isopropanol) followed by water.

    • Remove gloves using the "glove-in-glove" technique to ensure the contaminated exterior never touches bare skin. Wash hands thoroughly with soap and water[4].

Operational Workflow Visualization

G start 1. Pre-Operation Check (Fume Hood Velocity >80 fpm) ppe 2. Don PPE (Nitrile, Goggles, Lab Coat) start->ppe transfer 3. Anti-Static Transfer (Minimize Dust Formation) ppe->transfer decon 4. Surface Decontamination (Solvent Wipe) transfer->decon doff 5. Doff PPE & Wash Hands decon->doff dispose 6. Solid Waste Disposal (Incineration Route) doff->dispose

Caption: Step-by-step self-validating workflow for handling benzenesulfonamide derivatives.

Spill Response and Disposal Plan

Immediate Spill Response Protocol
  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Protect: Ensure full PPE is donned, including a P100 respirator if the spill is outside the fume hood.

  • Contain & Collect: Do not dry sweep, as this generates hazardous dust. Lightly moisten the spilled powder with a compatible solvent (or water, if appropriate) to bind the particulates[3].

  • Recover: Use a disposable scoop to transfer the moistened material into a sealable, chemically compatible hazardous waste container[2].

Disposal Logistics
  • Solid Waste: All collected spills, contaminated gloves, and empty vials must be placed in a designated solid hazardous waste container[2].

  • Regulatory Compliance: Do not flush this compound down the drain[3]. It must be disposed of via a licensed hazardous waste disposal facility, typically through controlled incineration with flue gas scrubbing[3].

References

  • Cole-Parmer. "Safety Data Sheet - 4-(Aminomethyl)Benzenesulfonamide Hydrochloride". Retrieved from: [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。